4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Description
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Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3.H2O/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18;/h1-8,16H,(H,17,18);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHDGIIJXMVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Executive Summary
Target Compound: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
CAS (Hydrate): 1899039-20-3 | CAS (Anhydrous): 2497-38-3
Molecular Formula:
This technical guide details the synthesis, purification, and characterization of 4'-hydroxyazobenzene-4-carboxylic acid , a para-para substituted azo dye. This compound is a structural isomer of the widely used HABA dye (2-(4-hydroxyphenylazo)benzoic acid) employed in biotin-avidin assays. This protocol utilizes a classic diazotization-coupling pathway, optimized for high regioselectivity and yield.
⚠️ Critical Technical Distinction: Isomer Alert
Before proceeding, verify the specific isomer required for your application.
-
Target of this Guide (4-isomer): Derived from 4-aminobenzoic acid (PABA) . Used in liquid crystals, pH indicators, and specific drug intermediates. Melting Point: ~260°C (dec).[1][2][3]
-
"HABA Dye" (2-isomer): Derived from Anthranilic acid (2-aminobenzoic acid) . Used as a matrix for MALDI-TOF MS and Biotin quantification. Melting Point: ~205°C.[4]
Part 1: Chemical Foundation & Mechanism
The synthesis proceeds via the diazotization of 4-aminobenzoic acid followed by electrophilic aromatic substitution (azo coupling) with phenol. The coupling is highly regioselective for the para position of the phenol ring due to the directing effect of the hydroxyl group and steric considerations.
Reaction Scheme
-
Diazotization: Formation of the diazonium salt from PABA using nitrous acid (generated in situ).
-
Coupling: Nucleophilic attack of the phenoxide ion on the electrophilic diazonium cation.
Figure 1: Reaction pathway for the synthesis of 4'-Hydroxyazobenzene-4-carboxylic acid.
Part 2: Materials & Safety[1]
Reagents Table
| Reagent | MW ( g/mol ) | Role | Hazard Class |
| 4-Aminobenzoic Acid (PABA) | 137.14 | Precursor | Irritant |
| Phenol | 94.11 | Coupling Agent | Toxic / Corrosive |
| Sodium Nitrite ( | 69.00 | Diazotization | Oxidizer / Toxic |
| Hydrochloric Acid (37%) | 36.46 | Acid Source | Corrosive |
| Sodium Hydroxide ( | 40.00 | Base Source | Corrosive |
| Ethanol (95%) | 46.07 | Solvent | Flammable |
Safety Protocols (Self-Validating)
-
Phenol Handling: Phenol causes severe chemical burns and is rapidly absorbed through skin. Double nitrile gloves and a face shield are mandatory. Have PEG-400 or Isopropanol ready for immediate skin decontamination.
-
Nitrous Fumes: Diazotization may release
gases. Work strictly in a fume hood. -
Temperature Control: Failure to maintain
during diazotization will result in decomposition of the diazonium salt to 4-hydroxybenzoic acid (phenol formation), destroying yield.
Part 3: Step-by-Step Synthesis Protocol
Phase A: Diazotization of 4-Aminobenzoic Acid
Objective: Generate the electrophilic 4-carboxybenzenediazonium ion.
-
Preparation: In a 250 mL beaker equipped with a magnetic stir bar and a thermometer, suspend 3.43 g (25 mmol) of 4-aminobenzoic acid in 40 mL of water .
-
Acidification: Slowly add 6.5 mL of concentrated HCl . Stir until the amine dissolves (formation of hydrochloride salt). A fine suspension may persist; this is acceptable.
-
Cooling: Place the beaker in an ice-salt bath. Cool the mixture to 0–2°C .
-
Nitrite Addition: Dissolve 1.80 g (26 mmol) of sodium nitrite in 10 mL of water . Add this solution dropwise to the acidic amine mixture over 15 minutes.
-
Checkpoint: Maintain temperature below 5°C.
-
Validation: After addition, the solution should turn clear or slightly yellow. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required).
-
-
Stabilization: Stir for an additional 20 minutes at 0°C to ensure complete diazotization.
Phase B: Preparation of Phenoxide Coupler
Objective: Activate phenol for nucleophilic attack.
-
In a separate 500 mL beaker, dissolve 2.35 g (25 mmol) of Phenol in 25 mL of 10% NaOH solution .
-
Cool this solution to 0–5°C in an ice bath.
-
Note: Phenol must be in the phenoxide form (soluble in base) to be sufficiently electron-rich for coupling.
-
Phase C: Azo Coupling
Objective: Form the azo bond via Electrophilic Aromatic Substitution.
-
Addition: Slowly pour the cold diazonium salt solution (Phase A) into the cold phenoxide solution (Phase B) with vigorous stirring.
-
Observation: A deep red/orange color will develop immediately.
-
-
pH Control: The mixture must remain alkaline (pH > 9) during addition. If necessary, add small aliquots of 10% NaOH or saturated Sodium Carbonate to maintain pH.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then remove the bath and stir at room temperature for another 1 hour.
Phase D: Isolation & Hydrate Formation
Objective: Precipitate the free acid hydrate.
-
Acidification: Carefully acidify the dark red alkaline solution with 10% HCl (approx. 30-40 mL) until the pH reaches 2–3.
-
Observation: A voluminous orange-brown precipitate of 4'-hydroxyazobenzene-4-carboxylic acid will form.[7]
-
-
Digestion: Heat the suspension to 60°C for 15 minutes to coagulate the precipitate (improves filtration).
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (
mL) to remove inorganic salts (NaCl). -
Drying: Air dry the solid on the filter paper for 24 hours.
-
Note: Do not use a desiccator with
if the specific hydrate form is required. Air drying retains the water of hydration.
-
Part 4: Purification & Characterization
Recrystallization
The crude product often contains traces of unreacted phenol or colored tars.
-
Solvent System: Ethanol/Water (1:1 v/v) or dilute Acetic Acid.
-
Procedure: Dissolve the crude solid in boiling ethanol. Add hot water until turbidity appears. Cool slowly to room temperature, then to 4°C.
-
Yield: Typical yield is 70–85% (approx. 4.5–5.5 g).
Characterization Data
| Parameter | Specification (4-Isomer) | Notes |
| Appearance | Orange-brown crystalline powder | Distinct from the lighter yellow of PABA.[2][7] |
| Melting Point | 260°C (dec) | HABA dye (2-isomer) melts at ~205°C. |
| Solubility | Soluble in NaOH (red), Ethanol, DMSO. | Insoluble in acidic water. |
| UV-Vis | Shifts to | |
| IR Spectrum | -N=N- stretch at ~1410 cm⁻¹ | C=O (acid) at ~1680 cm⁻¹. |
Troubleshooting Guide
-
Problem: Low yield or tar formation.
-
Cause: Temperature rose above 5°C during diazotization, causing phenol side-product formation.
-
Fix: Ensure strict temperature control and slow addition rates.
-
-
Problem: Product is oily/sticky.
-
Cause: Incomplete acidification or presence of phenol impurities.
-
Fix: Re-dissolve in base, extract with ether (to remove unreacted phenol), then re-precipitate with acid.
-
References
-
BenchChem. (n.d.). This compound Structure and Properties. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 4'-Hydroxyazobenzene-4-carboxylic Acid (H1400).[7][8] Retrieved from
- Karunanithi, A. T., et al. (2009). "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering, 33(5), 1014-1021.
-
Green, N. M. (1965). "A spectrophotometric assay for avidin and biotin based on the binding of dyes by avidin."[9] Biochemical Journal, 94(1), 23c–24c. (Reference for the 2-isomer HABA dye distinction).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. The structure of the complex between avidin and the dye, 2-(4'-hydroxyazobenzene) benzoic acid (HABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. 4'-Hydroxyazobenzene-4-carboxylic Acid | 2497-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
A Comprehensive Technical Guide to 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate: Properties and Applications
Abstract
This technical guide provides an in-depth exploration of the chemical and physical properties of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a versatile azobenzene derivative. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular characteristics, synthesis, and diverse applications. Key discussions include its dual functionality stemming from the carboxylic acid and hydroxyl moieties, its photochromic nature, and its utility as a building block in various scientific fields. Methodologies for its synthesis and potential applications in analytical chemistry and drug delivery are also detailed, underpinned by its unique chemical reactivity and biological interactions.
Introduction: The Significance of Azobenzene Derivatives
Azobenzene derivatives represent a cornerstone class of photoswitchable molecules that have garnered significant interest across numerous scientific disciplines.[1] Their defining feature is the presence of an azo group (-N=N-) connecting two aryl rings, which can undergo reversible trans-cis isomerization upon exposure to light.[1][2] The thermodynamically stable trans isomer can be converted to the metastable cis isomer with UV light, and the reverse transformation can be triggered by visible light or thermal relaxation.[1][2] This unique property has established azobenzenes as critical components in the development of smart materials, molecular switches, and photoresponsive systems. 4'-Hydroxyazobenzene-4-carboxylic Acid, in particular, is a noteworthy derivative due to its bifunctional nature, incorporating both a hydroxyl and a carboxylic acid group, which enhances its utility in biological and materials science applications.
Molecular Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
Chemical Structure and Identification
-
IUPAC Name: 4-[(4-hydroxyphenyl)diazenyl]benzoic acid[3]
-
Synonyms: 4-(4-Hydroxyphenylazo)benzoic Acid, 4-Hydroxy-4'-carboxyazobenzene[4][5][6]
-
Molecular Weight: 242.23 g/mol (anhydrous)[1][3][5][7]
-
The hydrated form will have a higher molecular weight; for instance, a monohydrate (C₁₃H₁₀N₂O₃·H₂O) has a molecular weight of 260.24 g/mol .[1]
-
| Identifier | Value |
| CAS Number | 2497-38-3 (for the acid); 1899039-20-3 (for the hydrate); 105299-45-4 (for the (E)-isomer)[1][3][4][7][8] |
| PubChem CID | 75620[3][5] |
| InChIKey | HLVCZTOFOWHIJZ-UHFFFAOYSA-N[3] |
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Appearance | Orange to brown powder/crystal | [1][4][5] |
| Melting Point | 260-280 °C (with decomposition) | [1][5][7][9][10] |
| Solubility | Insoluble in water; Soluble in DMSO, methanol, ethanol, and ether. | [6][11] |
| pKa (Predicted) | Carboxylic Acid: ~3.77-3.94 | [6][9] |
| Purity (Typical) | ≥ 98% (HPLC) | [4][5] |
| Storage | 2-8°C, in a cool, dark place. | [4][5][7] |
Core Chemical Characteristics and Reactivity
The reactivity of 4'-Hydroxyazobenzene-4-carboxylic Acid is governed by its three primary functional components: the azo group, the phenolic hydroxyl group, and the carboxylic acid group.
The Azo Group: Photoisomerization and Reduction
The central azo linkage is responsible for the compound's color and its photoresponsive behavior.[2]
-
Photoisomerization: Like other azobenzenes, this molecule can switch between its trans and cis isomers. This property is foundational for its use in photoresponsive materials and polymers.[1][2] The extended, more stable trans form absorbs UV light to convert to the bent cis form.[2] This reversible process can be harnessed to induce conformational changes in larger molecular systems.
-
Reductive Cleavage: The azo bond can be chemically reduced, leading to its cleavage and the formation of two primary amine compounds: 4-aminobenzoic acid and 4-aminophenol.[1][12] This reaction is significant in both synthetic applications and toxicological considerations, as some azo dyes can release carcinogenic aromatic amines.[12] Reagents like sodium dithionite are effective for this transformation.[7]
The Hydroxyl and Carboxylic Acid Groups: Sites for Derivatization
The terminal functional groups provide sites for further chemical modification and influence the molecule's solubility and intermolecular interactions.
-
Acidity and pH Indication: The presence of both a carboxylic acid (an acidic group) and a phenolic hydroxyl (a weakly acidic group) allows the molecule to exhibit different colors in response to pH changes, making it a useful pH indicator.[5]
-
Substitution and Esterification: The hydroxyl group can undergo substitution reactions to form ethers and esters.[1] For example, it can be alkylated via the Williamson ether synthesis.[9] The carboxylic acid group can be readily converted into esters or amides, providing a handle for covalent attachment to other molecules, such as polymers or biomolecules.
The diagram below illustrates the key reactive sites of the molecule.
Caption: Key reactive sites and potential transformations of the molecule.
Synthesis and Experimental Protocols
General Synthesis Pathway: Azo Coupling
The standard method for synthesizing 4'-Hydroxyazobenzene-4-carboxylic Acid is through an azo coupling reaction. This electrophilic aromatic substitution involves two key steps:
-
Diazotization: An aromatic primary amine (in this case, 4-aminobenzoic acid) is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling partner. For this synthesis, phenol is used, and the coupling occurs preferentially at the para-position to the hydroxyl group due to electronic activation and minimal steric hindrance.[13]
The overall workflow is depicted below.
Caption: General workflow for the synthesis via azo coupling reaction.
Example Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Diazotization of 4-Aminobenzoic Acid:
-
Dissolve 4-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide solution.
-
Cool this phenoxide solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately. Maintain the low temperature and continue stirring for 30-60 minutes.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute acid to precipitate the product fully.
-
Isolate the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the final product under vacuum.
-
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several advanced applications.
Drug Development and Biological Research
The compound's ability to interact with biological systems has made it a subject of interest in medicine and biochemistry.[1]
-
Targeted Drug Delivery: The molecule can be explored as a component in targeted drug delivery systems.[1][5] The carboxylic acid provides a convenient point of attachment for drugs or targeting ligands, while the photoresponsive azo group could potentially be used to trigger drug release at a specific site with light.
-
Enzyme Kinetics and Cancer Research: It is employed to study enzyme interactions and kinetics.[1] Its interactions with cellular pathways and molecules are also investigated in the context of cancer research, with some studies showing cytotoxic effects against cancer cell lines like MCF-7.[1]
-
Antimicrobial and Antioxidant Activity: Research has indicated that the compound possesses both antioxidant properties by scavenging free radicals and antimicrobial activity against various bacterial strains.[1]
Materials Science and Analytical Chemistry
-
Dyes and Pigments: As a member of the azo dye family, it is a key ingredient in the production of stable and vibrant colorants for textiles and other materials.[1][5][12]
-
Photoresponsive Polymers: It can be incorporated into polymer backbones or as side chains to create "smart" materials that change their properties (e.g., shape, solubility) in response to light.[1][5]
-
Analytical Reagent: It is used in the development of diagnostic and colorimetric assays, particularly for the detection and quantification of metal ions in environmental samples through spectrophotometry.[1][5]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Incompatibilities:
-
Combustibility:
Conclusion
This compound is a multifunctional molecule with significant potential across a spectrum of scientific and industrial fields. Its defining characteristics—photoisomerization, chemical reactivity at its hydroxyl and carboxylic acid groups, and its interactions with biological systems—make it a versatile building block and research tool. For professionals in drug development, materials science, and analytical chemistry, a deep understanding of its properties is key to unlocking its full potential in creating innovative solutions and advancing scientific knowledge.
References
-
synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina - ResearchGate. (2022). Retrieved from [Link]
-
4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem. (n.d.). Retrieved from [Link]
-
4-Hydroxyazobenzene - ChemBK. (2024). Retrieved from [Link]
-
Azo dye - Wikipedia. (n.d.). Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes - PMC. (2020). Retrieved from [Link]
-
4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC) | PureSynth. (n.d.). Retrieved from [Link]
-
Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023). Retrieved from [Link]
-
Dyes – Azo (Forming Restricted Amines) - ZDHC MRSL. (n.d.). Retrieved from [Link]
-
Azo dyes–biological activity and synthetic Strategy - ResearchGate. (2025). Retrieved from [Link]
-
4-Hydroxybenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Technical Deep Dive: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Hydroxyazobenzene-4-carboxylic acid (HABA) is a bifunctional azo dye widely recognized for its critical role in bio-conjugation assays, specifically the quantification of biotinylation. While often handled as a generic reagent, its hydrate form (typically a monohydrate, C₁₃H₁₀N₂O₃ · H₂O) exhibits unique solid-state stability and solubility profiles essential for reproducible assay preparation.
This guide dissects the molecular architecture of HABA hydrate, its tautomeric behaviors, and the precise mechanism of its interaction with avidin proteins. It provides a validated synthesis protocol and a self-verifying spectroscopic characterization workflow.
Molecular Architecture & Crystallography
Core Structural Elements
The HABA molecule consists of two phenyl rings linked by an azo (–N=N–) bridge. Its functionality is defined by a "push-pull" electronic system:
-
Electron Donor (Push): The phenolic hydroxyl group (–OH) at the 4'-position.
-
Electron Acceptor (Pull): The carboxylic acid group (–COOH) at the 4-position.
This conjugation results in a strong dipole moment and intense absorption in the visible spectrum (yellow-orange), which is highly sensitive to pH and solvent polarity.
The Role of the Hydrate
In its solid state, HABA often crystallizes as a monohydrate . The water molecule is not merely a solvent of crystallization but an integral structural component.
-
Hydrogen Bonding Network: The lattice water acts as a bridge, accepting a proton from the carboxylic acid and donating protons to the phenolic oxygen or the azo nitrogens of adjacent molecules. This stabilizes the crystal lattice, raising the decomposition temperature (~260°C) compared to amorphous anhydrous forms.
-
Packing: The planar aromatic systems stack via
- interactions, while the hydrophilic ends (–COOH, –OH) form hydrogen-bonded channels filled by the water molecules.
Tautomeric Equilibrium
HABA exists in a dynamic equilibrium between the Azo-Enol and Hydrazone-Keto forms.
-
Solid State: Predominantly the Azo-Enol form, stabilized by intermolecular hydrogen bonds involving the lattice water.
-
Solution: Solvent polarity dictates the ratio. In polar aprotic solvents (e.g., DMSO, used for stock solutions), the azo form dominates. In basic aqueous buffers (assay conditions), the phenolic proton is lost, creating a resonance-stabilized phenolate anion that binds avidly to proteins.
Figure 1: Tautomeric and ionization states of HABA. The Phenolate anion is the active species in avidin binding assays.
Validated Synthesis Protocol
Objective: Synthesis of 4'-Hydroxyazobenzene-4-carboxylic acid via diazo coupling. Yield: ~70-80% Purity: >98% (HPLC)
Reagents
-
4-Aminobenzoic acid (PABA)
-
Phenol[1]
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, conc.)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
Step-by-Step Methodology
-
Diazotization (The "Cold" Step):
-
Dissolve 0.05 mol of PABA in 15 mL of water and 12 mL of conc. HCl.
-
Cool the solution to 0–5°C in an ice bath. Critical: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt.
-
Dropwise add a solution of NaNO₂ (3.5 g in 10 mL water) while stirring.
-
Validation: Test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (successful diazotization).
-
-
Coupling (The "Basic" Step):
-
Dissolve 0.05 mol of Phenol in 50 mL of 10% NaOH solution. Cool to 0–5°C.
-
Slowly add the diazonium salt solution to the alkaline phenol solution over 20 minutes with vigorous stirring.
-
Maintain pH > 10 using additional NaOH if necessary. The solution will turn a deep red/orange.
-
-
Acidification & Precipitation:
-
Allow the mixture to stir for 1 hour at room temperature.
-
Acidify carefully with conc. HCl to pH ~3.
-
The crude HABA will precipitate as an orange solid.
-
-
Purification (Recrystallization):
Figure 2: Synthesis pathway via diazo coupling. Strict temperature control ensures diazonium stability.
Functional Application: The Avidin-Biotin Assay
The primary utility of HABA is determining the Biotin-to-Protein Ratio (BPR) . This relies on a competitive displacement mechanism.
Mechanism of Action
-
HABA-Avidin Complex: HABA binds to the biotin-binding pocket of avidin (or streptavidin) with moderate affinity (
).-
Structural Insight: The hydroxyphenyl ring of HABA stacks against Trp70 (in avidin) or Trp79 (in streptavidin).[4] This interaction creates a charge-transfer complex, shifting the HABA absorption maximum (
) from 348 nm (free) to 500 nm (bound).
-
-
Displacement: Biotin has a femtomolar affinity (
) for avidin. When biotinylated proteins are added, biotin displaces HABA. -
Signal: The absorbance at 500 nm decreases proportionally to the amount of biotin added.
Experimental Protocol (Biotin Quantification)
-
Reagent: Prepare 10 mM HABA in 10 mM NaOH (Stock).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
Measure
of the Avidin/HABA reagent (Reference). -
Add the biotinylated sample.
-
Measure
of the mixture. -
Calculate
.
-
-
Calculation: Use the Beer-Lambert law. The extinction coefficient (
) of the HABA-Avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹ .
Data Summary & Properties
| Property | Value | Notes |
| Formula | C₁₃H₁₀N₂O₃ · H₂O | Monohydrate form is standard for stability. |
| Molecular Weight | 260.25 g/mol | Hydrate MW (Anhydrous: 242.23 g/mol ). |
| Appearance | Orange/Brown Powder | Crystalline prisms from ethanol/water. |
| Melting Point | ~260°C (decomp.)[1] | High MP due to intermolecular H-bonding. |
| 348 nm | In neutral aqueous buffer. | |
| 500 nm | When complexed with Avidin/Streptavidin. | |
| Solubility | DMSO, 1M NaOH | Poorly soluble in water; requires pH > 7 or organic solvent. |
| pKa | ~4.5 (COOH), ~8.5 (OH) | Dual ionization sites. |
References
-
BenchChem. "4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate Structure & Properties." BenchChem Database. Link
-
Livnah, O., et al. "The structure of the complex between avidin and the dye, 2-(4'-hydroxyazobenzene) benzoic acid (HABA)." Proceedings of the National Academy of Sciences, 1993. Link
-
Repo, S., et al. "Binding properties of HABA-type azo derivatives to avidin and avidin-related protein 4." Chemistry & Biology, 2006. Link
-
Thermo Fisher Scientific. "HABA (4'-hydroxyazobenzene-2-carboxylic acid) for Biotin Quantification." Product Technical Guide. Link
-
RCSB PDB. "5CHK: Crystal structure of avidin - HABA complex."[5] Protein Data Bank. Link
Sources
synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate via diazo coupling
The following technical guide details the synthesis, purification, and application of 4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) , specifically focusing on the hydrate form. This document is structured for researchers requiring a robust, reproducible protocol for bioconjugation assays and organic synthesis.
Executive Summary
4'-Hydroxyazobenzene-4-carboxylic acid (HABA) is a functionalized azo dye widely utilized in bioanalytical chemistry. Its primary utility lies in the HABA/Avidin assay , where it serves as a colorimetric probe for quantifying biotinylation levels. HABA binds weakly to avidin (
This guide provides a high-purity synthesis route via the diazo coupling of 4-aminobenzoic acid (PABA) and phenol. Unlike generic protocols, this method emphasizes pH control and selective precipitation to isolate the monohydrate form (
Theoretical Framework
Reaction Mechanism
The synthesis proceeds through a two-step sequence: Diazotization and Azo Coupling .
-
Diazotization: 4-aminobenzoic acid acts as the nucleophile, attacking the nitrosonium ion (
) generated in situ from sodium nitrite and hydrochloric acid. This yields the electrophilic diazonium salt. -
Coupling: The diazonium species undergoes electrophilic aromatic substitution (EAS) with phenol. Crucially, phenol must be in its activated phenoxide form (alkaline pH) to sufficiently increase electron density at the para position, facilitating the attack.
Reaction Pathway Diagram
The following diagram illustrates the molecular transformation and critical intermediates.
Caption: Mechanistic pathway from PABA diazotization to HABA isolation. Note the pH transition from alkaline coupling to acidic precipitation.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3][4][5] | Grade | Function |
| 4-Aminobenzoic Acid (PABA) | 150-13-0 | >99% | Diazonium precursor |
| Phenol | 108-95-2 | ACS Reagent | Coupling agent |
| Sodium Nitrite ( | 7632-00-0 | >97% | Nitrosating agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Acid catalyst |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | pH adjustment (Coupling) |
| Ethanol (EtOH) | 64-17-5 | 95% | Recrystallization solvent |
Step-by-Step Synthesis
Phase 1: Diazotization of PABA
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 3.43 g (25 mmol) of 4-aminobenzoic acid in 10 mL of 2M NaOH .
-
Acidification: Cool the solution to 0–5°C in an ice-salt bath. Slowly add 15 mL of 6M HCl with vigorous stirring. A fine white precipitate of PABA hydrochloride may form; this is normal.
-
Nitrosation: Dissolve 1.8 g (26 mmol) of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the PABA mixture, maintaining the temperature below 5°C .
-
Endpoint: Stir for 10 minutes. The solution should become clear/pale yellow. Test for excess nitrous acid using starch-iodide paper (instant blue color confirms excess). Note: If no blue color, add slightly more
.
Phase 2: Coupling with Phenol[6]
-
Phenoxide Preparation: In a separate beaker, dissolve 2.35 g (25 mmol) of phenol in 25 mL of 2.5M NaOH . Cool to 0–5°C.[7][8]
-
Coupling Reaction: Slowly pour the cold diazonium salt solution (from Phase 1) into the alkaline phenol solution with constant stirring.
-
Observation: The mixture will immediately turn a deep red/orange color as the azo bond forms.
-
-
Completion: Stir the mixture at 0–5°C for 30 minutes, then allow it to warm to room temperature over 1 hour.
Phase 3: Isolation and Purification[9]
-
Precipitation: The product currently exists as the soluble sodium salt. Acidify the mixture by adding 6M HCl dropwise until the pH reaches ~2–3.
-
Observation: A voluminous orange precipitate of crude HABA will form.
-
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess acid and inorganic salts.
-
Purification (Acid-Base Cycle):
-
Dissolve the crude solid in warm 5%
solution (approx. 50 mL). -
Filter while warm to remove any insoluble tars or unreacted phenol derivatives.
-
Re-precipitate the filtrate with 6M HCl . Filter and wash again.[9]
-
-
Recrystallization (Hydrate Formation):
-
Dissolve the wet cake in a minimum amount of boiling 30% Ethanol/Water (v/v) .
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Collect the orange needles. Dry in air or a vacuum oven at 40°C (do not exceed 60°C to preserve the hydrate water).
-
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical purification loop (W2-W3) to ensure high-grade analytical reagent.
Characterization & Properties
To validate the synthesis, compare the isolated product against the following physicochemical standards.
| Property | Specification (Hydrate) | Notes |
| Appearance | Orange crystalline powder | Darkens if dehydrated |
| Molecular Formula | Monohydrate | |
| Molecular Weight | 260.25 g/mol | Anhydrous: 242.23 g/mol |
| Melting Point | 260–262°C (dec) | Decomposes upon melting |
| 348 nm (free dye) | Shifts to 500 nm when bound to Avidin | |
| Solubility | Soluble in 0.1M NaOH, EtOH | Insoluble in cold water |
Spectral Validation (IR):
-
O-H Stretch: Broad band 3200–3500
(Hydrate water + Phenol). -
C=O Stretch: ~1680
(Carboxylic acid). -
N=N Stretch: ~1420
(Azo linkage).
Application: HABA/Avidin Biotin Quantification[1][7][11][12][13]
The most critical application of HABA is the quantification of biotin attached to proteins (antibodies, enzymes). This assay relies on the competitive displacement principle .
Assay Principle
HABA binds to the biotin-binding pocket of avidin with moderate affinity (
Protocol
-
Reagent Prep: Prepare a HABA/Avidin Stock Solution :
-
24 mg HABA (synthesized above) in 10 mL 0.01 M NaOH.
-
10 mg Avidin in 10 mL Phosphate Buffered Saline (PBS).
-
Mix and adjust volume to optimize
.
-
-
Measurement:
-
Pipette 900 µL of HABA/Avidin reagent into a cuvette.[1] Record Absorbance (
). -
Add 100 µL of biotinylated sample. Mix and record Absorbance (
).
-
-
Calculation: Use the Beer-Lambert Law with the differential extinction coefficient (
).
Safety & Handling
-
Phenol: Highly corrosive and toxic by absorption. Wear butyl rubber gloves and handle in a fume hood.
-
Sodium Nitrite: Oxidizer and toxic if ingested.
-
Azo Dyes: While HABA is generally considered lower risk than benzidine-based dyes, handle all azo compounds as potential irritants.
-
Waste: Dispose of aqueous filtrates containing phenol residues in designated hazardous organic waste streams.
References
-
Green, N. M. (1970). Spectrophotometric determination of avidin and biotin.[1] Methods in Enzymology, 18, 418-424.
-
Thermo Fisher Scientific. HABA Calculator and Biotin Quantitation.
-
PubChem. 4'-Hydroxyazobenzene-4-carboxylic Acid - Compound Summary. National Library of Medicine.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
G-Biosciences. HABA/Avidin Assay Protocol.
Sources
- 1. interchim.fr [interchim.fr]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jocpr.com [jocpr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
Spectroscopic Characterization of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a bifunctional azobenzene derivative with significant applications in materials science and analytical chemistry.[1] Addressed to researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between the molecule's structure and its spectroscopic signatures. We present detailed, field-proven protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed as a self-validating system, integrating theoretical principles with practical data interpretation to ensure unambiguous compound identification and purity assessment. The guide emphasizes an integrated analytical workflow, illustrating how these techniques synergistically provide a complete molecular profile.
Introduction: The Molecular Profile of a Versatile Azobenzene Derivative
4'-Hydroxyazobenzene-4-carboxylic Acid is an aryl azo compound characterized by two phenyl rings linked via a nitrogen-nitrogen double bond (-N=N-).[2] Its structure is distinguished by the strategic placement of a hydroxyl (-OH) group on one ring and a carboxylic acid (-COOH) group on the other, both in the para position.[3] This "push-pull" arrangement, featuring an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group, governs the molecule's electronic, optical, and chemical properties.[3] The commercially available form is typically a hydrate, incorporating a water molecule into its crystal structure.[3]
The compound's utility stems from this unique structure. The azo linkage makes it a photoswitchable chromophore, while the functional groups allow it to act as a pH indicator and a precursor for dyes and pharmaceuticals.[1][3] Accurate and comprehensive characterization is therefore paramount for its application in any field. This guide provides the foundational spectroscopic methodologies required to confirm the identity, purity, and structural integrity of this compound.
Caption: Chemical structure of 4'-Hydroxyazobenzene-4-carboxylic Acid.
Physicochemical and Safety Profile
A foundational step in any analysis is understanding the compound's basic properties and handling requirements. The data below has been consolidated from supplier and database information.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Systematic Name | 4-[(4-hydroxyphenyl)diazenyl]benzoic acid hydrate | [3] |
| Synonyms | 4-(4-Hydroxyphenylazo)benzoic Acid | [1][4] |
| Molecular Formula | C₁₃H₁₀N₂O₃ (anhydrous), C₁₃H₁₂N₂O₄ (hydrate) | [3][4][5] |
| Molecular Weight | 242.23 g/mol (anhydrous), 260.24 g/mol (hydrate) | [3][4][5] |
| Appearance | Orange to brown powder or crystalline solid | [3][4] |
| Melting Point | ~260-266 °C (with decomposition) | [3][6][7] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3][7] |
| Purity (Typical) | >98.0% (HPLC) |[4] |
Safety and Handling: Based on aggregated GHS classifications, this compound should be handled with care.[5]
-
Hazards: Causes serious eye irritation (H319).[5][7] May be harmful if swallowed (H302) and may cause skin irritation (H315).[5][7]
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a cool, dark place (recommended <15°C) in a tightly sealed, light-resistant container.[3]
Core Spectroscopic Techniques
A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of this compound. Each technique provides a unique piece of the structural puzzle.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Principles: UV-Vis spectroscopy probes the electronic transitions within the molecule. For azobenzene derivatives, two characteristic transitions are of primary interest:
-
π→π Transition:* A high-intensity absorption band, typically in the UV region (340-360 nm), arising from the excitation of electrons in the conjugated π-system of the aromatic rings and the azo bridge.[3]
-
n→π Transition:* A lower-intensity, longer-wavelength absorption in the visible region (450-470 nm), resulting from the excitation of a non-bonding electron from one of the nitrogen atoms into an anti-bonding π* orbital.[3] The position of these bands is sensitive to the solvent and the pH, due to the potential for protonation or deprotonation of the hydroxyl and carboxylic acid groups.[3]
Experimental Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as methanol or DMSO.
-
Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) and perform serial dilutions to obtain a final concentration that yields an absorbance maximum between 0.5 and 1.5 AU.
-
Instrument Setup: Use a dual-beam spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Measurement: Record a baseline spectrum with the pure solvent. Then, record the sample spectrum from approximately 200 nm to 600 nm.
-
Validation: The presence of two distinct absorption bands in the expected regions validates the conjugated azo-aromatic system.
Data Interpretation & Expected Results:
-
λ_max (π→π):* ~340-360 nm
-
λ_max (n→π):* ~450-470 nm (may appear as a weak shoulder) The high-intensity π→π* band is the primary feature used for quantification via the Beer-Lambert law.
Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Principles: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The key is to identify the characteristic vibrational frequencies for the hydroxyl, carboxylic acid, azo, and aromatic moieties.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide.
-
Instrument Setup: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Measurement: Collect a background spectrum. Then, place the sample on the ATR crystal (or insert the KBr pellet) and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Validation: A successful analysis is confirmed by the simultaneous presence of the very broad O-H stretch and the sharp, strong C=O stretch, which together confirm the molecule's primary functional groups.
Data Interpretation & Expected Results:
Table 2: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Insight |
|---|---|---|---|
| 3200-3400 (broad) | O-H Stretch | Hydroxyl (-OH) & Carboxylic Acid (-COOH) | The broadness is a definitive indicator of extensive intermolecular hydrogen bonding, including the water of hydration.[3] |
| ~3030 | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds in the phenyl rings. |
| 1680-1700 (strong, sharp) | C=O Stretch | Carboxylic Acid (-COOH) | This strong absorption confirms the presence of the carbonyl group. Its position indicates conjugation with the aromatic ring.[3] |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |
| ~1400-1500 | N=N Stretch | Azo Group | The azo stretch is often weak or of medium intensity and can be difficult to distinguish from aromatic signals in this region. |
| ~1250 | C-O Stretch | Phenolic Hydroxyl & Carboxylic Acid | Associated with the C-O single bond stretching. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is determined by the electron density around it, allowing for the differentiation of aromatic, hydroxyl, and carboxylic acid protons.
Experimental Protocol:
-
Solvent Selection: DMSO-d₆ is the solvent of choice. Its ability to dissolve the compound and its high polarity help to observe the exchangeable protons of the -OH and -COOH groups.[3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and shimmed for optimal resolution.
-
Measurement: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Validation: The spectrum should show distinct signals in the downfield aromatic region and a very downfield signal for the carboxylic acid proton, consistent with the expected structure.
Data Interpretation & Expected Results:
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Proton Type | Multiplicity | Causality & Insight |
|---|---|---|---|
| ~12.1 | Carboxylic Acid (-COOH ) | Broad Singlet | The highly deshielded nature of this proton is characteristic of a carboxylic acid, confirming its presence.[3] |
| ~10.0 | Phenolic Hydroxyl (-OH ) | Broad Singlet | The phenolic proton is also deshielded and its signal is often broad due to hydrogen bonding and exchange. |
| 7.8 – 8.2 | Aromatic Protons | Doublets | These signals correspond to the protons on the two phenyl rings.[3] The electron-withdrawing and -donating groups create distinct electronic environments, leading to multiple signals in this region. 2D NMR (COSY, HMBC) would be required for unambiguous assignment of each proton. |
| ~3.3-3.5 | Water of Hydration (H₂O) | Singlet | This signal confirms the presence of the water molecule in the hydrate form.[3] It may overlap with the residual solvent peak of DMSO. |
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analysis can be done via direct infusion or by coupling to a liquid chromatograph (LC-MS).
-
Measurement: Acquire spectra in both positive and negative ion modes.
-
Validation: The detection of an ion corresponding to the exact mass of the anhydrous molecule (protonated or deprotonated) provides high-confidence validation of the compound's identity.
Data Interpretation & Expected Results:
-
Anhydrous Molecular Weight: 242.23 g/mol .[5]
-
Positive Ion Mode [M+H]⁺: Expected m/z ≈ 243.07
-
Negative Ion Mode [M-H]⁻: Expected m/z ≈ 241.06 High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision (to four or five decimal places).
Integrated Spectroscopic Analysis Workflow
No single technique is sufficient for complete characterization. The strength of this approach lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.
Caption: Integrated workflow for spectroscopic characterization.
This workflow demonstrates a self-validating system. For example, the broad O-H stretch seen in FTIR is corroborated by the exchangeable proton signals observed in the ¹H NMR spectrum. The conjugated system indicated by UV-Vis is consistent with the aromatic signals in NMR. Finally, the exact mass from MS confirms the molecular formula derived from the functional groups and proton environments identified by FTIR and NMR.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. UV-Vis spectroscopy confirms the electronic properties of the azo-aromatic system. FTIR spectroscopy provides definitive evidence of the key hydroxyl and carboxylic acid functional groups and the impact of hydrogen bonding. ¹H NMR spectroscopy maps the precise chemical environment of the molecule's protons, and mass spectrometry provides unequivocal confirmation of its molecular weight. By following the integrated workflow and protocols detailed in this guide, researchers can confidently verify the identity, purity, and structural integrity of this versatile compound, ensuring reliable and reproducible results in their scientific endeavors.
References
-
ResearchGate. (n.d.). FTIR spectra of 4-hydroxyazobenzene. [Link]
-
ResearchGate. (2022). Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against Macrophomina phaseolina. [Link]
-
Wikipedia. (n.d.). Azobenzene. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of 4,4'-dihydroxyazobenzene THF solution and AzoCF-10.... [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 4,4'-dihydroxyazobenzene, (b) chitosan powder and.... [Link]
-
PubChem. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic Acid. [Link]
-
PubChem. (n.d.). 4-Hydroxyazobenzene. [Link]
-
PureSynth. (n.d.). 4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC). [Link]
Sources
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- 2. Azobenzene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 4'-Hydroxyazobenzene-4-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 5. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. 4-HYDROXY-AZOBENZENE-4'-CARBOXYLICACID | 2497-38-3 [chemicalbook.com]
solubility of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate in DMSO and methanol
An In-depth Technical Guide to the Solubility of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate in DMSO and Methanol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond qualitative descriptions to explore the fundamental molecular interactions governing solubility. It offers a robust theoretical framework, detailed, self-validating experimental protocols for quantitative solubility determination, and a comparative analysis of the solvents' performance. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and educational resource for laboratory applications.
Introduction: Understanding the Solute
This compound is an organic compound characterized by an azobenzene backbone functionalized with a hydroxyl (-OH) group on one phenyl ring and a carboxylic acid (-COOH) group on the other.[1] The presence of a water molecule in its crystalline structure classifies it as a hydrate, which can influence its physical properties, including solubility.[2]
The molecule's structure is of significant interest due to its "push-pull" electronic configuration. The hydroxyl group acts as an electron-donating group, while the carboxylic acid is an electron-withdrawing group.[2] This arrangement creates a dipolar molecule and is responsible for its characteristic color and potential use as a pH indicator or in the synthesis of dyes and pharmaceuticals.[1] Accurate solubility data is paramount for its application in solution-based assays, synthetic chemistry, and formulation development, as it dictates concentration limits, bioavailability, and reaction kinetics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 4-[(4-hydroxyphenyl)diazenyl]benzoic acid hydrate | [2] |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [2] |
| Molecular Weight | 260.24 g/mol | [2] |
| Appearance | Orange to Brown powder/crystal | [2][3] |
| Melting Point | 260°C (with decomposition) | [1][2][3][4] |
| Purity (HPLC) | >98.0% | [3][4] |
Core Principles: The Chemistry of Dissolution
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible. For this compound, the key to understanding its solubility lies in its functional groups and their potential for hydrogen bonding.
The molecule possesses both hydrogen bond donors (the hydroxyl and carboxylic acid protons) and hydrogen bond acceptors (the oxygen atoms and the azo nitrogen atoms). A suitable solvent must effectively disrupt the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.
Caption: Molecular interaction potential of the solute with protic and aprotic solvents.
Solubility Profile in Dimethyl Sulfoxide (DMSO)
DMSO, with the formula (CH₃)₂S=O, is a highly polar, aprotic solvent.[5] Its "aprotic" nature means it lacks acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a powerful hydrogen bond acceptor. This makes DMSO exceptionally effective at solvating cations and molecules with hydrogen bond donor groups.[6][7]
Theoretical Analysis & Expected Behavior
For this compound, DMSO is expected to be an effective solvent. The primary interaction involves the formation of strong hydrogen bonds between the DMSO oxygen and the acidic protons of the solute's hydroxyl and carboxylic acid groups. This interaction effectively breaks apart the solute's crystal lattice. While qualitative data suggests "slight solubility," the strong theoretical basis for interaction implies that it is likely a reliable solvent for achieving moderate concentrations.[2]
Experimental Protocol: Quantitative Equilibrium Solubility Determination
Given the absence of precise public data, the following protocol provides a self-validating system for determining the equilibrium solubility of the compound in DMSO at a controlled temperature (e.g., 25°C).
Principle: The isothermal shake-flask method is the gold standard for solubility measurement. Excess solid is equilibrated with the solvent for a sufficient period to ensure the solution is saturated. The concentration of the dissolved solid in the supernatant is then measured.
Materials:
-
This compound
-
Anhydrous DMSO (ACS Grade or higher)[6]
-
Thermostatically controlled shaker/incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other DMSO-resistant material)
-
HPLC or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to a series of vials. The excess must be sufficient to ensure solid remains after equilibrium is reached.
-
Causality: Using a clear excess of solid is critical to guarantee that the resulting solution is truly saturated.
-
-
Solvent Addition: Accurately add a known volume of DMSO (e.g., 2.0 mL) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C ± 0.5°C) for at least 24-48 hours.
-
Causality: Extended equilibration is necessary to allow the dissolution process to reach a thermodynamic steady state. Temperature control is crucial as solubility is temperature-dependent.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle.
-
Causality: This step minimizes the amount of suspended solid that could be aspirated, which would artificially inflate the measured concentration.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved compound is analyzed.
-
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with fresh DMSO to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mmol/L.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4'-Hydroxyazobenzene-4-carboxylic Acid | 2497-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate CAS number 1899039-20-3
An In-Depth Technical Guide to 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (CAS: 1899039-20-3) for Advanced Research Applications
Abstract
This compound stands as a compelling bifunctional molecule within the versatile class of azobenzene derivatives. Characterized by its photoswitchable azo linkage and the presence of both a hydroxyl and a carboxylic acid group, this compound offers a unique convergence of properties that make it a valuable tool for researchers, chemists, and drug development professionals. Its ability to undergo reversible trans-cis isomerization upon light exposure positions it as a key building block in the development of "smart" materials and photoresponsive systems. Furthermore, its distinct chemical functionalities allow for its use as a versatile intermediate in organic synthesis, a reagent in analytical chemistry, and a scaffold for novel therapeutic agents. This guide provides a comprehensive technical overview, delving into its physicochemical properties, synthesis, chemical reactivity, and diverse applications, grounded in established scientific principles and methodologies.
The Azobenzene Scaffold: A Platform for Molecular Innovation
Azobenzene derivatives are a cornerstone of modern chemistry, renowned for their defining feature: a diarylazo (-N=N-) group that acts as a molecular photoswitch.[1] These compounds can exist in two distinct isomeric forms: the thermodynamically stable, planar trans isomer and the metastable, non-planar cis isomer.[1] The transition between these states is typically triggered by light, with UV irradiation favoring the trans-to-cis conversion and visible light or thermal relaxation promoting the reverse process.[1] This reversible isomerization is the foundation for their application in fields ranging from optical data storage to molecular machinery.[1]
4'-Hydroxyazobenzene-4-carboxylic acid is a particularly sophisticated member of this family. The molecule is functionalized with a hydroxyl (-OH) group on one phenyl ring and a carboxylic acid (-COOH) group on the other. This "push-pull" electronic arrangement, with an electron-donating group and an electron-withdrawing group, significantly influences the compound's optical and chemical properties.[1] The hydrate form, specifically, incorporates water molecules into its crystal lattice, which can affect its solubility and solid-state characteristics.[1]
Caption: Reversible photoisomerization of the azobenzene core.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. This section outlines the key identifiers and analytical data for this compound.
Identification and Nomenclature
It is crucial to distinguish between the anhydrous and hydrated forms of this compound, as they are associated with different CAS numbers and molecular weights.
-
Systematic Name: 4-[(4-hydroxyphenyl)diazenyl]benzoic acid hydrate[1]
-
Common Synonyms: 4-(4-Hydroxyphenylazo)benzoic acid[2][3][4][5]
-
CAS Number (Hydrate): 1899039-20-3
Core Physicochemical Data
The essential properties of the compound are summarized below. The molecular weight is provided for both the commonly referenced anhydrous form and the specific hydrate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O₃ (anhydrous) | [2][5][6][7] |
| Molecular Weight | 242.23 g/mol (anhydrous) | [1][2][4][5][6][7] |
| 260.24 g/mol (hydrate) | [1] | |
| Appearance | Orange to brown powder or crystalline solid | [1][2][5] |
| Melting Point | 260 °C (with decomposition) | [1][2][4] |
| Solubility | Slightly soluble in dimethyl sulfoxide (DMSO) and methanol | [1][8] |
The Analytical Fingerprint: Spectroscopic Profile
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The combination of FT-IR, NMR, and UV-Vis spectroscopy offers a complete picture of the compound's functional groups and electronic structure.
-
FT-IR Spectroscopy: This technique is ideal for identifying the key functional groups. The spectrum is expected to show a broad absorption peak between 3200–3400 cm⁻¹, characteristic of the O-H stretching in both the hydroxyl and carboxylic acid groups. A sharp C=O stretching peak from the carboxylic acid will appear around 1680–1700 cm⁻¹.[1]
-
¹H NMR Spectroscopy: When dissolved in a deuterated solvent like DMSO-d₆, the proton NMR spectrum provides precise structural information. Aromatic protons are expected in the δ 7.8–8.2 ppm range, while the acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, around δ 12.1 ppm. The water of hydration can be observed as a peak between δ 3.3–3.5 ppm.[1]
-
UV-Vis Spectroscopy: The electronic transitions within the azobenzene core give rise to a characteristic UV-Vis spectrum. A strong absorbance band between 340–360 nm corresponds to the π→π* transition of the conjugated system, while a weaker band at 450–470 nm is attributed to the n→π* transition of the azo group.[1]
-
Expert Insight: The position of these absorption bands is highly sensitive to the pH of the solution. Deprotonation of the phenolic hydroxyl group under basic conditions creates a phenolate, which extends the conjugation and causes a bathochromic (red) shift in the spectrum. This pH-dependent color change is the basis for its use as a pH indicator.[2]
-
Synthesis and Purification: A Step-by-Step Approach
The most common and reliable method for synthesizing 4'-Hydroxyazobenzene-4-carboxylic acid is through a diazo coupling reaction, a classic electrophilic aromatic substitution.[1][8]
Mechanistic Rationale
The synthesis involves two primary stages:
-
Diazotization: 4-Aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C) to form a highly reactive diazonium salt intermediate.[1]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to a solution of phenol, which acts as the nucleophilic coupling partner. The reaction is typically run under slightly alkaline conditions (pH 8-10) to deprotonate the phenol, forming the much more strongly activating phenoxide ion, which readily attacks the diazonium salt to form the azo linkage.[1][8]
Caption: Workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed with inherent checkpoints to ensure reaction success.
-
Diazotization of 4-Aminobenzoic Acid:
-
Dissolve 4-aminobenzoic acid in dilute hydrochloric acid in a beaker cooled in an ice-salt bath to maintain a temperature of 0–5°C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise with constant stirring.
-
Causality Check: Maintaining the low temperature is critical. If the temperature rises, the diazonium salt will decompose into nitrogen gas and a phenol, leading to significantly reduced yield and side products.
-
Validation: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion). A slight excess is desired to ensure all the starting amine has reacted.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide solution, also cooled to 0–5°C. This generates the highly nucleophilic phenoxide ion.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.
-
An intensely colored orange or red precipitate of the azo dye should form immediately upon mixing.
-
Maintain the low temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Acidify the mixture with a weak acid (e.g., acetic acid) to precipitate any remaining product.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from an aqueous ethanol mixture. This step not only removes impurities but also allows for the controlled formation of the stable hydrate crystalline structure. Dry the resulting crystals under vacuum.
-
Key Chemical Reactivity and Applications
The unique bifunctional and photoswitchable nature of this compound underpins its utility across multiple scientific domains.
Applications in Research and Development
-
Polymer and Materials Science: The compound serves as a functional monomer or cross-linker for creating photoresponsive polymers.[2] When incorporated into a polymer matrix, the light-induced isomerization of the azo group can trigger macroscopic changes in the material's shape, viscosity, or optical properties, making it suitable for smart materials and coatings.[2]
-
Analytical Chemistry: It is employed as a reagent in spectrophotometric analysis and as a pH indicator.[2] Its ability to form stable, colored complexes with metal ions also makes it valuable for developing sensitive colorimetric assays for environmental or biological samples.[2]
-
Drug Development and Biology: The molecule is explored for its potential in targeted drug delivery systems, where light could be used to trigger a conformational change that releases a payload.[1][2] The azo group is known to be reduced by enzymes in biological systems (such as azoreductases), which can lead to the formation of corresponding amines.[1][9] This metabolic cleavage is a key consideration in drug design. Some studies on related compounds have also pointed to potential antimicrobial and antioxidant activities.[1][8]
Caption: Key application areas derived from the compound's properties.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.
GHS Hazard Profile
The compound should be handled with appropriate care, following its GHS classification.
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [6] |
| H315 | Causes skin irritation | [4][6][10][11] |
| H319 | Causes serious eye irritation | [4][6][10][11] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11][12] Handle in a well-ventilated area or under a chemical fume hood.[10][11]
-
Stability: The compound is sensitive to UV light, which can cause isomerization and eventual degradation.[1] It is also thermally sensitive and will decompose at temperatures above its melting point.[1] It is stable under recommended storage conditions.[10][11]
-
Storage Conditions: To ensure long-term stability, store the compound in a tightly sealed, amber glass vial to protect it from light.[1] Store in a cool, dry place (recommended 2–8 °C) under an inert atmosphere (e.g., nitrogen or argon).[1][2] The use of a desiccator is advised to prevent uncontrolled changes in the hydration state.[1]
References
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4'-Hydroxyazobenzene-4-carboxylic acid. Chem-Impex. Available at: [Link]
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Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. Available at: [Link]
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4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620. PubChem, National Center for Biotechnology Information. Available at: [Link]
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4-Hydroxyazobenzene | C12H10N2O | CID 15529. PubChem, National Center for Biotechnology Information. Available at: [Link]
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4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC). PureSynth. Available at: [Link]
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- 7. 4-HYDROXY-AZOBENZENE-4'-CARBOXYLICACID | 2497-38-3 [chemicalbook.com]
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- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a bifunctional organic compound of significant interest to researchers in materials science, analytical chemistry, and drug development. This document moves beyond a simple datasheet to offer an in-depth exploration of the compound's structural, spectroscopic, thermal, and solubility characteristics. By elucidating the causality behind its properties—from the electronic influence of its substituent groups to the critical role of its hydration state—this guide serves as an essential resource for scientists seeking to harness its potential. Detailed, field-proven experimental protocols for its characterization are provided, ensuring that researchers can validate and expand upon these findings.
Introduction: The Scientific Merit of a Bifunctional Azobenzene
Azobenzene derivatives are a cornerstone of photoswitchable chemistry, capable of reversible trans-cis isomerization under specific light conditions.[1] This unique property has positioned them as key components in the development of molecular switches, smart materials, and targeted drug delivery systems.[1][2] 4'-Hydroxyazobenzene-4-carboxylic Acid stands out in this class due to its bifunctional nature. The molecule incorporates an electron-donating hydroxyl (-OH) group and an electron-withdrawing carboxylic acid (-COOH) group at opposite ends of the azobenzene scaffold.[1] This "push-pull" electronic arrangement profoundly influences its optical properties and molecular interactions.[1]
The compound typically exists as a hydrate, where a water molecule is incorporated into the crystal lattice. This seemingly minor addition has significant implications for its physical properties, including melting point, solubility, and solid-state stability—critical parameters for any application, particularly in pharmaceutical formulations where polymorphism and hydration state can dictate a drug's efficacy and shelf-life.[1] This guide is therefore dedicated to the meticulous characterization of the hydrate form.
Molecular Structure and Crystallography
A foundational understanding of a compound's physical properties begins with its molecular structure and its arrangement in the solid state.
Chemical Identity
The key identifiers for 4'-Hydroxyazobenzene-4-carboxylic Acid and its hydrate are summarized below. It is crucial for researchers to distinguish between the anhydrous and hydrated forms, as they possess different molecular weights and CAS numbers.
| Property | Value (Hydrate) | Value (Anhydrous) | Source(s) |
| Systematic (IUPAC) Name | 4-[(4-hydroxyphenyl)diazenyl]benzoic acid hydrate | 4-[(4-hydroxyphenyl)diazenyl]benzoic acid | [1] |
| Synonyms | 4-(4-Hydroxyphenylazo)benzoic Acid Hydrate | 4-(4-Hydroxyphenylazo)benzoic Acid | [2][3][4] |
| Molecular Formula | C₁₃H₁₂N₂O₄ | C₁₃H₁₀N₂O₃ | [1] |
| Molecular Weight | 260.24 g/mol | 242.23 g/mol | [1] |
| CAS Number | 1899039-20-3 | 2497-38-3 | [1] |
| Appearance | Orange to brown crystalline powder | Orange to brown powder | [1][2] |
Crystal Structure: The Role of the Water Molecule
The arrangement of molecules in the solid state is dictated by intermolecular forces, primarily hydrogen bonding. For this compound, the water molecule is not merely a passive occupant; it is a critical structural bridge, forming and accepting hydrogen bonds that stabilize the crystal lattice.
While a definitive single-crystal X-ray diffraction study for the hydrate form is not publicly available, we can infer its structure from the known behavior of hydrated carboxylic acids and the crystal structure of the anhydrous form (COD ID 4516969). Carboxylic acids commonly form strong, cyclic hydrogen-bonded dimers.[5] In the hydrate, water molecules are expected to interrupt or link these dimers, creating a more complex, three-dimensional hydrogen-bonding network.[6][7] This network involves the carboxylic acid group, the phenolic hydroxyl group, and the water molecule itself, which can act as both a hydrogen bond donor and acceptor.[6][7]
The logical relationship for investigating the crystal structure is outlined in the workflow below.
Caption: Workflow for Crystal Structure Determination.
Causality: PXRD is the primary technique for fingerprinting a crystalline solid. It provides a rapid assessment of sample purity and crystallinity. The diffraction pattern is unique to a specific crystal structure; therefore, it can confirm if the synthesized material matches a known phase or if a new polymorph has been formed.[8]
-
Sample Preparation:
-
Gently grind approximately 10-20 mg of the this compound sample into a fine powder using an agate mortar and pestle. This minimizes preferred orientation.[9]
-
Carefully pack the powder into a zero-background sample holder. Use a flat edge, such as a glass slide, to ensure the sample surface is smooth and flush with the holder's surface.[8][10]
-
-
Instrument Setup (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Scan Speed: 1-2° per minute
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffractogram with patterns from crystallographic databases (e.g., ICDD PDF, CCDC).
-
If a known structure exists, perform Rietveld refinement to obtain lattice parameters.
-
Assess peak broadening using the Scherrer equation to estimate crystallite size, which can be an indicator of sample quality.[8]
-
Thermal Properties
The thermal behavior of a compound is critical for determining its stability, processing parameters, and, in the case of a hydrate, the temperature at which water is lost. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this evaluation.
Melting Point and Decomposition
The reported melting point is 260°C with decomposition .[1][2] This indicates that the energy required to break the crystal lattice is close to the energy that initiates covalent bond cleavage within the molecule. The decomposition is likely to involve decarboxylation and cleavage of the azo bond.[1]
Thermal Analysis (TGA/DSC)
Causality: A simultaneous TGA-DSC analysis provides a complete picture of thermal events. TGA measures mass changes, while DSC measures the heat flow associated with those changes. For a hydrate, TGA will precisely quantify the loss of water, while DSC will measure the enthalpy of that endothermic dehydration event. DSC also detects thermal events without mass change, such as melting or solid-state phase transitions (polymorphism).[11]
Expected Thermogram:
-
Dehydration: An initial weight loss is expected in the TGA curve, corresponding to the loss of one mole of water (approximately 6.92% of the total mass). This will be accompanied by a broad endothermic peak in the DSC curve. The temperature of this event can indicate the strength of the water molecule's binding within the lattice.
-
Decomposition: At higher temperatures (approaching 260°C), a sharp, significant weight loss will occur in the TGA curve, corresponding to molecular decomposition. The associated DSC peak will be complex, often showing a sharp endotherm (melting) immediately followed by an exotherm (decomposition).
Caption: Workflow for TGA-DSC Analysis.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium) under the same conditions planned for the sample analysis.[12][13]
-
Sample Preparation: Accurately weigh 2-5 mg of the hydrate into a clean aluminum DSC pan. Use a lid with a pinhole to allow evolved water vapor and decomposition gases to escape.
-
Measurement Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: Heat from ambient temperature (e.g., 25°C) to a temperature beyond complete decomposition (e.g., 350°C).
-
Heating Rate: A standard rate of 10°C/min is typically used. Slower rates can improve resolution of thermal events.
-
-
Data Analysis:
-
From the TGA curve, calculate the percentage weight loss for the dehydration step and confirm it corresponds to a monohydrate.
-
From the DSC curve, determine the onset temperatures and peak maxima for all thermal events. Integrate the peak areas to determine the enthalpy of transitions (e.g., ΔH of dehydration).
-
Solubility Profile
Solubility is a critical physical property, especially in drug development, as it directly impacts bioavailability. This compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its poor aqueous solubility is expected due to the large, nonpolar azobenzene core.[14][15]
Causality: Solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The strong hydrogen bonding in the hydrate's crystal lattice (solute-solute) requires significant energy to overcome. While the hydroxyl and carboxylic acid groups can form hydrogen bonds with polar solvents, the hydrophobic nature of the two phenyl rings dominates, leading to low solubility in water. In polar aprotic solvents like DMSO, the compound can act as a hydrogen bond donor, leading to slightly better solubility.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.[16]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC.
-
Validation: It is recommended to confirm that the solid material remaining after equilibration is chemically and physically unchanged (e.g., via PXRD) to rule out any phase transformations during the experiment.[17]
Spectroscopic Properties
Spectroscopy provides a fingerprint of the molecule's electronic and vibrational states, confirming its identity and providing insight into its chemical environment.
UV-Visible Spectroscopy
Causality: The color of the compound arises from its extended π-conjugated system. The UV-Vis spectrum of azobenzenes is characterized by two main absorption bands: a high-intensity π→π* transition and a lower-intensity n→π* transition.[1] The "push-pull" nature of this molecule (hydroxyl donor, carboxylic acid acceptor) tends to red-shift (move to longer wavelengths) the π→π* band compared to unsubstituted azobenzene.
-
π→π transition:* Expected in the range of 340–360 nm.[1]
-
n→π transition:* Expected in the range of 450–470 nm.[1]
pH Dependence: Both the phenolic -OH and carboxylic -COOH groups are ionizable. Deprotonation of these groups, particularly the phenolate formation at basic pH, will alter the electronic structure of the chromophore, leading to significant shifts in the absorption maxima (halochromism).[1][18][19] This property is the basis for its use as a pH indicator.[2]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy probes the vibrational modes of covalent bonds. Specific functional groups absorb IR radiation at characteristic frequencies.
-
O-H Stretch (Hydroxyl & Carboxylic Acid): A very broad peak is expected in the 3200–3400 cm⁻¹ region, characteristic of strong hydrogen bonding involving both the hydroxyl and carboxylic acid groups, as well as the water of hydration.[1]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak is expected around 1680–1700 cm⁻¹.[1] Its exact position is sensitive to the hydrogen bonding environment of the carboxyl group.
-
N=N Stretch (Azo): This stretch is often weak or IR-inactive in symmetrical azobenzenes but may be observable in this less symmetrical molecule, typically around 1400-1450 cm⁻¹.
-
C-O Stretch & O-H Bend: Vibrations associated with the carboxylic acid and phenol will appear in the 1200-1350 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. Chemical shifts are highly sensitive to the electron density around a nucleus.
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically around δ 12.1 ppm.[1]
-
Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (δ 7.0–8.2 ppm). Due to the opposing electronic effects of the -OH and -COOH groups, the signals will be split into distinct doublets. The protons on the ring attached to the carboxylic acid are expected to be further downfield (deshielded) than those on the phenol ring.[1]
-
Phenolic Proton (-OH): A broad singlet, typically around δ 9.5-10.5 ppm.
-
Hydrate Water (H₂O): A singlet is expected around δ 3.3–3.5 ppm, though its position can vary with concentration and temperature.[1]
-
-
¹³C NMR (in DMSO-d₆):
-
Carboxylic Carbonyl (C=O): Expected in the δ 165-185 ppm range.[20][21]
-
Aromatic Carbons: A complex set of signals is expected between δ 115-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be highly shielded, while the carbon attached to the carboxylic acid group (C-COOH) will be deshielded. The carbons attached to the azo nitrogen will also have characteristic shifts.[22]
-
Stability and Handling
-
Thermal Stability: The compound is stable up to its decomposition temperature of ~260°C, although dehydration will occur at a lower temperature.[1]
-
Photostability: Like all azobenzenes, the compound is light-sensitive and can undergo trans-cis isomerization upon exposure to UV light.[1] Prolonged exposure to high-intensity light can lead to irreversible degradation.
-
Storage: To ensure integrity, the material should be stored in a cool, dark place (recommended 2-8°C) in a well-sealed container to maintain its hydration state.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[1]
Conclusion
This compound is a functionally rich molecule whose physical properties are a direct consequence of its unique "push-pull" electronic structure and the integral role of a water molecule in its crystal lattice. Its thermal stability, distinct spectroscopic signature, and pH-sensitive optical properties make it a versatile tool for scientific inquiry. A thorough characterization, using the protocols outlined in this guide, is paramount for any researcher aiming to exploit this compound in advanced applications. The interplay between its hydration state and its bulk properties underscores the critical importance of solid-state characterization in modern materials and pharmaceutical science.
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Transient UV-vis absorption spectra of dilute azobenzene dye aqueous... - ResearchGate. Available at: [Link]
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4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem. Available at: [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: [Link]
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Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC - NIH. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
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IR Studies of H/D Exchange of Water, Hydroxyl, and Carboxylic Groups Reveal Slowly Diffusing Lattice Defects in Sub-Nanometer Pores | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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How to correctly calibrate a Differential Scanning Calorimeter - Linseis. Available at: [Link]
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Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF - ResearchGate. Available at: [Link]
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13C NMR Chemical Shift - Oregon State University. Available at: [Link]
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(Open Access) Polymorphism in Pharmaceutical Solids (1999) | Harry G. Brittain - SciSpace. Available at: [Link]
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A procedure for calibration of differential scanning calorimeters - ResearchGate. Available at: [Link]
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Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate - MDPI. Available at: [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Available at: [Link]
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Reversible photoswitching of encapsulated azobenzenes in water - PNAS. Available at: [Link]
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Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. Available at: [Link]
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A Comprehensive Technical Guide to the Thermal Analysis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the thermal properties of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a molecule of significant interest in materials science and pharmaceutical development. We will delve into the critical parameters of its melting point and thermal decomposition, offering not just data, but a foundational understanding of the experimental methodologies and the scientific principles that underpin them. This document is structured to provide actionable insights and robust protocols for researchers and drug development professionals working with this and similar azo compounds.
Introduction: The Significance of Thermal Properties
This compound is a bifunctional organic molecule featuring a photoresponsive azobenzene core, a hydrophilic carboxylic acid group, and a hydroxyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of advanced materials and targeted drug delivery systems.[1][2] The thermal stability of such a compound is a critical parameter that dictates its suitability for various applications, from the manufacturing of azo dyes to its incorporation into sophisticated, stimuli-responsive polymers.[1][2]
Understanding the precise melting point and decomposition temperature is paramount for several reasons:
-
Processing and Formulation: Knowledge of thermal stability is essential for designing safe and effective protocols for milling, blending, and formulating this compound into drug delivery systems or other materials.
-
Storage and Stability: The decomposition temperature provides a clear upper limit for storage and handling conditions to prevent degradation of the material over time.
-
Quality Control: The melting point is a sensitive indicator of purity. Any deviation from the established value can signify the presence of impurities or a different polymorphic form.
-
Regulatory Compliance: For pharmaceutical applications, detailed thermal analysis data is a key component of the documentation required by regulatory agencies.
This guide will provide a detailed examination of the experimental techniques used to characterize these crucial thermal properties.
Physicochemical Properties of 4'-Hydroxyazobenzene-4-carboxylic Acid and its Hydrate
A clear understanding of the fundamental physicochemical properties is essential before delving into the thermal analysis. The table below summarizes key data for both the anhydrous and hydrated forms of 4'-Hydroxyazobenzene-4-carboxylic Acid.
| Property | 4'-Hydroxyazobenzene-4-carboxylic Acid (Anhydrous) | This compound |
| Synonyms | 4-(4-Hydroxyphenylazo)benzoic acid | 4-(4-Hydroxyphenylazo)benzoic acid hydrate |
| CAS Number | 2497-38-3 | 1899039-20-3 |
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₂N₂O₄ |
| Molecular Weight | 242.23 g/mol | 260.24 g/mol |
| Appearance | Orange to Brown powder/crystal | Orange to Brown powder/crystal |
| Melting Point | 260 °C (with decomposition) | 260 °C (with decomposition) |
Data compiled from multiple sources.[1][3]
Experimental Determination of Melting Point and Decomposition
The most reliable and comprehensive methods for determining the melting point and decomposition behavior of a compound like this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This allows for the precise determination of phase transitions, such as melting, and the enthalpy associated with these transitions.
The selection of appropriate DSC parameters is crucial for obtaining accurate and reproducible data. For a crystalline organic compound like this compound, the following considerations are key:
-
Heating Rate: A slower heating rate (e.g., 5-10 °C/min) is generally preferred to ensure thermal equilibrium within the sample and to achieve better resolution of thermal events.
-
Sample Mass: A small sample mass (typically 2-5 mg) is recommended to minimize thermal gradients within the sample.
-
Sample Pan: Aluminum pans are a common choice for routine analysis due to their good thermal conductivity and inertness. For samples that may react with aluminum or for higher temperature studies, gold-plated or hermetically sealed pans can be used.
-
Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample during heating. A consistent flow rate (e.g., 50 mL/min) is important for maintaining a stable thermal environment.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the decomposition point (e.g., 300 °C).
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the endothermic event corresponding to melting and decomposition.
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the decomposition temperature and for quantifying mass loss associated with dehydration or degradation.
For this compound, TGA can provide complementary information to DSC:
-
Heating Rate: Similar to DSC, a controlled heating rate (e.g., 10-20 °C/min) is employed to ensure uniform heating of the sample.
-
Atmosphere: An inert atmosphere (nitrogen) is used to study the inherent thermal stability of the compound without oxidative effects.
-
Sample Size: A slightly larger sample size compared to DSC (e.g., 5-10 mg) can be used to improve the accuracy of mass change measurements.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (platinum or ceramic pans are common).
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of around 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 20 °C/min) to a temperature where complete decomposition is expected (e.g., 600 °C).
-
Maintain a constant nitrogen purge gas flow throughout the experiment.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition and the temperatures at which the rate of mass loss is maximal.
Caption: Workflow for TGA analysis.
Synthesis and Characterization
A brief overview of the synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid is relevant for understanding its properties. The compound is typically synthesized via an azo coupling reaction.[6] This involves the diazotization of an aromatic amine followed by reaction with a coupling agent. For this specific molecule, the synthesis would likely involve the diazotization of 4-aminobenzoic acid and its subsequent coupling with phenol.
Caption: General synthesis pathway.
Applications in Drug Development
The unique structure of 4'-Hydroxyazobenzene-4-carboxylic Acid makes it a promising candidate for various applications in drug development.[1] The carboxylic acid group can be used for bioconjugation or to improve solubility, while the azobenzene moiety can act as a photoresponsive trigger for drug release.[7]
Azobenzene and its derivatives are known to undergo a reversible trans-cis isomerization upon exposure to light of a specific wavelength.[8] This photoisomerization leads to a significant change in the molecule's geometry and polarity, which can be harnessed to control the release of a therapeutic agent from a drug delivery system. For instance, nanoparticles or hydrogels functionalized with this compound could be designed to release their payload when illuminated with UV or visible light.[8][9]
Case studies have shown that azobenzene-containing systems can be used for the targeted delivery of anticancer drugs, with light-induced isomerization triggering drug release at the tumor site, thereby minimizing systemic toxicity.[2][9] The carboxylic acid functionality in 4'-Hydroxyazobenzene-4-carboxylic Acid provides a convenient handle for attaching it to polymers, lipids, or other components of a drug delivery vehicle.
Conclusion
The thermal characterization of this compound is a critical step in its evaluation for use in research and development. A melting point of 260 °C with decomposition, as determined by DSC and TGA, provides a fundamental understanding of its thermal stability. The protocols and rationale outlined in this guide offer a robust framework for obtaining accurate and reliable data. As the development of smart materials and targeted therapies continues to advance, a thorough understanding of the physicochemical properties of key building blocks like this compound will be indispensable.
References
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). DNAS. Retrieved from [Link]
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Demetzos, C., & Pippa, N. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2123, 267–274. [Link]
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Iqbal, S., Atiq, N., & Ali, A. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. [Link]
-
The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]
-
Ferreira, L. G., & Gesto, D. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 26(15), 4475. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
-
LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
-
Meanwell, N. A. (2018). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Adu-Gyamfi, E., & Johnson, G. V. (2019). Differential scanning calorimetry as a method for assessing the thermal stability and conformation of protein antigen. Journal of Visualized Experiments, (146), e59223. [Link]
-
Reddit. (2023, January 12). Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid (HABA). r/OrganicChemistry. [Link]
-
Klebe, G. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH. [Link]
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understanding the hydrate form of 4'-Hydroxyazobenzene-4-carboxylic Acid
An In-depth Technical Guide to Understanding the Hydrate Form of 4'-Hydroxyazobenzene-4-carboxylic Acid
Abstract
Hydration in crystalline solids is a critical phenomenon in pharmaceutical sciences and materials research, profoundly influencing physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the hydrate form of 4'-Hydroxyazobenzene-4-carboxylic acid, a molecule of interest in dye chemistry, materials science, and as a functional organic building block. While detailed experimental data for this specific hydrate is not extensively documented in peer-reviewed literature, this document serves as a methodological framework for its characterization. We will explore the synthesis, structural elucidation, and physicochemical analysis by explaining the causality behind key experimental techniques, including thermal analysis, spectroscopy, and X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the robust characterization of organic hydrates.
Introduction: The Significance of Hydrates in Solid-State Chemistry
4'-Hydroxyazobenzene-4-carboxylic acid belongs to the versatile class of azobenzene compounds, known for their photochromic properties and potential in developing light-responsive materials.[1] Like many organic molecules containing hydrogen-bond donors and acceptors, it has the potential to co-crystallize with solvent molecules, most commonly water, to form hydrates.[2]
The incorporation of water into a crystal lattice is not a trivial inclusion; it creates a new crystalline phase with a distinct structure and, consequently, different physical properties.[3] For a pharmaceutical compound, an undesired conversion between an anhydrous and a hydrated form can lead to significant changes in dissolution rate and bioavailability.[4] Therefore, a thorough understanding and rigorous characterization of any potential hydrate form are paramount.
This guide will focus on the monohydrate of 4'-Hydroxyazobenzene-4-carboxylic acid. The molecular weight of the anhydrous form is 242.23 g/mol , while the hydrate is approximately 260.24 g/mol , consistent with the inclusion of a single water molecule.[1] We will proceed through the logical workflow of synthesizing and characterizing this hydrate, explaining the purpose and expected outcomes of each analytical step.
Synthesis and Crystallization: Controlling the Solid Form
The formation of either the anhydrous or hydrated form is a direct consequence of the crystallization conditions, primarily the solvent system. This control is the first step in any solid-state investigation.
Synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid
The parent compound is typically synthesized via a diazo coupling reaction.[5] This involves the diazotization of 4-aminobenzoic acid followed by an electrophilic aromatic substitution reaction with phenol under controlled pH and temperature.
Crystallization of the Anhydrous vs. Hydrate Form
The key to isolating the desired solid form lies in the final crystallization step.
-
Anhydrous Form: Crystallization from a non-aqueous solvent (e.g., ethanol, acetone) is expected to yield the anhydrous form.
-
Hydrate Form: Recrystallization from a solvent system containing a sufficient activity of water (e.g., aqueous ethanol, aqueous acetone) will favor the formation of the hydrate. The water molecules are incorporated into the crystal lattice to satisfy hydrogen bonding potentials, often acting as a bridge between molecules of the primary compound.
The choice of solvent is therefore a critical experimental parameter that dictates the resulting solid form.
Structural Characterization: Identifying the Crystalline Form
Once a solid is obtained, its structure must be unambiguously identified. X-ray diffraction is the definitive tool for this purpose.[6]
Powder X-ray Diffraction (PXRD)
PXRD is the primary fingerprinting technique for crystalline solids.[7] Each crystalline form produces a unique diffraction pattern based on its crystal lattice. The anhydrous and hydrated forms of 4'-Hydroxyazobenzene-4-carboxylic acid will have different unit cell dimensions and symmetries due to the presence of the water molecule, resulting in distinct PXRD patterns.
Causality of the Technique: PXRD works by irradiating a powdered sample with X-rays and measuring the angles at which the X-rays are coherently scattered. These angles are defined by Bragg's Law (nλ = 2d sinθ) and are characteristic of the repeating distances ('d-spacings') between atomic planes in the crystal lattice. Because the hydrate's lattice includes water molecules and differs from the anhydrous lattice, their d-spacings and, consequently, their PXRD patterns will be different.[8]
A comparative analysis, as shown in the conceptual workflow below, is the standard method for identifying the form of a new batch.
Physicochemical Characterization: Quantifying the Difference
Beyond structural identification, a full characterization profile requires thermal and spectroscopic analysis to quantify the water content and understand its effect on molecular interactions.
Thermal Analysis (TGA and DSC)
Thermal analysis is arguably the most crucial technique for confirming and quantifying the presence of water in a hydrate.[9]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For the monohydrate of 4'-Hydroxyazobenzene-4-carboxylic acid, a TGA experiment would show a distinct mass loss step corresponding to the loss of water. The theoretical water content for a monohydrate (C₁₃H₁₀N₂O₃ · H₂O) is calculated as:
Water Content (%) = [M(H₂O) / M(Hydrate)] * 100 = [18.02 / 260.24] * 100 ≈ 6.92%
A TGA thermogram showing a mass loss of approximately 6.9% would be definitive evidence of a monohydrate.[10]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. The dehydration event observed in TGA will correspond to an endothermic peak in the DSC thermogram, representing the energy required to remove the water from the crystal lattice. Following dehydration, the resulting anhydrous material will melt at a higher temperature.[11]
Self-Validating Protocol: The combination of TGA and DSC is self-validating. The TGA confirms the mass loss is due to water, and the DSC provides the energetic fingerprint of that loss, followed by the melting of the resulting anhydrous form. A sharp melting endotherm after the dehydration event confirms the material was crystalline.
| Property | Anhydrous Form (Expected) | Hydrate Form (Expected) |
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₁₀N₂O₃ · H₂O |
| Molecular Weight | 242.23 g/mol | 260.24 g/mol |
| TGA Mass Loss | No significant mass loss before decomposition. | ~6.9% mass loss upon heating. |
| DSC Events | A single endotherm for melting. | An initial endotherm for dehydration, followed by a second endotherm for melting of the resulting anhydrous form. |
| Reported M.P. | ~270-280 °C[12] | ~260 °C (with decomposition)[1][13] |
Vibrational Spectroscopy (FTIR/Raman)
Vibrational spectroscopy is highly sensitive to hydrogen bonding and the presence of water, making it an excellent tool for distinguishing between anhydrous and hydrated forms.
Causality of the Technique: Water molecules have characteristic vibrational modes (stretching and bending). When incorporated into a crystal lattice, these modes, particularly the O-H stretching vibrations, are observed in the FTIR and Raman spectra. Furthermore, the water molecules will form hydrogen bonds with the host molecule (e.g., with the carboxylic acid and hydroxyl groups), which can cause shifts in the vibrational frequencies of those functional groups.[2]
-
Expected Spectral Differences:
-
Hydrate Form: The FTIR spectrum of the hydrate is expected to show a broad O-H stretching band between 3200-3600 cm⁻¹ due to the water molecules and hydrogen bonding. A sharper peak around 1630-1650 cm⁻¹ corresponding to the H-O-H bending mode of water may also be present.
-
Anhydrous Form: The anhydrous form will still show O-H stretching from the carboxylic acid and phenol groups, but the profile of this region will be different, likely sharper and at different frequencies, compared to the hydrate. The characteristic water bending peak will be absent.
-
Impact on Material Properties: Solubility and Stability
The presence of a water molecule in the crystal lattice directly impacts the energy required to break that lattice apart, which in turn affects properties critical for development, such as solubility and stability.[3]
-
Solubility: There is no universal rule, but hydrates are often less soluble in water than their corresponding anhydrous forms.[4] This is because the water molecules in the hydrate partially satisfy the compound's hydrogen bonding requirements, making the crystal lattice more stable relative to the solvated state. However, the opposite can also be true. The solubility of each form must be determined experimentally.
-
Stability and Interconversion: The relative stability of the anhydrous and hydrate forms is dependent on temperature and ambient humidity. The hydrate will be the more stable form at higher humidity, while the anhydrous form will be more stable at lower humidity or higher temperatures. Understanding the critical humidity threshold at which interconversion occurs is essential for determining appropriate storage and handling conditions.
Conclusion
Appendix: Key Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the pan in the TGA furnace.
-
Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.
-
Heat the sample from ambient temperature (~25 °C) to a temperature above the expected decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of any mass loss event.
-
Calculate the percentage mass loss for the dehydration step. Compare this value to the theoretical water content (6.92% for a monohydrate).
-
Protocol 2: Powder X-ray Diffraction (PXRD)
-
Instrument Setup: Ensure the diffractometer is properly aligned.
-
Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder. Mount the powder onto a zero-background sample holder, ensuring a flat, level surface.
-
Data Collection:
-
Scan the sample over a relevant angular range (e.g., 2° to 40° 2θ).
-
Use a suitable step size (e.g., 0.02° 2θ) and dwell time (e.g., 1 second/step).
-
-
Data Analysis:
-
Plot intensity versus 2θ angle.
-
Compare the resulting diffractogram to reference patterns for the anhydrous and hydrated forms to confirm the sample's identity. Note the characteristic peak positions (d-spacings) for each form.
-
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Available at: [Link]
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-
Chem-Impex (n.d.). 4'-Hydroxyazobenzene-4-carboxylic acid. Retrieved February 4, 2026, from Chem-Impex International website. Available at: [Link]
-
Chiarella, R. A., & Davey, R. J. (2011). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(3), 116-133. Available at: [Link]
-
MDPI (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Molecules, 26(16), 4994. Available at: [Link]
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-
Khosla, S. L., & Ziff, E. B. (2011). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 100(1), 226-235. Available at: [Link]
- Caira, M. R. (2016). Solubility of Pharmaceutical Solids. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 41, pp. 1-47). Academic Press.
-
Embrechts, A., et al. (2011). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(3), 116-133. Available at: [Link]
-
IIT Kanpur (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved February 4, 2026, from IIT Kanpur website. Available at: [Link]
-
Rahaman, M. S., et al. (2015). Crystal structure of (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o423–o424. Available at: [Link]
-
Bertolazzo, S. V., et al. (2018). Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. ACS Omega, 3(10), 14356–14364. Available at: [Link]
- TA Instruments (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved February 4, 2026, from TA Instruments website. (Note: General reference for the technique).
-
Lab Manager (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved February 4, 2026, from Lab Manager website. Available at: [Link]
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1H NMR Spectrum of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
This guide provides an in-depth technical analysis of the
Executive Summary
4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) is a bifunctional azo dye widely utilized in bioanalytical chemistry for the quantification of biotin (Vitamin B7) via the HABA-Avidin displacement assay.[1][2][3] Its structural integrity is critical for assay reproducibility.[1][2]
The
Key Spectral Features (DMSO-d
-
Low-Field Labile Protons: Broad singlets at
ppm (COOH) and ppm (OH).[1][2] -
Aromatic Region: Two sets of doublets (AA'BB') ranging from
to ppm.[1][2] -
Hydrate Signature: A distinct water peak at
ppm, varying in intensity based on the degree of hydration.[1]
Chemical Structure & Proton Assignment Strategy
To accurately interpret the spectrum, we must map the protons to the specific electronic environments of the two phenyl rings.
-
Ring A (Acid Side): Contains the electron-withdrawing carboxylic acid (
) and the azo group.[1][2] Both groups are de-shielding, pushing signals downfield.[1][2] -
Ring B (Phenol Side): Contains the electron-donating hydroxyl group (
) and the azo group.[1][2] The group strongly shields the ortho protons.[1][2]
Visualization: Structural Proton Mapping
Figure 1: Structural connectivity and proton environment mapping of HABA.[1][2] Ring A is electron-deficient; Ring B is electron-rich.[1][2]
Experimental Methodology
Solvent Selection
Sample Preparation Protocol
-
Weighing: Weigh approximately 5–10 mg of HABA hydrate into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d
(99.9% D). -
Mixing: Vortex until the solution is a clear, deep orange/red liquid. Ensure no particulates remain, as suspension effects can broaden peaks.[1][2]
-
Transfer: Transfer to a 5 mm NMR tube.
-
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with at least 16 scans to resolve the satellite peaks of the aromatic doublets.[1]
Spectral Analysis & Assignments (DMSO-d )
The following table details the chemical shifts (
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| H_e | 12.80 - 13.10 | Broad Singlet | 1H | -COOH | Highly deshielded due to acidity and H-bonding.[1][2] Often broad due to exchange.[1][2] |
| H_f | 10.50 - 10.70 | Broad Singlet | 1H | -OH | Phenolic proton.[1][2] Shift varies with concentration and water content.[1][2] |
| H_a | 8.05 - 8.15 | Doublet ( | 2H | Ar-H (Ring A) | Ortho to -COOH.[1][2] Electron-withdrawing carbonyl creates strong deshielding.[1][2] |
| H_b | 7.85 - 7.95 | Doublet ( | 2H | Ar-H (Ring A) | Ortho to -N=N-.[1][2] The azo group is electron-withdrawing relative to the ring.[1][2] |
| H_c | 7.75 - 7.85 | Doublet ( | 2H | Ar-H (Ring B) | Ortho to -N=N-.[1][2] Deshielded, but less than H_a. |
| H_d | 6.90 - 7.00 | Doublet ( | 2H | Ar-H (Ring B) | Ortho to -OH.[1][2] Strong mesomeric (+M) effect of Oxygen shields these protons significantly.[1][2] |
| H_2O | 3.30 - 3.50 | Broad Singlet | Variable | Hydrate H | HABA is a hydrate.[1][2] This peak represents lattice water + solvent water.[1][2] |
Detailed Analysis of Aromatic Region
The aromatic region (6.5 – 8.5 ppm) displays two distinct AA'BB' patterns , which often appear as "roofed" doublets due to magnetic non-equivalence, though at 400 MHz+ they closely resemble clean doublets.[1]
-
The "Acid" Ring (Ring A):
-
The "Phenol" Ring (Ring B):
The Hydrate Signature
Commercial HABA is supplied as a hydrate.[1][2] In DMSO-d
-
Quantification: You can estimate the hydration state (mono-, di-hydrate) by integrating this peak relative to the aromatic protons (set 2H aromatic = 2.00).[1][2]
-
Shift Drift: As the concentration of HABA increases, the acidic protons can catalyze proton exchange with water, potentially shifting the water peak downfield or broadening it further.
Advanced Considerations: Tautomerism
Hydroxyazobenzenes can exist in equilibrium between the Azo form (OH...N) and the Hydrazone form (=O...NH).[1][2]
-
In Neutral DMSO: HABA exists predominantly in the Azo form .[1] This is confirmed by the chemical shift of the phenolic proton (~10.6 ppm).[1] If the Hydrazone form were dominant, a hydrazone -NH signal would be expected much further downfield (13–15 ppm).[1][2]
-
Impact on Spectrum: The dominance of the azo tautomer preserves the aromatic character of both rings, maintaining the sharp AA'BB' coupling constants (
Hz).
Workflow: Spectral Validation Logic
Figure 2: Logic flow for validating HABA sample integrity via NMR.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Missing COOH/OH peaks | Deuterium exchange with solvent (if MeOD/D | Use fresh ampoule of DMSO-d |
| Broadened Aromatic Peaks | Restricted rotation or aggregation at high concentrations.[1][2] | Dilute the sample (e.g., <5 mg in 0.6 mL).[1] Run at elevated temperature (e.g., 310 K). |
| Extra Doublets in Aromatic Region | Presence of Azobenzene or 4-Amino-benzoic acid (synthetic precursors/degradation).[1][2] | Check integration. Impurities will not match the 2:2:2:2 ratio.[1][2] |
| Water Peak > 3.5 ppm | Acidic pH shift.[1][2] | Normal for carboxylic acids.[1][2] Do not reference spectrum to the water peak; use the residual DMSO pentet (2.50 ppm).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75620, 4'-Hydroxyazobenzene-4-carboxylic Acid. Retrieved from .[1][2]
-
BenchChem. this compound Structure and Properties. Retrieved from .[1][2]
-
ChemicalBook. NMR Spectrum Data for Azo Dye Derivatives. Retrieved from .[1][2]
-
Thermo Fisher Scientific. HABA Dye for Biotin Quantification. Retrieved from .
Sources
Technical Whitepaper: UV-Vis Spectroscopy of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
[1][2]
Executive Summary
This compound is a bifunctional azobenzene derivative characterized by its robust photochromic properties.[1][2] Unlike its ortho-isomer counterpart used in bio-affinity assays, the para-isomer serves as a fundamental building block for stimuli-responsive polymers , molecular switches , and vapor sensors .[1][2] Its UV-Vis absorption spectrum is the primary readout for monitoring trans-cis photoisomerization and tautomeric equilibria.[1][2] This guide provides a rigorous protocol for spectral characterization, emphasizing the thermodynamic and kinetic parameters governing its optical behavior.[1]
Molecular Architecture & Chromophoric Theory[1][2]
The optical properties of 4'-Hydroxyazobenzene-4-carboxylic Acid arise from the extended
-
Chromophore: The azo linkage provides the primary chromophore.[1]
-
Auxochromes: The hydroxyl group (donor) and carboxylic acid (acceptor) create a "push-pull" electronic system, enhancing the dipole moment and sensitivity to solvent polarity (solvatochromism).[1][2]
-
Hydrate Form: The hydrate (typically monohydrate) includes water of crystallization in the lattice.[1] While spectrally silent in solution, it significantly impacts molecular weight calculations for molar extinction coefficient (
) determination.[1][2]
Electronic Transitions
The UV-Vis spectrum is dominated by two distinct transitions:
- Transition (High Intensity): Located in the UV/near-UV region (340–360 nm).[1][2] This band is characteristic of the thermodynamically stable trans isomer.[1]
- Transition (Low Intensity): Located in the visible region (440–470 nm).[1][2] This forbidden transition becomes more prominent in the cis isomer or under specific solvent conditions.[1][2]
Spectral Characteristics & Data
Absorption Maxima ( )
The absorption profile shifts significantly based on the isomeric state and solvent environment.[1][2]
| State / Condition | Transition Type | Molar Extinction Coeff.[1][2] ( | Notes | |
| Trans-Isomer (Ethanol) | 348 - 352 | ~25,000 - 28,000 | Dominant peak in dark-adapted state.[1][2] | |
| Cis-Isomer (Irradiated) | 440 - 450 | ~1,500 - 3,000 | Generated upon 365 nm irradiation.[1][2] | |
| Anionic Form (High pH) | 480 - 500 | Charge Transfer | High | Red-shift due to phenolate formation.[1][2] |
Tautomerism & pH Dependence
The compound exhibits azo-hydrazone tautomerism, heavily influenced by pH.[1][2]
-
Acidic/Neutral (pH < 7): Exists primarily as the Azo tautomer (Yellow).[1][2]
-
Basic (pH > 8.5): Deprotonation of the phenolic -OH (pKa ~8.[1][2]2) leads to the Phenolate anion, causing a bathochromic (red) shift to ~490 nm.[1] The carboxylic acid deprotonates earlier (pKa ~3.[1][2]8) but has a minor effect on the visible spectrum compared to the phenol.[1]
Photoisomerization Dynamics
Upon irradiation with UV light (350–365 nm), the molecule undergoes trans
-
Decrease in the
band (Hypochromicity at ~350 nm).[1][2] -
Increase in the
band (Hyperchromicity at ~450 nm). -
Isosbestic Points: Clear isosbestic points (e.g., at ~310 nm and ~410 nm) indicate a clean two-component system without side reactions.[1][2]
Figure 1: The reversible photo-switching cycle.[1][2][3][4] The molecule acts as a molecular spring, storing energy in the cis-state.
Mechanistic Applications (and What to Avoid)
Primary Application: Smart Materials & Actuators
The large geometrical change between the planar trans form and the bent cis form (distance change from ~9 Å to ~5.5 Å) is utilized in:
-
Photomechanical Actuators: Incorporating the molecule into polymer matrices (e.g., liquid crystal elastomers) allows the material to bend or expand upon UV exposure.[1]
-
Vapor Sensing: The cis isomer's lifetime is sensitive to hydrogen-bonding environments.[1][2][5] The presence of humidity or ethanol vapor accelerates the cis
trans thermal relaxation, which can be monitored via absorbance decay at 450 nm.
The "HABA" Trap: Bio-Assay Differentiation
Critical Warning for Researchers: Do NOT use 4'-Hydroxyazobenzene-4 -carboxylic acid for the standard HABA/Avidin biotin quantification assay.[1][2]
-
Standard Reagent: 2-(4'-hydroxyphenylazo)benzoic acid (Ortho-isomer).[1][2]
-
Mechanism: The ortho-carboxylate is sterically required to mimic the valeric acid side chain of biotin, allowing it to bind weakly to the avidin pocket.
-
The Para-Isomer: Due to the para-positioning of the carboxyl group, this molecule binds avidin with significantly lower affinity (or not at all), leading to assay failure (no spectral shift upon biotin addition).
Experimental Protocol: UV-Vis Characterization
Reagent Preparation
Materials:
Stock Solution (1 mM):
-
Calculate Mass:
g/mol (Check specific CoA for water content).[1][2] -
Weigh 2.6 mg of solid.
-
Dissolve in 10 mL of DMSO (Ethanol may require sonication; water solubility is poor at neutral pH).
Measurement Workflow
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
Step-by-Step:
-
Baseline: Run a baseline correction with pure solvent (200–600 nm).[1][2]
-
Dilution: Dilute Stock 1:50 into the target solvent (Final ~20
M). Absorbance at should be 0.6–0.8 AU.[1][2] -
Dark Scan: Measure the spectrum of the sample kept in the dark (100% Trans).[1]
-
Irradiation (Cis-Generation):
-
Relaxation Kinetics (Optional):
Figure 2: Step-by-step workflow for characterizing the photochromic properties.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation | Poor solubility in water/buffer.[1][2] | Pre-dissolve in DMSO; keep organic co-solvent >5% if possible.[1][2] |
| No Spectral Shift | Sample is already in PSS or light leak. | Ensure sample is "Dark Adapted" (wrapped in foil) for 24h before initial scan.[1][2] |
| Peak Broadening | Aggregation (H-aggregates). | Lower concentration (<10 |
References
-
BenchChem. this compound Structure & Properties. Source: [1][2]
-
National Institutes of Health (NIH). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing.[1][2] PubMed Central.[1][2] Source:
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Source: [1][2]
-
ResearchGate. UV-Vis spectra of 4,4'-dihydroxyazobenzene and AzoCF-10. (Comparative spectra for para-substituted azobenzenes). Source:
-
Thermo Fisher Scientific. Pierce™ Biotin Quantitation Kit (HABA Assay).[1][2] (Reference for the Ortho-isomer distinction). Source:
Sources
- 1. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 5. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
The Reversible Universe: A Technical Guide to the Photoisomerization of Azobenzene Derivatives for Researchers and Drug Development Professionals
<_ _>
Abstract
Azobenzene and its derivatives represent a cornerstone of photoswitchable chemistry, offering precise spatiotemporal control over molecular structure and function.[1][2] This in-depth technical guide provides a comprehensive exploration of the photoisomerization of azobenzene, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental photochemical principles, explore the intricate mechanisms of trans-cis isomerization, and detail the experimental methodologies required for robust characterization. Furthermore, this guide will illuminate the profound impact of this technology on drug development, showcasing how the reversible nature of azobenzene photoisomerization is being harnessed to create novel photoresponsive therapeutic agents.
The Fundamental Principle: A Tale of Two Isomers
At its core, the utility of azobenzene lies in its ability to exist in two distinct isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[3][4] The transition between these two states is driven by light, a process known as photoisomerization.[5][6][7]
The trans isomer is characterized by a planar structure with the two phenyl rings positioned on opposite sides of the N=N double bond.[8] This configuration results in a greater degree of π-electron delocalization, rendering it the more stable of the two isomers. In contrast, the cis isomer possesses a distorted, non-planar geometry with the phenyl rings on the same side of the azo bridge.[6] This steric hindrance disrupts conjugation and makes it less stable than its trans counterpart.
The reversible transformation between these isomers is the key to azobenzene's functionality as a molecular switch.[9] Irradiation with light of a specific wavelength can induce the trans-to-cis isomerization, while the reverse cis-to-trans conversion can be triggered by a different wavelength of light or by thermal relaxation in the dark.[5][6]
The Photochemical Engine: Unraveling the Mechanism of Isomerization
The photoisomerization of azobenzene is a nuanced process governed by the molecule's electronic transitions. The two primary electronic transitions involved are the high-energy π-π* transition and the lower-energy n-π* transition.
-
trans-to-cis Isomerization: This conversion is typically initiated by irradiating the trans isomer with ultraviolet (UV) light, which corresponds to the energy of the π-π* (S2 state) transition.[6] Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, the molecule can undergo a conformational change, leading to the formation of the cis isomer.
-
cis-to-trans Isomerization: The reverse process can be induced in two ways:
-
Photochemical Isomerization: Irradiation with visible light, often in the blue region of the spectrum, excites the n-π* (S1 state) transition of the cis isomer, driving it back to the more stable trans form.[6]
-
Thermal Relaxation: In the absence of light, the metastable cis isomer will thermally relax back to the trans isomer over time.[6][10] The rate of this thermal back-isomerization is a critical parameter that can be tuned by modifying the chemical structure of the azobenzene derivative.
-
The precise mechanistic pathway of isomerization, whether it proceeds through a rotation around the N=N bond or an inversion at one of the nitrogen atoms, is still a subject of active research and can be influenced by the surrounding environment.[8][11]
Visualizing the Isomerization Pathways
The following diagram illustrates the fundamental photoisomerization and thermal relaxation pathways of azobenzene.
Caption: Energy diagram of azobenzene photoisomerization.
Engineering the Switch: Factors Influencing Photoisomerization
The photochemical properties of azobenzene can be precisely tuned by chemical modification. Understanding these structure-property relationships is crucial for designing derivatives with desired characteristics for specific applications.
Substituent Effects
The introduction of substituents onto the phenyl rings can dramatically alter the electronic and steric properties of the azobenzene core, thereby influencing its photoisomerization behavior.
-
Electronic Effects: Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CN) can significantly shift the absorption spectra of the trans and cis isomers.[1][2] This is a powerful tool for red-shifting the absorption bands into the visible or even near-infrared (NIR) region, which is highly desirable for biological applications to minimize photodamage and enhance tissue penetration.[2] Push-pull systems, featuring a donor on one ring and an acceptor on the other, are particularly effective in this regard due to the enhanced charge-transfer character of the π-π* transition.[1][2]
-
Steric Effects: Bulky substituents, particularly in the ortho positions, can influence the rate of thermal relaxation.[12] For instance, introducing fluorine atoms at the ortho positions can dramatically increase the half-life of the cis isomer by orders of magnitude.[3]
Environmental Factors
The local environment surrounding the azobenzene molecule also plays a critical role in its photoisomerization kinetics.
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states, thereby influencing the absorption spectra and quantum yields of isomerization.[13] The stabilization of the more polar cis isomer in polar solvents can also impact the thermal relaxation rate.
-
Viscosity and Confinement: In viscous media or when confined within nanostructures, the photoisomerization process can be sterically hindered, leading to slower isomerization rates and altered photostationary states.[14][15] This is an important consideration when incorporating azobenzene into polymers, hydrogels, or biological systems.
-
Temperature: Temperature primarily affects the rate of thermal cis-to-trans isomerization.[16] Higher temperatures generally lead to faster relaxation rates.
Data at a Glance: Properties of Substituted Azobenzenes
The following table summarizes the key photophysical properties of various azobenzene derivatives, highlighting the impact of substitution.
| Derivative | Substituent(s) | λmax (trans) (nm) | λmax (cis) (nm) | Thermal Half-life (τ1/2) |
| Azobenzene | None | ~320 (π-π), ~440 (n-π) | ~280 (π-π), ~430 (n-π) | Hours to days |
| 4-Aminoazobenzene | 4-NH2 | ~385 | ~450 | Minutes to hours |
| 4-Nitroazobenzene | 4-NO2 | ~330 | ~440 | Hours |
| Push-Pull Azo | 4-N(CH3)2, 4'-NO2 | ~480 | ~500 | Seconds to minutes |
| Ortho-Fluoroazo | 2,2',6,6'-tetrafluoro | ~310 | ~410 | Months to years |
Note: Values are approximate and can vary depending on the solvent and other experimental conditions.
In the Lab: Experimental Characterization of Photoisomerization
A robust experimental workflow is essential for characterizing the photoisomerization of azobenzene derivatives. The primary techniques employed are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy: Monitoring Isomeric Ratios
UV-Vis spectroscopy is the workhorse technique for monitoring photoisomerization in real-time. The distinct absorption spectra of the trans and cis isomers allow for the quantification of their relative populations in a sample.
Experimental Protocol: Monitoring trans-to-cis Photoisomerization
-
Sample Preparation: Prepare a solution of the azobenzene derivative in a suitable solvent (e.g., methanol, DMSO) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1 at the λmax of the trans isomer.
-
Initial Spectrum: Record the UV-Vis spectrum of the solution in the dark. This spectrum represents the initial state, which is predominantly the trans isomer.
-
Irradiation: Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV range).
-
Time-course Spectra: At regular intervals during irradiation, record the UV-Vis spectrum. You should observe a decrease in the absorbance of the trans isomer's π-π* band and a concurrent change in the n-π* band region as the cis isomer is formed.
-
Photostationary State (PSS): Continue irradiation until no further changes are observed in the spectrum. This indicates that the photostationary state has been reached, a dynamic equilibrium where the rates of trans-to-cis and cis-to-trans photoisomerization are equal.
-
Data Analysis: The percentage of each isomer at the PSS can be calculated by analyzing the changes in absorbance at specific wavelengths.
Workflow for UV-Vis Spectroscopic Analysis
Caption: Experimental workflow for UV-Vis analysis.
NMR Spectroscopy: Unambiguous Structural Confirmation
While UV-Vis spectroscopy is excellent for monitoring kinetics, NMR spectroscopy provides definitive structural information to confirm the identity of the trans and cis isomers.
Experimental Protocol: ¹H NMR Analysis of Photoisomerization
-
Initial Sample: Prepare an NMR sample of the azobenzene derivative in a suitable deuterated solvent. Record the ¹H NMR spectrum. The aromatic protons of the trans isomer will exhibit a characteristic set of signals.[17]
-
In-situ Irradiation: Irradiate the NMR tube with a fiber-optic light source tuned to the appropriate wavelength for trans-to-cis isomerization.
-
Post-Irradiation Spectrum: After a period of irradiation, record another ¹H NMR spectrum. New signals corresponding to the aromatic protons of the cis isomer will appear, often at different chemical shifts due to the change in geometry and electronic environment.[17][18]
-
Thermal Relaxation: The sample can be left in the dark at a controlled temperature to monitor the thermal back-isomerization by acquiring spectra at regular intervals. The signals corresponding to the cis isomer will decrease over time, while those of the trans isomer will increase.
The Frontier of Medicine: Azobenzene in Drug Development
The ability to reversibly control molecular shape with light has profound implications for drug development, giving rise to the field of photopharmacology.[1][2] Azobenzene-based photoswitches are being integrated into drug molecules to create "photodrugs" whose biological activity can be turned on or off with light.
Photoswitchable Drugs: Spatiotemporal Control of Bioactivity
The core principle behind photoswitchable drugs is that the trans and cis isomers of an azobenzene-modified drug will have different affinities for their biological target.[19] One isomer acts as the "active" form, while the other is "inactive." By switching between these two states with light, the drug's activity can be precisely controlled in a specific location and for a defined duration.
This approach offers several advantages over traditional pharmacology:
-
Reduced Off-Target Effects: The drug is only activated in the irradiated area, minimizing systemic side effects.
-
On-Demand Dosing: The therapeutic effect can be initiated and terminated with light, allowing for precise temporal control.
-
Targeted Delivery: Azobenzene-containing prodrugs can be designed to be cleaved and release the active drug under specific conditions, such as the hypoxic environment of a solid tumor.[19][20]
Conceptual Pathway of a Photoswitchable Drug
Caption: Action of a photoswitchable drug.
Azobenzene in Drug Delivery Systems
Beyond direct incorporation into drug molecules, azobenzene derivatives are also being used to create photoresponsive drug delivery vehicles.[19][21] For example, azobenzene units can be incorporated into liposomes, polymers, or hydrogels.[22] Upon irradiation, the trans-to-cis isomerization can induce a change in the material's properties, such as its permeability or solubility, leading to the controlled release of an encapsulated drug.[22]
Conclusion and Future Outlook
The photoisomerization of azobenzene derivatives is a powerful and versatile tool with far-reaching implications for science and medicine. From its fundamental photochemical principles to its sophisticated applications in photopharmacology, azobenzene continues to be a subject of intense research and innovation. As our understanding of the intricacies of photoisomerization deepens and our ability to synthesize novel derivatives with tailored properties improves, we can expect to see the emergence of even more advanced photoswitchable materials and therapies that will shape the future of medicine and materials science.
References
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Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809–1825. [Link]
-
Wikipedia. (n.d.). Azobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum yield of photoisomerization of substituted ABs. Retrieved from [Link]
-
AIP Publishing. (2022). UV/vis absorption computational studies of azobenzene derivatives ((4-aminomethyl)phenylazobenzoic acid (AMPB)) with amino acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of Photoisomerization of Azobenzenes. Retrieved from [Link]
-
PubMed. (n.d.). Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azobenzene Photoisomerization-Induced Destabilization of B-DNA. Retrieved from [Link]
-
PubMed. (2020). Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte. Retrieved from [Link]
-
Mechanism of Cis-to-Trans Isomerization of Azobenzene: Direct MD Study. (n.d.). Retrieved from [Link]
-
How does the trans-cis photoisomerization of azobenzene take place in organic solvents?. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Photoisomerization of Azobenzenes. Retrieved from [Link]
-
European XFEL. (2023). Small quantum systems research on trans-cis isomerization in molecular photoswitches. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Retrieved from [Link]
-
Elsevier. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Retrieved from [Link]
-
Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. (2015). Retrieved from [Link]
-
ACS Publications. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Retrieved from [Link]
-
ACS Publications. (n.d.). Photoisomerization of Azobenzene Derivatives in Nanostructured Silica. Retrieved from [Link]
-
RSC Publishing. (2014). Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. Retrieved from [Link]
-
AIP Publishing. (2020). Kinetics of photo-isomerization of azobenzene containing surfactants. Retrieved from [Link]
-
PubMed Central. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Retrieved from [Link]
-
Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. (2016). Retrieved from [Link]
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ResearchGate. (n.d.). UV−Vis, NMR, and Time-Resolved Spectroscopy Analysis of Photoisomerization Behavior of Three- and Six-Azobenzene-Bound Tris(bipyridine)cobalt Complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Photoisomerization of Azobenzenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). cis → trans photoisomerisation of azobenzene: a fresh theoretical look. Retrieved from [Link]
-
National Institutes of Health. (2020). Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte. Retrieved from [Link]
-
PubMed. (2022). Triggered azobenzene-based prodrugs and drug delivery systems. Retrieved from [Link]
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Taylor & Francis Online. (2023). Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Retrieved from [Link]
-
ACS Publications. (2023). Understanding Solid-State Photochemical Energy Storage in Polymers with Azobenzene Side Groups. Retrieved from [Link]
-
ACS Publications. (2013). Photoisomerization Quantum Yield of Azobenzene-Modified DNA Depends on Local Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Triggered azobenzene-based prodrugs and drug delivery systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2017). Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA. Retrieved from [Link]
-
Semantic Scholar. (2018). Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications. Retrieved from [Link]
-
RSC Publishing. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Retrieved from [Link]
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Unveiling the Biological Tapestry of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a member of the azobenzene family, is emerging as a compound of significant interest within biological and pharmaceutical research. Its unique chemical structure, characterized by a photoswitchable azo bond linking two substituted phenyl rings, underpins a diverse range of biological activities. This technical guide provides a comprehensive exploration of the current understanding of its mechanism of action in biological systems. We will delve into its fundamental chemical properties, its known antimicrobial and cytotoxic effects, and the putative signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic potential of this intriguing molecule.
Part 1: Core Chemical Attributes and Metabolic Fate
Chemical Structure and Properties
This compound, also known as 4-(4-hydroxyphenylazo)benzoic acid, possesses the molecular formula C₁₃H₁₀N₂O₃·H₂O. Key structural features include a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at the para positions of the two phenyl rings, connected by a central azo (-N=N-) linkage.[1] This arrangement of electron-donating and electron-withdrawing groups influences the molecule's electronic and photochemical properties.[2]
The Pivotal Role of the Azo Bond: Reductive Cleavage
A critical aspect of the biological activity of this compound is the susceptibility of its azo bond to reductive cleavage. This reaction breaks the -N=N- double bond to yield two primary amine metabolites: 4-aminophenol and 4-aminobenzoic acid. This biotransformation is a key event, as the resulting amines may possess distinct biological activities from the parent compound. In biological systems, this reduction can be enzymatically mediated, with cytochrome P450 enzymes in liver microsomes being implicated in the metabolism of related azo compounds.[2]
Part 2: Unraveling the Biological Mechanisms of Action
The biological effects of this compound are multifaceted, with current research pointing towards antimicrobial, cytotoxic, and potentially anti-inflammatory activities. While direct mechanistic studies on this specific compound are still developing, valuable insights can be drawn from its observed effects and the well-characterized activities of its structural analog, 4-hydroxybenzoic acid (4-HBA).
Antimicrobial Activity
This compound has demonstrated antimicrobial properties. Studies have reported Minimum Inhibitory Concentration (MIC) values in the range of 40 to 50 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.[2] The precise mechanism is not fully elucidated for this specific molecule, but research on 4-HBA suggests that it may act by disrupting the bacterial cell membrane and downregulating the expression of virulence genes.
Cytotoxic and Pro-apoptotic Effects
In the context of oncology research, this compound has exhibited cytotoxic effects. In vitro studies have shown a dose-dependent decrease in the viability of MCF-7 breast cancer cells.[2] While the exact signaling pathways triggered by this compound are under investigation, studies on 4-HBA have shown that it can influence key cell survival and proliferation pathways. Specifically, 4-HBA has been observed to activate the ERK, AKT, and PI3K signaling pathways, as well as the estrogen receptor α (ERα) in breast cancer cells. The induction of apoptosis is a likely contributor to its cytotoxic effects.
Postulated Anti-inflammatory Mechanisms
Although direct evidence for the anti-inflammatory activity of this compound is pending, the known anti-inflammatory properties of 4-HBA provide a strong basis for investigation. 4-HBA is known to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome and modulating the production of pro-inflammatory cytokines. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound or its metabolites could modulate this pathway, thereby reducing the expression of inflammatory mediators.
Below is a diagram illustrating the potential signaling pathways that may be influenced by this compound, based on current knowledge and the activities of its structural analog.
Caption: Potential signaling pathways of this compound.
Part 3: Quantitative Data Summary
To provide a clearer picture of the biological activity of this compound, the available quantitative data is summarized in the table below.
| Biological Activity | Cell Line / Organism | Parameter | Value | Reference |
| Antimicrobial | Staphylococcus aureus | MIC | 40 - 50 µg/mL | [2] |
| Cytotoxicity | MCF-7 | Effect | Dose-dependent decrease in cell viability | [2] |
Part 4: Experimental Protocols for Mechanistic Elucidation
For researchers aiming to further investigate the mechanism of action of this compound, the following experimental protocols provide a robust starting point.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution Series: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Assessment of Apoptosis: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed the target cancer cell line (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3]
Investigation of Signaling Pathways: Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways of interest (e.g., NF-κB, MAPK).
-
Cell Lysis: After treating cells with the compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, total NF-κB, phospho-ERK, total ERK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general workflow for investigating the mechanism of action of this compound.
Caption: A general experimental workflow for investigating the mechanism of action.
Part 5: Conclusion and Future Perspectives
This compound is a molecule with demonstrable antimicrobial and cytotoxic activities. Its mechanism of action is likely multifaceted, involving the reductive cleavage of its azo bond and subsequent interaction of its metabolites with various cellular targets and signaling pathways. Insights from its structural analog, 4-hydroxybenzoic acid, suggest that modulation of inflammatory and cell survival pathways, such as NF-κB and MAPK/ERK, are promising areas for future investigation.
The experimental protocols provided in this guide offer a framework for researchers to delve deeper into the specific molecular interactions of this compound. Future research should focus on identifying the direct protein and enzyme targets, elucidating the precise signaling cascades it modulates, and exploring its potential in preclinical models of infection and cancer. A thorough understanding of its mechanism of action will be crucial for unlocking the full therapeutic potential of this compound.
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Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
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4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
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Methodological & Application
Application Note: Leveraging 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate for Advanced Photoresponsive Polymers
Introduction: The Dawn of Dynamic Materials
In the realm of materials science, the quest for "smart" materials—polymers that can react to their environment in a controlled and predictable manner—has led to significant innovations. Among these, photoresponsive polymers stand out for their ability to change their properties upon exposure to light, offering non-invasive, spatiotemporal control over material behavior.[1][2][3] At the heart of many of these systems lies the azobenzene moiety, a remarkable molecular switch that undergoes reversible isomerization when irradiated with specific wavelengths of light.[4][5]
This application note serves as a comprehensive guide for researchers and developers on the use of a particularly versatile azobenzene derivative: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (HABA). Its dual-functional nature, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it an exceptional building block for creating sophisticated photoresponsive polymers.[6] These functional groups provide handles for covalent incorporation into polymer backbones, such as polyesters and polyamides, and facilitate intermolecular interactions like hydrogen bonding, which can be used to control polymer architecture and responsiveness.[7][8] We will delve into the fundamental mechanism of HABA's photoactivity, provide detailed protocols for its polymerization, and outline methods for characterizing the resulting smart materials, thereby enabling its application in fields ranging from targeted drug delivery to optical data storage.[1][6]
Section 1: The Photochromic Engine: trans-cis Isomerization
The utility of azobenzene derivatives is rooted in their ability to isomerize between two distinct geometric forms: a thermodynamically stable trans isomer and a metastable cis isomer.[9] This transformation is the engine that drives the macroscopic responses in the polymers that contain them.
Upon irradiation with ultraviolet (UV) light (typically in the 360-370 nm range), the planar trans isomer absorbs a photon and converts to the nonplanar cis form.[5][9] This process is accompanied by a significant change in molecular geometry and a decrease in the distance between the ends of the molecule. The reverse reaction, from cis back to trans, can be triggered by irradiation with visible light (typically >430 nm) or can occur spontaneously through thermal relaxation in the dark.[9][10]
These molecular-level changes manifest as alterations in the bulk properties of the polymer, including shape, solubility, and surface wettability.[2][11] The kinetics of this switching process are crucial and can be influenced by the polymer matrix, solvent polarity, and temperature.[10][12]
Caption: Reversible photoisomerization of the azobenzene moiety.
Section 2: Properties of this compound (HABA)
HABA is an orange to brown powder that serves as a powerful monomer for creating functional polymers.[6] Its distinct advantage lies in its bifunctionality, which allows for directional incorporation into polymer chains and promotes strong intermolecular interactions.
| Property | Value | Source |
| Synonym | 4-(4-Hydroxyphenylazo)benzoic acid | [6] |
| CAS Number | 2497-38-3 | [6] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [6] |
| Molecular Weight | 242.23 g/mol | [6] |
| Appearance | Orange to brown powder | [6] |
| Melting Point | 260 °C (decomposes) | [6] |
| Key Functional Groups | -COOH (Carboxylic Acid), -OH (Hydroxyl) | [6] |
Scientist's Note on Functionality:
-
The carboxylic acid group is ideal for forming ester or amide linkages, making HABA a suitable monomer for step-growth polymerizations (e.g., creating polyesters or polyamides).[8]
-
The hydroxyl group can also participate in esterification. Furthermore, both the -OH and the nitrogen atoms of the azo bridge can act as hydrogen-bond acceptors/donors. This property is critical, as hydrogen bonding can influence the thermal relaxation rate of the cis isomer and enhance the mechanical properties of the final polymer.[7]
Section 3: Protocol 1: Synthesis of a Photoresponsive Polyester
This protocol details the direct polycondensation of HABA with a diol (1,6-Hexanediol) to synthesize a linear, photoresponsive polyester. This method incorporates the HABA moiety directly into the polymer backbone.
Materials:
-
This compound (HABA)
-
1,6-Hexanediol
-
Dicyclohexylcarbodiimide (DCC) - coupling agent
-
4-(Dimethylamino)pyridine (DMAP) - catalyst
-
Anhydrous Dichloromethane (DCM) - solvent
-
Methanol
-
Hydrochloric acid (HCl), 1M
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen/Argon inlet
-
Condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Monomer Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of HABA and 1,6-Hexanediol in anhydrous DCM.
-
Scientist's Note: An inert atmosphere and anhydrous solvent are critical to prevent side reactions with the highly reactive coupling agent (DCC) and to avoid premature termination of the polymerization chain, which would result in a low molecular weight polymer.[13]
-
-
Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 molar equivalents relative to HABA) to the solution. Stir for 10 minutes.
-
Initiation of Polymerization: Cool the flask in an ice bath. Slowly add a solution of DCC (1.1 molar equivalents) in anhydrous DCM to the reaction mixture.
-
Scientist's Note: The reaction is exothermic. Slow addition at 0°C is necessary to control the reaction rate and minimize side-product formation. DCC activates the carboxylic acid group of HABA, making it susceptible to nucleophilic attack by the hydroxyl groups of the diol.
-
-
Polymerization: Remove the ice bath and allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
Work-up and Purification:
-
A white precipitate, dicyclohexylurea (DCU), will form as a byproduct. Remove it by vacuum filtration.
-
Wash the filtrate with 1M HCl to remove residual DMAP and unreacted DCC.
-
Concentrate the organic phase using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Scientist's Note: Precipitation in a non-solvent like methanol is a standard method for purifying polymers. It separates the polymer from low molecular weight impurities and unreacted monomers.
-
-
Drying: Collect the polymer precipitate by filtration and dry under vacuum at 40°C for 24 hours.
Caption: Workflow for the synthesis of a HABA-based polyester.
Section 4: Protocol 2: Characterization of Photoresponsive Behavior
The primary method for observing and quantifying the photoisomerization of the HABA-containing polymer is UV-Vis spectroscopy.[14][15] This technique allows for real-time monitoring of the conversion between the trans and cis isomers.
Materials & Equipment:
-
Synthesized HABA-polyester
-
Spectroscopic grade solvent (e.g., Dichloromethane or THF)
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
UV lamp (e.g., 365 nm LED)
-
Visible light source (e.g., >420 nm LED or filtered white light)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the HABA-polyester in a suitable solvent and place it in a quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This represents the polymer in its thermally stable, predominantly trans state. Note the wavelength of maximum absorbance (λ_max) for the strong π→π* transition, typically around 360-370 nm.
-
UV Irradiation (trans → cis): Irradiate the sample directly in the spectrophotometer with a UV lamp (365 nm). Record spectra at regular intervals.
-
Observation: You should observe a decrease in the absorbance of the π→π* band and a concurrent increase in the absorbance of the n→π* band (around 440-450 nm).[5] The point at which the spectrum no longer changes is the photostationary state (PSS).
-
-
Visible Light Irradiation (cis → trans): After reaching the PSS, switch off the UV lamp and irradiate the sample with visible light (>420 nm).
-
Observation: The original spectrum of the trans isomer should be recovered as the cis form converts back. This demonstrates the reversibility of the process.[9]
-
-
Thermal Relaxation Analysis: After reaching the PSS with UV light, turn off all light sources and monitor the spectral changes over time in the dark. This measures the rate of thermal back-isomerization from cis to trans.
-
Scientist's Note: The kinetics of thermal relaxation can be analyzed by plotting the natural log of the absorbance change versus time. For a first-order process, this will yield a straight line, the slope of which can be used to determine the rate constant and the half-life of the cis isomer.[16][17]
-
Data Presentation:
| Parameter | Description | Typical Expected Result |
| λ_max (trans) | Wavelength of max absorbance for the π→π* band | ~365 nm |
| λ_max (cis) | Wavelength of max absorbance for the n→π* band | ~440 nm |
| Photostationary State (PSS) | The equilibrium ratio of cis/trans isomers under UV light | High % of cis isomer |
| Half-life (t₁/₂) | Time for 50% of the cis isomer to revert to trans thermally | Minutes to hours, depending on polymer structure and environment |
Section 5: Applications & Future Directions
The ability to reversibly alter polymer properties with light opens a vast landscape of applications.
-
Smart Drug Delivery: Polymers can be designed to form nanoparticles or hydrogels that encapsulate therapeutic agents.[1][18] Upon irradiation at a specific site (e.g., a tumor), the isomerization can trigger a change in the polymer's hydrophilicity or conformation, leading to the controlled release of the drug.[3][19]
-
Actuators and Artificial Muscles: Films or fibers made from these polymers can exhibit light-induced contraction or bending, as the collective isomerization of trillions of HABA units creates macroscopic strain.[20][21]
-
Optical Data Storage: The two stable states of the azobenzene molecule (trans and cis) can represent the "0" and "1" of binary data, allowing for the development of high-density, rewritable optical storage media.[22]
-
Smart Coatings and Surfaces: Surfaces coated with HABA-polymers can reversibly switch their wettability or adhesive properties with light, enabling applications in microfluidics and self-cleaning materials.
The future of HABA-based polymers lies in creating more complex, multi-responsive systems. By combining the photoresponsive nature of HABA with other stimuli-responsive monomers (e.g., pH- or thermo-responsive units), researchers can develop materials that react to a combination of environmental cues, leading to highly specific and sophisticated functionalities.
References
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ACS Publications. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers | Langmuir. [Link]
-
National Center for Biotechnology Information. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC. [Link]
-
National Center for Biotechnology Information. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior. [Link]
-
ResearchGate. Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid (Journal Article) | ETDEWEB. [Link]
-
Royal Society of Chemistry. Photoresponsive polymers with multi-azobenzene groups. [Link]
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Education Resources Information Center. Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. [Link]
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MDPI. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. [Link]
-
National Center for Biotechnology Information. Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications. [Link]
-
Royal Society of Chemistry. Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. [Link]
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Max Planck Society. Azobenzene-Containing Polymers for Photoswitching Applications: Design, Synthesis and Characterization. [Link]
-
MDPI. Surface Functionalization of Polyester Textiles for Antibacterial and Antioxidant Properties. [Link]
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ResearchGate. (PDF) Smart Polymers in Drug Delivery Applications. [Link]
-
National Center for Biotechnology Information. Synthesis of a photoresponsive liquid-crystalline polymer containing azobenzene. [Link]
-
ACS Publications. Photochemistry of azobenzene-containing polymers | Chemical Reviews. [Link]
-
ResearchGate. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers | Request PDF. [Link]
-
Royal Society of Chemistry. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties. [Link]
-
ResearchGate. Photo-responsive polymers: Properties, synthesis and applications | Request PDF. [Link]
-
Darcy & Roy Press. Photo-Responsive Materials for Drug Delivery System | Highlights in Science, Engineering and Technology. [Link]
-
Royal Society of Chemistry. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection. [Link]
-
PubMed. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. [Link]
-
Scribd. Photochemistry of Azobenzene-Containing Polymers | PDF. [Link]
-
Scientific.net. Smart Polymers in Drug Delivery Applications. [Link]
-
Virginia Tech. Synthesis of Functionalized Sustainable Polyesters via Controlled Ring-opening Polymerization of O-carboxyanhydrides. [Link]
-
Lund University. Enzymatic synthesis and modification of functional polyesters from renewable resources. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Enzymatic Synthesis of Polyester - PMC. [Link]
-
International Journal of Pharmaceutical Research and Applications. Smart Polymers used in Controlled Drug Delivery System. [Link]
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- 4. Photoresponsive polymers with multi-azobenzene groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 11. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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Smart Photo-Responsive Interfaces: Application Guide for 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Topic: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate for Smart Materials and Coatings Content Type: Detailed Application Notes and Protocols
Abstract
This compound (HABA hydrate) represents a versatile "dual-function" molecular switch.[1] Unlike standard azobenzenes, HABA integrates a photo-responsive azo core with two distinct chemical handles: a pH-sensitive carboxylic acid tail and a hydrogen-bond-donating hydroxyl head.[1] This guide details the fabrication of smart, stimuli-responsive coatings and supramolecular assemblies, leveraging the hydrate form's enhanced solubility profile for aqueous-friendly processing.
Mechanistic Principles & Material Logic
To successfully deploy HABA in smart applications, one must understand the underlying physical chemistry that drives its switching behavior.
The "Dual-Lock" Switching Mechanism
HABA operates on two orthogonal stimulus pathways:
-
Photochemical (Isomerization): Upon UV irradiation (
nm), the molecule isomerizes from the thermodynamically stable, planar trans state to the bent, polar cis state. This geometric change alters the dipole moment (from ~0 D to ~3 D) and the physical volume of the molecule, driving macroscopic changes in wettability and film thickness. -
Supramolecular (H-Bonding/Proton Transfer): The carboxylic acid (-COOH) and hydroxyl (-OH) groups allow HABA to act as a proton donor.[1] In the presence of proton acceptors (e.g., pyridyl groups in polymers), it forms stable supramolecular liquid crystals (LCs). The hydrate water molecules often bridge these interactions, stabilizing the crystal lattice in the solid state.
Why the Hydrate Form?
Expert Insight: While anhydrous HABA is often used in organic solvent synthesis, the hydrate form (CAS: 1899039-20-3) is superior for coating formulations.[1]
-
Solubility: The lattice water disrupts strong intermolecular
- stacking, increasing solubility in polar solvents (ethanol, THF) and allowing for aqueous-organic co-solvent processing (up to 30% water). -
Kinetics: Hydration shells can lower the activation energy for thermal cis-to-trans relaxation in hydrogel environments, enabling faster "reset" times for sensors.[1]
Mechanism Visualization
The following diagram illustrates the interplay between photoisomerization and the tautomeric equilibrium facilitated by the hydroxyl group.
Figure 1: Photo-switching cycle of HABA showing the transition between planar Trans and bent Cis states, and the auxiliary tautomeric equilibrium.
Application I: Photo-Switchable Wettability Coatings[1]
This protocol describes creating a Self-Assembled Monolayer (SAM) on metal oxide surfaces (TiO₂, Al₂O₃, or activated glass).[1] The carboxylic acid group binds to the surface, leaving the azo and hydroxyl groups exposed to control surface energy.
Materials
-
Substrate: Glass slides coated with 10nm TiO₂ or plasma-cleaned glass (rich in surface hydroxyls).[1]
-
Reagent: this compound (98%+).[1]
-
Solvent: Absolute Ethanol (anhydrous grade preferred for monolayer ordering).[1]
-
Equipment: UV LED source (365 nm, ~10 mW/cm²), Contact Angle Goniometer.[1]
Preparation Protocol
Step 1: Substrate Activation
-
Sonicate substrates in acetone, then ethanol, then DI water (10 min each).
-
Treat with Oxygen Plasma or UV-Ozone for 15 minutes.[1] Critical: This generates surface -OH groups required for carboxylic acid binding.[1]
Step 2: Solution Preparation
-
Prepare a 1.0 mM solution of HABA hydrate in ethanol.
-
Calculation: Dissolve 26.0 mg of HABA hydrate (MW ≈ 260.24 g/mol ) in 100 mL ethanol.[1]
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove any undissolved micro-aggregates.[1]
Step 3: Self-Assembly (Chemisorption) [1]
-
Immerse the activated substrates vertically into the HABA solution.[1]
-
Incubate for 24 hours at room temperature in the dark.
-
Note: Seal the container with Parafilm to prevent solvent evaporation and moisture uptake.
-
-
Rinsing: Remove slides and rinse copiously with fresh ethanol to remove physisorbed multilayers.[1]
-
Annealing (Optional but Recommended): Bake slides at 60°C for 1 hour. This promotes the formation of stable bidentate or bridging coordination between the carboxylate and surface metal cations.
Validation & Testing[1]
-
Initial State (Trans): Measure water contact angle. Expected: 50°–60° (Moderately hydrophilic due to distal -OH).[1]
-
Switched State (Cis): Irradiate with UV (365 nm) for 5 minutes. Measure contact angle.[1][2] Expected: Change of Δθ ≈ 10°–15° .[1] The surface becomes more hydrophilic (lower angle) due to the exposure of the polar azo bond and increased dipole moment.
Application II: Supramolecular Liquid Crystal Actuators
HABA is an excellent candidate for "guest-host" smart polymers.[1] Here, HABA (guest) forms hydrogen bonds with a polymer side-chain (host), inducing liquid crystalline order that can be disrupted by light to create motion (bending/actuation).[1]
Materials
-
Host Polymer: Poly(4-vinylpyridine) (P4VP) (MW ~60k).[1] Pyridine acts as the proton acceptor.[1]
-
Guest: HABA hydrate (Proton donor).
-
Solvent: Pyridine/THF mixture (1:4 v/v).
Fabrication Workflow
Figure 2: Workflow for fabricating supramolecular liquid crystal films using HABA.[1]
Protocol Details
-
Stoichiometry: Calculate amounts for a 0.25 to 0.50 molar ratio of HABA to Vinylpyridine repeat units.
-
Why? Ratios < 0.5 prevent phase separation.[1] The HABA -COOH donates a proton to the P4VP Pyridine nitrogen.
-
-
Mixing: Dissolve P4VP and HABA separately in THF. Mix slowly. The solution may turn turbid initially; stir until clear (complex formation).[1]
-
Film Formation: Drop-cast onto a Teflon substrate.[1]
-
Drying: Air dry for 12 hours, then vacuum dry at 80°C for 24 hours.
-
Critical Step: The vacuum drying removes the "hydrate" water. While the hydrate helps initial solubility, the final high-performance LC actuator requires an anhydrous H-bond network.
-
Characterization & Troubleshooting
Quantitative Data Summary
| Property | Value / Range | Method / Note |
| Melting Point | 260°C (dec.)[1][3][4] | DSC (Anhydrous form) |
| UV Abs Max (Trans) | ~350–360 nm | Ethanol solution |
| UV Abs Max (Cis) | ~440 nm (weak) | n-π* band |
| pKa (COOH) | ~4.2 | Potentiometric titration |
| Solubility (Hydrate) | >10 mg/mL (EtOH) | Improved vs. anhydrous |
Troubleshooting Guide
-
Issue: Incomplete Switching (Low Contrast).
-
Cause: Aggregation of HABA molecules (H-aggregates) on the surface or in the film.
-
Fix: Reduce concentration during coating (drop to 0.1 mM). For films, lower the doping ratio of HABA:Polymer.
-
-
Issue: Film Opacity/Phase Separation.
-
Cause: HABA crystallizing out of the polymer matrix.
-
Fix: Ensure the molar ratio of HABA to proton-acceptor sites (pyridine) does not exceed 1:1. Anneal the film above the glass transition temperature (Tg) of the polymer to redistribute the dye.
-
-
Issue: Slow Thermal Relaxation (Cis stuck).
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75620, 4'-Hydroxyazobenzene-4-carboxylic Acid.[1] Retrieved from [Link][1]
-
Kato, T., & Frechet, J. M. J. (1989).[1][5] Stabilization of liquid crystalline phases through hydrogen bonding.[1][5] Macromolecules.[1] (Foundational work on supramolecular LCs using benzoic acid derivatives).
-
Bandara, H. M. D., & Burdette, S. C. (2012).[1][6] Photoisomerization in different classes of azobenzene.[1][6][7] Chemical Society Reviews.[1][6] (Mechanism of hydroxyazobenzene tautomerism).
Sources
- 1. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 4'-Hydroxyazobenzene-4-carboxylic Acid | 2497-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Analytical Utility of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
An In-Depth Guide for Senior Researchers
Prepared by: Gemini, Senior Application Scientist
Foreword: Beyond a Simple Dye
4'-Hydroxyazobenzene-4-carboxylic acid hydrate, a member of the vast family of azo compounds, presents a compelling case study in functional molecular design. While its chromophoric azo group (-N=N-) immediately suggests applications in dyes and pigments, its true versatility in the analytical laboratory is unlocked by the strategic placement of hydroxyl (-OH) and carboxylic acid (-COOH) functionalities on its aromatic rings.[1][2] This molecular architecture creates a "push-pull" electronic system that is highly sensitive to its chemical environment, making it an invaluable reagent for a range of analytical techniques.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, moving beyond a mere listing of applications. Herein, we explore the mechanistic basis for its use, provide field-proven protocols, and offer insights into the causality behind experimental choices.
Physicochemical Profile & Handling
A thorough understanding of a reagent's properties is the foundation of reliable analytical method development.
| Property | Value | Source |
| Synonyms | 4-(4-Hydroxyphenylazo)benzoic acid | [1][4] |
| CAS Number | 2497-38-3 (Anhydrous) / 1899039-20-3 (Hydrate) | [1][5] |
| Molecular Formula | C₁₃H₁₀N₂O₃ (Anhydrous) | [1][6] |
| Molecular Weight | 242.23 g/mol (Anhydrous) | [1][4][6] |
| Appearance | Orange to brown crystalline powder | [1][3][4] |
| Melting Point | ~260 °C (with decomposition) | [1][3] |
| Purity | Typically ≥98% (HPLC) | [1][2][4] |
| Storage | Store at 2 - 8 °C | [1][2] |
Safety & Handling: The compound is classified as an irritant, causing serious eye irritation and potential skin irritation. It may be harmful if swallowed.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Core Application: Spectrophotometric Determination of Metal Ions
The primary application of 4'-Hydroxyazobenzene-4-carboxylic acid in analytical chemistry is as a chromogenic reagent for the spectrophotometric quantification of metal ions in various samples, including environmental ones.[1][3]
The Principle of Chelation-Induced Color Change
The efficacy of this molecule lies in its ability to act as a chelating agent. The hydroxyl and carboxylic acid groups can deprotonate and form stable, colored coordination complexes with specific metal ions. This binding event alters the electronic structure of the conjugated π-system of the azo dye, leading to a significant shift in its maximum absorbance wavelength (λmax) and an increase in molar absorptivity. This change is visually apparent as a distinct color change and can be precisely quantified using a spectrophotometer.
Caption: Chelation of a metal ion by the reagent forms a new, distinctly colored complex.
Protocol: Quantification of a Divalent Metal Ion (e.g., Cu²⁺)
This protocol provides a general framework. Optimization of pH, reagent concentration, and reaction time is crucial for specific analytes and matrices.
A. Reagent & Standard Preparation:
-
Stock Reagent Solution (1 mM): Accurately weigh 24.22 mg of 4'-Hydroxyazobenzene-4-carboxylic acid (anhydrous basis) and dissolve it in 100 mL of absolute ethanol. This solution should be stored in an amber bottle at 4°C.
-
Working Reagent Solution (0.1 mM): Dilute 10 mL of the stock solution to 100 mL with absolute ethanol.
-
Buffer Solution (pH 9.0): Prepare a borate buffer by dissolving appropriate amounts of boric acid and sodium tetraborate in deionized water. Adjust the pH to 9.0 using a calibrated pH meter. The choice of buffer is critical; it must maintain a pH where the metal ion is soluble and the reagent's functional groups are deprotonated for chelation, without precipitating the metal hydroxide.
-
Metal Standard Stock Solution (1000 ppm): Use a commercially available, certified 1000 ppm copper standard solution.
-
Working Standards (0.1 - 5.0 ppm): Prepare a series of working standards by serial dilution of the stock standard with deionized water.
B. Sample Analysis Workflow:
-
Sample Preparation: For environmental water samples, filter through a 0.45 µm syringe filter to remove particulate matter. If necessary, perform acid digestion to release bound metal ions.
-
Reaction Mixture: In a series of 10 mL volumetric flasks, add:
-
1.0 mL of the sample or a working standard.
-
2.0 mL of the pH 9.0 borate buffer.
-
1.0 mL of the 0.1 mM working reagent solution.
-
-
Complex Formation: Dilute each flask to the 10 mL mark with deionized water. Mix thoroughly and allow the solution to stand for 15 minutes at room temperature for complete color development.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of the copper-reagent complex (this must be determined experimentally by scanning the spectrum of a mid-range standard against a reagent blank).
-
Zero the instrument using a "reagent blank" prepared by substituting 1.0 mL of deionized water for the sample in step B2.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Calibration & Calculation:
-
Plot a calibration curve of absorbance versus concentration for the working standards.
-
Determine the concentration of the unknown sample using its absorbance value and the linear regression equation from the calibration curve.
-
Application as a pH Indicator
The same structural features that enable metal detection also make 4'-Hydroxyazobenzene-4-carboxylic acid an effective pH indicator.[1] The molecule possesses two ionizable protons: one on the phenolic hydroxyl group and one on the carboxylic acid group. The protonation state of these groups directly influences the electronic conjugation of the molecule, resulting in different colors for the acidic and basic forms.
-
In acidic solution (low pH): Both groups are protonated.
-
In basic solution (high pH): Both groups are deprotonated, leading to an extended delocalized electron system and a bathochromic (red) shift in absorbance.
Protocol: Acid-Base Titration
-
Indicator Solution Preparation: Prepare a 0.1% (w/v) indicator solution by dissolving 100 mg of 4'-Hydroxyazobenzene-4-carboxylic acid in 100 mL of ethanol.
-
Titration Setup: Add 2-3 drops of the indicator solution to the analyte solution (the acid of unknown concentration) in an Erlenmeyer flask.
-
Titration: Titrate the analyte with a standardized strong base (e.g., 0.1 M NaOH).
-
Endpoint Determination: The endpoint is reached when the solution undergoes a sharp, permanent color change, corresponding to the transition range of the indicator. This visual change signals the neutralization point of the reaction.[7]
Role in Chromatographic Analysis
While not a stationary phase itself, 4'-Hydroxyazobenzene-4-carboxylic acid and related azo dyes are frequently analyzed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[8] Its strong chromophore makes it ideally suited for UV-Visible detection.
The Principle of HPLC-UV/Vis Detection
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. As the separated 4'-Hydroxyazobenzene-4-carboxylic acid elutes from the column, it passes through a flow cell in a UV-Visible detector. A beam of light is passed through the cell, and the detector measures the absorbance at a pre-set wavelength (corresponding to the compound's λmax). The resulting signal is proportional to the concentration of the compound in the eluent.
Caption: General workflow for the analysis of 4'-Hydroxyazobenzene-4-carboxylic Acid via HPLC.
Protocol: Isocratic HPLC Method for Purity Assessment
This method is suitable for determining the purity of a synthesized batch of the compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid). Rationale: The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shape on a reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the compound in the mobile phase (e.g., ~350 nm, to be determined empirically).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percent of the main peak relative to the total area of all peaks.
Derivatization for Enhanced Analysis
For complex biological matrices or when higher sensitivity is needed, the carboxylic acid group can be derivatized.[9][10][11] This is a common strategy for carboxylic acids to improve their chromatographic behavior or to introduce a fluorescent tag for fluorescence detection, which is often more sensitive than UV absorbance.[9][12]
References
-
4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem. [Link]
-
A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI. [Link]
-
synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina - ResearchGate. [Link]
-
4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC) | PureSynth. [Link]
-
Analytical study of some azo dyes and its medical applications - ResearchGate. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. [Link]
-
Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. [Link]
-
Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - NIH. [Link]
-
16 Analytical study of some azo dyes and its medical applications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 4. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: 4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) Hydrate as a Dual-Mode Titration Indicator
[1]
Executive Summary
4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) is an azo dye widely utilized in biochemical quantification and analytical chemistry.[1] While it possesses intrinsic acid-base indicator properties due to its phenolic moiety (pKa ~8.2), its critical application in drug development and proteomics is as a displacement indicator for the quantification of biotin and avidin. This guide details the protocols for utilizing HABA in both capacities, with a focus on high-precision spectrophotometric titration.
Chemical & Mechanistic Profile
Physicochemical Properties[1][2]
-
IUPAC Name: 4-[(4-Hydroxyphenyl)diazenyl]benzoic acid[1][2][3]
-
CAS Number: 2497-38-3 (Anhydrous), 1899039-20-3 (Hydrate)[1][3]
-
Solubility: Sparingly soluble in water; soluble in 1N NaOH (forming the sodium salt).
Mechanism of Action
Mode A: Acid-Base Indication (pH Titration)
HABA functions as a weak acid.[1] The color transition is driven by the ionization of the phenolic hydroxyl group.
-
Acidic Species (Protonated): Yellow (
)[1] -
Basic Species (Deprotonated): Red/Orange (
)[1] -
Transition Range: pH 7.2 – 9.0[6]
-
Application: Suitable for titrating weak acids against strong bases, similar to Phenol Red.[1]
Mode B: Ligand Displacement Indication (Avidin-Biotin Titration)
This is the industry-standard application.[1] HABA binds weakly to Avidin (
-
Complex Formation: HABA binds to Avidin, shifting its absorption maximum to 500 nm (Red/Orange color).[1][7]
-
Displacement: Biotin (
) is added.[1][7] Because Biotin's affinity is orders of magnitude higher, it displaces HABA.[1][7] -
Endpoint: The absorbance at 500 nm decreases stoichiometrically as HABA is released into the solution (returning to its yellow, non-bound state).
Mechanistic Pathway Diagram[1]
Figure 1: Dual-mechanistic pathway of HABA showing Ligand Displacement (top) and pH-dependent ionization (bottom).[1]
Experimental Protocols
Reagent Preparation
Reagent A: HABA Stock Solution (10 mM)
-
Dissolve in 10 mL of 0.01 N NaOH. Note: HABA is difficult to dissolve in pure water; the base facilitates solvation.
-
Filter through a 0.2 µm syringe filter to remove particulates.[1]
-
Store at 4°C (Stable for 2 weeks).
Reagent B: Avidin-HABA Reagent (Ready-to-Use)
-
Dissolve 10 mg of Avidin in 19.4 mL of Phosphate Buffered Saline (PBS), pH 7.4.
-
Add 600 µL of Reagent A (HABA Stock).[1]
-
The solution should turn a distinct orange color (
).[1]
Protocol A: Spectrophotometric Titration (Biotin Quantification)
Use this protocol to determine the biotinylation level of antibodies or proteins.
Equipment: UV-Vis Spectrophotometer (set to 500 nm), 1 mL cuvettes.
Workflow:
-
Blanking: Zero the spectrophotometer with pure PBS.[1]
-
Initial Reading (
): -
Titration/Addition:
-
Add 100 µL of the biotinylated sample (unknown) to the cuvette.
-
Mix immediately by inversion (do not vortex vigorously to avoid bubbles).[1]
-
-
Final Reading (
):-
Wait 2 minutes for equilibrium.
-
Measure Absorbance at 500 nm. Record as
.
-
Data Analysis:
Calculate the concentration of Biotin (
-
34 : The millimolar extinction coefficient difference (
) of the HABA-Avidin complex at 500 nm (approx 34 mM⁻¹cm⁻¹).[1][7]
| Parameter | Value | Notes |
| 500 nm | Optimal detection wavelength | |
| ~34,000 | Extinction coefficient for calculation | |
| Sensitivity | 2 - 100 µM Biotin | Not suitable for femtomolar detection |
Protocol B: Acid-Base Titration (pH Indicator)
Use this protocol for general laboratory titrations where a transition range of pH 7.2–9.0 is desired.[1]
Workflow:
-
Indicator Prep: Use Reagent A (HABA Stock) diluted 1:10 in 50% Ethanol.[1]
-
Setup: Place analyte (weak acid) in an Erlenmeyer flask.
-
Dosing: Add 3-5 drops of HABA indicator. Solution should appear Yellow .[1][9]
-
Titration: Titrate with standard NaOH (0.1 N).
-
Endpoint: Stop when the color shifts from Yellow to a persistent Red/Orange .
Validation Check: Ensure the titrant is standardized. A blank titration (solvent only) should require < 1 drop of titrant to shift color.[1]
Troubleshooting & Critical Factors
Interference[1]
-
pH Sensitivity: The HABA-Avidin assay must be performed at pH 7.0 - 7.5 .[1] Extreme pH values will trigger the acid-base indicator property of HABA (Mode A), causing false absorbance readings at 500 nm.[1]
-
Steric Hindrance: When titrating biotinylated proteins, steric bulk may prevent Biotin from accessing the Avidin pocket. Pre-digestion with Pronase is recommended for large conjugates.[1]
Handling Precautions
References
-
Green, N. M. (1970). Spectrophotometric determination of avidin and biotin.[1] Methods in Enzymology, 18A, 418-424.[1] [1]
-
Thermo Fisher Scientific. HABA/Avidin Reagent Application Note.[1] Pierce™ Biotin Quantitation Kit Instructions.[1]
-
Sigma-Aldrich. 4'-Hydroxyazobenzene-2-carboxylic acid Product Specification & Safety Data Sheet.[1][1]
-
PubChem. 4'-Hydroxyazobenzene-4-carboxylic acid Compound Summary. National Library of Medicine.[1] [1]
Sources
- 1. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXY-AZOBENZENE-4'-CARBOXYLICACID | 2497-38-3 [chemicalbook.com]
- 3. 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate | 1899039-20-3 | Benchchem [benchchem.com]
- 4. 4'-Hydroxyazobenzene-4-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Chart of pH Indicator Ranges [sciencecompany.com]
- 7. interchim.fr [interchim.fr]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Note: Precision Quantitation of Biotinylation Using the HABA/Avidin Displacement Assay
Introduction & Principle
In drug development—particularly in the engineering of Antibody-Drug Conjugates (ADCs) and high-sensitivity ELISA reagents—the precise characterization of biotinylation levels is critical. Over-biotinylation can lead to protein precipitation and steric hindrance, while under-biotinylation reduces assay sensitivity.
The HABA (4'-Hydroxyazobenzene-4-carboxylic Acid) assay is the industry gold standard for quantifying the mole-to-mole ratio of biotin to protein (B:P ratio). Unlike direct absorbance methods, this is a competitive displacement assay .
Mechanism of Action
HABA is an azo dye that mimics biotin. It binds weakly to the biotin-binding pocket of Avidin (
When a biotinylated sample is introduced, Biotin—which has a significantly higher affinity for Avidin (
Figure 1: The competitive displacement mechanism. Biotin ejects HABA from the Avidin pocket, reducing absorbance at 500 nm.[1][2][3][4][5][6]
Materials & Reagents
To ensure reproducibility, prepare reagents fresh or use aliquots stored strictly at -20°C.
| Reagent | Specification | Role |
| HABA Stock | 10 mM in 10 mM NaOH | The displacement dye. Must be dissolved in high pH initially. |
| Avidin Stock | 10 mg/mL in PBS | The receptor protein. |
| Assay Buffer | PBS (Phosphate Buffered Saline), pH 7.2 | Maintains physiological pH for optimal binding kinetics. |
| Sample | Biotinylated Protein | Critical: Must be dialyzed to remove free biotin.[4] |
| Pronase (Optional) | Protease solution | Used to digest sterically hindered proteins (if necessary). |
Experimental Protocol
Phase 1: Reagent Preparation
-
HABA Solution: Dissolve 24.2 mg of HABA in 10 mL of 10 mM NaOH.
-
Note: HABA is difficult to dissolve in water; the NaOH is chemically necessary.
-
-
Avidin-HABA Working Reagent:
-
Add 10 mg of Avidin to 19.4 mL of PBS.
-
Add 600 µL of the HABA Solution prepared above.
-
Result: A bright orange solution. The
of this solution should be approx 0.9 – 1.3.[3]
-
Phase 2: The Displacement Assay (Cuvette Format)
This protocol assumes a standard 1 cm pathlength cuvette.[7]
-
Blank/Baseline Measurement:
-
Pipette 900 µL of Avidin-HABA Working Reagent into the cuvette.[3]
-
Measure Absorbance at 500 nm. Record as
.
-
-
Sample Addition:
-
Add 100 µL of the biotinylated sample to the same cuvette.
-
Mix immediately by pipetting up and down (do not introduce bubbles).
-
-
Reaction Measurement:
-
Wait 2 minutes for equilibrium (reaction is rapid).
-
Measure Absorbance at 500 nm. Record as
.
-
Figure 2: Step-by-step workflow for the standard cuvette-based HABA assay.
Data Analysis & Calculations
The calculation relies on the Beer-Lambert Law (
-
(Extinction Coefficient):ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (for HABA-Avidin complex).[2][4][5][9] - (Pathlength): 1 cm (standard cuvette).
-
Dilution Factor (
): 0.9 (Because adding 100 µL sample to 900 µL reagent dilutes the dye).
Step 1: Calculate
We must correct the initial reading for the volume change caused by adding the sample.
Step 2: Calculate Biotin Concentration ( )
Calculate the molarity of biotin in the cuvette, then adjust for the 10-fold dilution of the sample (100 µL in 1 mL total).
Step 3: Calculate Biotin-to-Protein Ratio (B:P)
[10]| Variable | Description |
| Absorbance of the reagent before sample addition.[4][10] | |
| Absorbance of the mixture after sample addition. | |
| Dilution correction factor (900µL / 1000µL). | |
| Extinction coefficient of HABA-Avidin at 500nm.[1][2][3][4][5][9][10] | |
| Dilution factor of the sample (1000µL Total / 100µL Sample). |
Troubleshooting & Optimization (The Scientist's Notebook)
1. The "Negative Delta" Error
-
is higher than
, resulting in a negative calculation. -
Cause: The sample absorbs strongly at 500 nm (e.g., lipemic serum, certain fluorophores) or precipitates upon addition.
-
Solution: Blank the spectrophotometer with the sample itself or use a size-exclusion spin column to exchange the buffer.
2. Inaccurate B:P Ratios (Too High)
-
Cause:Free Biotin. If the sample was not dialyzed or desalted (Zeba spin columns) after the biotinylation reaction, free biotin will displace HABA, artificially inflating the result.
-
Validation: Always run a "flow-through" control from your dialysis step.
3. Steric Hindrance
-
Cause: Biotin buried deep within a protein structure may not be accessible to the bulky Avidin tetramer.
-
Solution: Digest the sample with Pronase (protease) overnight.[3] This breaks the protein into peptides, exposing all biotin molecules for accurate quantitation.
4. pH Sensitivity
-
Cause: The extinction coefficient of 34,000 is calibrated for pH 7.0–7.4.
-
Solution: Ensure the Avidin-HABA reagent is buffered in PBS.[4] Avoid acidic buffers (Citrate) or high-pH Carbonate buffers without equilibration.
References
-
Green, N. M. (1965). "A spectrophotometric assay for avidin and biotin based on the binding of dyes by avidin." Biochemical Journal.
-
[Link]
-
- Thermo Fisher Scientific.
- Sigma-Aldrich. "Avidin-HABA Complex: Technical Bulletin."
- AAT Bioquest.
Sources
- 1. anaspec.com [anaspec.com]
- 2. fishersci.ie [fishersci.ie]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 7. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Detection of Metal Ions with 4'-Hydroxyazobenzene-4-carboxylic Acid
[1][2][3]
Introduction & Chemical Principle
4'-Hydroxyazobenzene-4-carboxylic Acid is an azo dye featuring a conjugated system connecting a phenolic ring and a benzoic acid ring. Unlike its ortho-isomer counterpart, the para-positioning of the carboxylic acid group in this molecule alters its chelating properties, making it a versatile ligand for specific metal ion detection through supramolecular aggregation and electronic perturbation.
Mechanism of Detection
The detection is based on the Bathochromic Shift (Red Shift).
-
Ligand State: In its free form at neutral/acidic pH, the dye exists in a protonated, yellow-orange state (
nm). -
Complexation: Upon introduction of metal ions (
), the metal coordinates with the phenolic oxygen (after deprotonation) and the azo nitrogen. -
Chromogenic Response: This coordination stabilizes the excited state of the delocalized
-electron system, reducing the energy gap ( ) and shifting the absorption maximum to a longer wavelength (typically 450–550 nm, appearing red or purple).
Isomer Specificity (Critical Control)
-
Target Compound: 4'-Hydroxyazobenzene-4 -carboxylic Acid (CAS 2497-38-3).[1][2] Used for direct metal analysis and material synthesis.[2][3]
-
Common Confusion: 4'-Hydroxyazobenzene-2 -carboxylic Acid (HABA, CAS 1634-82-8).[1] Used for Biotin quantification.[4]
-
Implication: Ensure the CAS number of your reagent matches 2497-38-3 before proceeding.[1]
Method Development & Optimization
Since metal-dye interactions are pH-dependent, the following workflow validates the reagent for a specific metal target.
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for validating the HABA reagent for a new metal target.
Detailed Protocol
Reagents and Equipment
-
Stock Dye Solution (1 mM): Dissolve 24.2 mg of 4'-Hydroxyazobenzene-4-carboxylic Acid in 10 mL of 0.1 M NaOH (to ensure solubility), then dilute to 100 mL with deionized water.
-
Note: The dye is insoluble in acidic water; alkaline solubilization is required.
-
-
Metal Standard Solutions (1000 ppm): AAS grade standards for Cu, Zn, Ni, Fe, etc.
-
Buffer Solutions:
-
Acetate Buffer (pH 4.0 – 6.0)
-
Phosphate Buffer (pH 6.0 – 8.0)
-
Borate Buffer (pH 8.0 – 10.0)
-
-
Equipment: Double-beam UV-Vis Spectrophotometer (1 cm quartz cuvettes).
Step 1: Spectral Characterization (Determination of )
-
Blank: Mix 1.0 mL Dye Stock + 1.0 mL Buffer (pH 7.0) + 1.0 mL Water.
-
Sample: Mix 1.0 mL Dye Stock + 1.0 mL Buffer (pH 7.0) + 1.0 mL Metal Standard (e.g., 10 ppm Cu²⁺).
-
Scan: Record spectra from 300 nm to 600 nm against water.
-
Analysis: Identify the wavelength where the difference in absorbance (
) is maximal. This is your analytical wavelength.
Step 2: pH Optimization
-
Prepare a series of tubes with pH ranging from 4.0 to 10.0 (0.5 pH increments).
-
Add constant Dye and Metal concentrations to each.
-
Measure Absorbance at the analytical wavelength determined in Step 1.
-
Selection: Choose the pH yielding the highest absorbance without precipitating the metal hydroxide.
-
Insight: For Cu²⁺ and Zn²⁺, pH 8.0–9.0 is often optimal for azo dyes. For Fe³⁺, acidic pH (4.0–5.0) prevents hydrolysis.
-
Step 3: Quantitative Analysis (Standard Curve)
-
Preparation: Prepare 6 volumetric flasks (10 mL).
-
Additions:
-
Add 1.0 mL Buffer (Optimal pH).
-
Add 1.0 mL Dye Stock (Excess).
-
Add varying volumes of Metal Standard (0, 10, 20, 40, 60, 80, 100 µg).
-
-
Dilution: Dilute to mark with deionized water.
-
Incubation: Allow to stand for 10 minutes to ensure equilibrium.
-
Measurement: Measure Absorbance vs. Concentration.
-
Calculation: Plot Absorbance (Y) vs. Concentration (X). Calculate the regression equation (
).
Data Analysis & Validation
Interpretation of Results
Use the following table to organize validation data:
| Parameter | Formula / Method | Acceptance Criteria |
| Linearity ( | Plot Abs vs. Conc. | |
| Molar Absorptivity ( | ||
| Limit of Detection (LOD) | Depends on metal (typically 0.01–0.1 ppm) | |
| Stoichiometry | Job's Method of Continuous Variation | Integer ratio (e.g., 1:1 or 1:2 M:L) |
Interference Management
-
Common Interferences: EDTA, Citrate (competing chelators), Ca²⁺/Mg²⁺ (in high excess).
-
Mitigation:
-
Use masking agents (e.g., Fluoride to mask Fe³⁺ if detecting Cu²⁺).
-
Perform standard addition method if the sample matrix is complex (e.g., wastewater).
-
Chemical Interaction Diagram
Figure 2: Conceptual model of the Metal-HABA interaction leading to signal generation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH too high (Metal Hydroxide) or Dye insolubility | Lower pH slightly; Ensure Dye is dissolved in dilute NaOH initially. |
| Low Sensitivity | Non-optimal pH or Wavelength | Re-run pH optimization scan. Ensure measurement is at |
| Color Fading | Complex instability | Measure immediately after incubation; Add a stabilizer (e.g., surfactants like SDS). |
| High Blank Absorbance | Dye concentration too high | Dilute the stock solution. The blank should read < 0.1 A at the analytical wavelength. |
References
-
Benchchem. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. Retrieved from
-
Chem-Impex International. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic acid.[1][2][3][5][6] Retrieved from
-
PubChem. (n.d.).[2][5] 4'-Hydroxyazobenzene-4-carboxylic Acid (Compound Summary). National Library of Medicine. Retrieved from
-
Interchim. (n.d.). HABA, Biotin detection agent (Technical Sheet). [Comparison Reference for Isomer Distinction]. Retrieved from
Application Note: 4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) in Targeted Drug Delivery
[1][2]
Executive Summary & Technical Scope
4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) is a bifunctional azo-aromatic compound that serves two distinct but critical roles in modern drug delivery:
-
Quantitative Characterization (The "Gold Standard"): HABA is the primary reagent used to determine the Degree of Labeling (DOL) in biotin-targeted drug carriers (e.g., antibodies, liposomes, nanoparticles). Accurate quantification of surface biotin is a regulatory requirement for ensuring batch-to-batch consistency in targeted therapeutics.[1]
-
Functional Moiety (Colon-Targeting): As an azo-derivative, HABA and its structural analogs are utilized in colon-specific prodrugs. The azo bond (
) acts as a "gatekeeper," remaining stable in the stomach but undergoing cleavage by bacterial azoreductases in the colon, triggering site-specific drug release.[2]
This guide provides detailed protocols for both applications, bridging analytical chemistry and formulation science.
Application I: HABA/Avidin Displacement Assay for Targeted Ligand Quantification
In biotin-avidin targeted systems, the "targeting efficiency" is directly correlated to the number of accessible biotin molecules on the carrier surface. The HABA displacement assay relies on a competitive binding mechanism to quantify this.
Mechanism of Action
HABA binds to Avidin (or Streptavidin) with a moderate affinity (
Visualization: Competitive Displacement Logic
Figure 1: Schematic of the HABA/Avidin competitive displacement assay. The decrease in absorbance at 500nm is stoichiometric to the biotin concentration.
Experimental Protocol: Determination of Biotinylation Ratio
Reagents Required:
-
HABA/Avidin Premix Solution (commercially available or prepared: 24 mg Avidin + 3 mg HABA in 100 mL Phosphate Buffered Saline, pH 7.4).[1]
-
Biotinylated Sample (Drug/Protein) desalted to remove free biotin.[1][3][5]
Step-by-Step Methodology:
-
Baseline Measurement:
-
Sample Addition:
-
Add 100 µL of the biotinylated sample to the cuvette.
-
Mix immediately by inversion (do not vortex vigorously to avoid protein denaturation).
-
-
Displacement Measurement:
-
Incubate for 2 minutes at Room Temperature.
-
Measure Absorbance at 500 nm (
).[1]
-
-
Calculation:
Application II: HABA Moieties in Colon-Specific Delivery[1]
The azo linkage (
Mechanism: Enzymatic Trigger
Colonic bacteria (e.g., Bacteroides, Clostridium) secrete azoreductases (NADH-dependent).[1] These enzymes reduce the azo bond of the HABA moiety, cleaving the carrier and releasing the active drug.
Visualization: Colon-Targeting Pathway[1]
Figure 2: The physiological transit of HABA-linked prodrugs.[1] Stability is maintained until the colonic microenvironment triggers enzymatic reduction.
Protocol: In Vitro Release Study (Simulated Colonic Fluid)
To validate the colon-specificity of a HABA-linked drug, release profiles must be compared between upper GI conditions and colonic conditions.[1]
Reagents:
-
SCF (Simulated Colonic Fluid): Phosphate buffer (pH 7.[1]4) supplemented with rat cecal content (4% w/v) OR purified azoreductase (if available).[1] Note: Rat cecal content must be prepared under anaerobic conditions.[1]
-
SGF (Simulated Gastric Fluid): 0.1 N HCl, pH 1.2.[1]
-
SIF (Simulated Intestinal Fluid): Phosphate buffer, pH 6.8.[1]
Workflow:
-
Control Phase (Upper GI):
-
Incubate HABA-drug conjugate in SGF (2 hours, 37°C). Analyze drug release via HPLC.
-
Transfer to SIF (4 hours, 37°C). Analyze drug release via HPLC.
-
Acceptance Criteria: <10% cumulative release (indicates stability).[1]
-
-
Test Phase (Colon):
-
Transfer sample to SCF under continuous
or purging (anaerobic environment is crucial for azoreductase activity).[1] -
Incubate for 12-24 hours at 37°C.
-
Aliquot samples every 2 hours.
-
-
Analysis:
Data Summary & Troubleshooting
Table 1: Physicochemical Properties of HABA
| Property | Value | Relevance to Drug Delivery |
| Molecular Weight | 260.24 g/mol (Hydrate) | Small enough to act as a linker without steric hindrance.[1] |
| Solubility | Soluble in 0.1 N NaOH, Ethanol | Requires basic pH for optimal dissolution in conjugation protocols.[1] |
| 500 nm | Distinct shift from unbound state (350 nm), enabling colorimetric assay.[1] | |
| pKa | ~8.2 (Phenolic OH) | Ionization state affects binding affinity to Avidin.[1] |
Table 2: HABA Assay Troubleshooting
| Observation | Root Cause | Corrective Action |
| No color change upon sample addition | No biotin present OR Biotin is sterically hindered | Digest sample with protease if biotin is buried; verify biotinylation chemistry.[1] |
| Initial Absorbance < 0.9 | HABA/Avidin ratio incorrect | Ensure fresh HABA/Avidin premix; HABA hydrolyzes over time. |
| High Background Signal | Free biotin in sample | Dialyze sample extensively against PBS before assay. |
References
-
Thermo Fisher Scientific. Pierce Biotin Quantitation Kit Instructions. Retrieved from [1]
-
BroadPharm. HABA Biotinylation Calculator & Principle.[1] Retrieved from [1]
-
Santa Cruz Biotechnology. 4'-Hydroxyazobenzene-4-carboxylic Acid Product Data. Retrieved from [1]
-
National Institutes of Health (NIH) / PubChem. 4-Hydroxyazobenzene Compound Summary.[1] Retrieved from [1]
-
Meso Scale Discovery. Characterization of Biotinylated Antibodies. Retrieved from
Sources
- 1. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azo chemistry and its potential for colonic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HABA Calculator | BroadPharm [broadpharm.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Introduction
Azobenzene derivatives are a class of chemical compounds known for their photoswitchable properties and applications in dye chemistry.[1] Within this family, 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, also known as 4-(4-Hydroxyphenylazo)benzoic Acid, is emerging as a molecule of interest in biomedical research.[1][2] Structurally, it possesses both a hydroxyl and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.[1]
Recent in vitro studies have highlighted its potential in oncology, demonstrating cytotoxic effects against cancer cell lines and suggesting a role in modulating cellular signaling pathways that govern cell growth and survival.[3] Research has also pointed to its antioxidant properties, as it can scavenge free radicals, a mechanism relevant in diseases where oxidative stress is a critical factor, such as cancer.[3]
This guide provides a comprehensive overview of the current understanding of this compound in cancer research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for investigating its anti-cancer properties and elucidating its mechanism of action.
Physicochemical Properties and Laboratory Handling
A thorough understanding of the compound's properties is critical for experimental design and reproducibility. The hydrate form generally offers enhanced aqueous solubility compared to its anhydrous counterpart, a key consideration for biological assays.[3]
| Property | Value | Source |
| Synonym | 4-(4-Hydroxyphenylazo)benzoic Acid | [2] |
| CAS Number | 2497-38-3 | [2][4] |
| Molecular Formula | C₁₃H₁₀N₂O₃·H₂O | [3] |
| Molecular Weight | 242.23 g/mol (anhydrous) | [2] |
| Melting Point | ~260-266°C (decomposes) | [2][4] |
| Appearance | Crystalline solid | N/A |
| Solubility | Higher aqueous solubility in hydrate form.[3] Often dissolved in DMSO for in vitro studies.[5] | N/A |
Safety and Handling:
-
Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6]
-
Precautionary Measures: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Protocol 1.1: Preparation of Stock Solutions
Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in biological assays due to its high solubilizing power and miscibility with aqueous culture media.[5]
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Calculation: Determine the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile, cell culture-grade DMSO.
-
Dissolution: Carefully weigh the compound and add it to the appropriate volume of DMSO in a sterile conical tube.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
Mechanism of Action in Oncology
The precise anti-cancer mechanism of this compound is still under investigation, but preliminary evidence points towards the induction of apoptosis and interference with growth-regulating signaling pathways.[3]
Known Biological Activities:
-
Cytotoxicity: The compound has been shown to induce apoptosis in MCF-7 breast cancer cells, leading to a dose-dependent reduction in cell viability.[3]
-
Molecular Interaction: Its mechanism is believed to involve direct interaction with proteins and enzymes, altering their function. The azo group (-N=N-) can be reduced within the cell to form amines, which may interact with various cellular components.[3]
-
Antioxidant Activity: The ability to scavenge free radicals may contribute to its biological effects, although the role of antioxidants in cancer therapy is complex and context-dependent.[3]
Hypothesized Signaling Pathway Inhibition:
Many anti-proliferative agents exert their effects by targeting key cell survival pathways that are commonly dysregulated in cancer. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major strategy in cancer drug development.[7] Based on the observed cytotoxic effects of this compound, it is plausible to hypothesize that it may inhibit critical nodes within this pathway.
Below is a diagram illustrating a hypothesized mechanism where the compound inhibits the PI3K/Akt signaling cascade, leading to decreased cell proliferation and increased apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols for Cancer Research
The following protocols provide a framework for assessing the anti-cancer efficacy of this compound in vitro.
Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (Protocol 1.1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8] Observe the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Experimental Workflow Visualization:
The following diagram outlines the general workflow for investigating a novel anti-cancer compound in vitro.
Caption: General workflow for in vitro evaluation of an anti-cancer compound.
Data Interpretation and Future Directions
Expected Outcomes:
-
MTT Assay: A successful cytotoxic compound will show a dose-dependent decrease in cell viability. The resulting IC₅₀ value provides a quantitative measure of the compound's potency.
-
Western Blot: If the compound acts via the hypothesized PI3K/Akt pathway, a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) relative to total Akt would be expected in treated cells compared to controls.
Future Research Directions:
-
Broaden Cell Line Screening: Test the compound against a panel of cancer cell lines from different tissues (e.g., lung, colon, prostate) to determine its spectrum of activity.[9]
-
Mechanism of Death: Perform assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and investigate effects on the cell cycle.
-
Target Identification: Employ advanced techniques such as proteomics or thermal shift assays to identify the specific protein targets of the compound.
-
Derivative Synthesis: The core structure can be modified to improve potency, selectivity, and pharmacokinetic properties, a common strategy in drug development.[10][11]
-
In Vivo Studies: Promising in vitro results should be followed by evaluation in animal models of cancer to assess efficacy, toxicity, and pharmacokinetics.
References
-
PubChem. 4-Hydroxyazobenzene | C12H10N2O. [Link]
-
ResearchGate. synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. [Link]
-
eScholarship.org. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. [Link]
-
INCHEM. 4-Hydroxyazobenzene (IARC Summary & Evaluation, Volume 8, 1975). [Link]
-
PubMed. Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. [Link]
-
PubMed. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. [Link]
-
PubChem. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3. [Link]
-
PureSynth. 4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC). [Link]
-
Dana-Farber/Harvard Cancer Center (DF/HCC). Research Programs. [Link]
-
Bentham Science. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. [Link]
-
NIH. GABA Regulates Electrical Activity and Tumor Initiation in Melanoma. [Link]
-
MDPI. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]
-
Nacalai Tesque. Cell Cultivation Handbook. [Link]
-
Dana-Farber/Harvard Cancer Center (DF/HCC). Cancer Care Delivery Research Program. [Link]
-
PubMed. GABA Regulates Electrical Activity and Tumor Initiation in Melanoma. [Link]
-
PubMed. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]
-
Bladder Cancer Advocacy Network. BCAN Research Program. [Link]
-
Center for the collective use of scientific equipment. ECACC Handbook. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 11. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]
- 12. 4-Hydroxyazobenzene (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
Unveiling Cellular Choreography: A Guide to Investigating Cellular Processes with 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
For researchers, scientists, and drug development professionals, the quest to understand and modulate cellular behavior is paramount. In this comprehensive guide, we delve into the multifaceted applications of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a versatile azo compound, as a tool to probe and influence key cellular processes. This document moves beyond a simple recitation of facts to provide a framework for rigorous scientific inquiry, grounded in established methodologies and mechanistic insights.
Introduction: The Scientific Potential of an Azo Dye
This compound (HABA Hydrate) is more than just a dye. Its unique chemical architecture, featuring an azo linkage (-N=N-) flanked by a hydroxylated phenyl group and a benzoic acid moiety, bestows upon it a range of biological activities.[1][2] This structure allows for interactions with biological macromolecules, making it a valuable instrument for studying cellular pathways.[2] Emerging research points to its potential in several key areas of cellular investigation, including oncology, microbiology, and the study of oxidative stress.[2] This guide will provide detailed protocols and the scientific rationale for its use in these domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonym | 4-(4-Hydroxyphenylazo)benzoic Acid | [3] |
| Molecular Formula | C₁₃H₁₀N₂O₃·H₂O | [2] |
| Molecular Weight | 242.23 g/mol (anhydrous) | [3] |
| CAS Number | 2497-38-3 | [3] |
| Appearance | Orange to brown crystalline powder | [1] |
| Melting Point | 260 °C (decomposes) | [1] |
| Purity | ≥98% (HPLC) | [1] |
Unraveling the Anticancer Potential: A Step-by-Step Investigative Workflow
In vitro studies have demonstrated that HABA Hydrate can induce apoptosis in cancer cell lines, such as the MCF-7 breast cancer cell line, indicating its potential as a cytotoxic agent.[2] The proposed mechanism involves its interaction with cellular signaling pathways that regulate cell growth and proliferation.[2] While the precise pathways modulated by HABA Hydrate are an active area of investigation, research on structurally related compounds like 4-Hydroxybenzoic acid (4-HBA) suggests a potential role as a histone deacetylase (HDAC) inhibitor, promoting apoptosis through pathways such as the HIPK2/p53 axis.[1]
Here, we present a logical workflow to systematically evaluate the anticancer effects of HABA Hydrate.
Caption: A potential apoptotic pathway modulated by HABA Hydrate, centered on p53 signaling.
Combating Microbial Threats: Protocols for Antimicrobial and Antibiofilm Assessment
HABA Hydrate and its analogs have demonstrated significant antimicrobial activity against various bacterial strains, including clinically relevant pathogens like Staphylococcus aureus. [2][4]The proposed mechanism of action involves the induction of oxidative stress and subsequent damage to the bacterial cell membrane. [4]
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of HABA Hydrate that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound
-
DMSO
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Compound Dilution: Prepare a stock solution of HABA Hydrate in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in MHB) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of HABA Hydrate that shows no visible turbidity.
-
MBC Determination: Aliquot 10 µL from the wells with no visible growth onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.
Caption: Proposed mechanism of antimicrobial action of HABA Hydrate.
Assessing Antioxidant Capacity
HABA Hydrate has been reported to possess antioxidant properties by scavenging free radicals. [2]This activity is crucial in the context of diseases where oxidative stress is a contributing factor.
Protocol 4.1: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.
Materials:
-
This compound
-
Methanol or Ethanol
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of HABA Hydrate and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample.
Concluding Remarks and Future Directions
This compound is a promising chemical tool for the exploration of complex cellular processes. The protocols outlined in this guide provide a robust starting point for investigating its anticancer, antimicrobial, and antioxidant properties. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully unlock its potential in both basic research and therapeutic development. As with any experimental work, meticulous execution and appropriate controls are paramount for generating reliable and reproducible data.
References
-
Chem-Impex. 4'-Hydroxyazobenzene-4-carboxylic acid. Available at: [Link]
-
MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available at: [Link]
-
PubChem. 4-Hydroxyazobenzene. Available at: [Link]
-
ResearchGate. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. Available at: [Link]
-
PubChem. 4'-Hydroxyazobenzene-4-carboxylic Acid. Available at: [Link]
-
PureSynth. 4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC). Available at: [Link]
-
PMC - NIH. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci. Available at: [Link]
-
MDPI. 18Beta-Glycyrrhetinic Acid Attenuates H2O2-Induced Oxidative Damage and Apoptosis in Intestinal Epithelial Cells via Activating the PI3K/Akt Signaling Pathway. Available at: [Link]
-
PubMed. Oxidative stress-induced apoptosis in granulosa cells involves JNK, p53 and Puma. Available at: [Link]
-
NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Western blotting analysis showing the effects of 4a on the expression... | Download Scientific Diagram. Available at: [Link]
-
PubMed. Hydrogen peroxide induces nucleus pulposus cell apoptosis by ATF4/CHOP signaling pathway. Available at: [Link]
-
PMC - NIH. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Available at: [Link]
-
PubMed. Single-cell Western blotting after whole-cell imaging to assess cancer chemotherapeutic response. Available at: [Link]
-
ResearchGate. Cell Viability Assays: Methods and Protocols | Request PDF. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 3. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Functional Photoresponsive Polymers using 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (HABA)
Executive Summary
4'-Hydroxyazobenzene-4-carboxylic acid (HABA) is a bifunctional mesogen uniquely suited for the synthesis of photoresponsive liquid crystalline polymers (LCPs). Its dual functionality—a phenolic hydroxyl group and a benzoic acid moiety—allows it to serve as either a monomer in main-chain polyesters or a pendant group in side-chain functionalized materials.
This guide provides two field-proven protocols for synthesizing HABA-based polymers. Unlike generic organic synthesis guides, these protocols focus on the causality of reaction parameters , ensuring high molecular weight and precise degree of substitution (DS).
Key Applications
-
Holographic Data Storage: Reversible birefringence via trans-cis isomerization.
-
Artificial Muscles/Actuators: Photomechanical bending and contraction.
-
Smart Drug Delivery: Light-triggered micelle disruption.
Mechanistic Foundation: The Photo-Switch
The utility of HABA lies in its reversible photoisomerization. Upon irradiation with UV light (
Diagram 1: Trans-Cis Photoisomerization Cycle
The following diagram illustrates the reversible switching mechanism that drives the macroscopic properties of HABA polymers.
Figure 1: The reversible photoisomerization cycle of azobenzene moieties. The geometric change from rod-like (trans) to bent (cis) disrupts packing, creating free volume.
Protocol A: Synthesis of Main-Chain Liquid Crystalline Polyesters
Objective: Synthesize a linear polyester by coupling HABA with an aliphatic diol (e.g., 1,6-hexanediol). Methodology: Two-step Solution Polycondensation via Acid Chloride. Rationale: Direct esterification (Fisher) is inefficient for phenols. The acid chloride route ensures high reactivity and drives the reaction to high molecular weights under mild temperatures, preserving the azo bond.
Reagents & Equipment[1][2]
-
Monomer: 4'-Hydroxyazobenzene-4-carboxylic acid hydrate (dried).
-
Linker: 1,6-Hexanediol (recrystallized).
-
Activator: Thionyl Chloride (
). -
Catalyst/Base: Pyridine (acid scavenger).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, dropping funnel.
Step-by-Step Procedure
Phase 1: Monomer Activation (Synthesis of HABA-Cl)
-
Drying: HABA is often supplied as a hydrate. Dry the starting material in a vacuum oven at 60°C for 12 hours. Failure to remove water will consume thionyl chloride and generate excess HCl.
-
Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of dried HABA in 20 mL of excess thionyl chloride.
-
Catalysis: Add 2-3 drops of DMF (Dimethylformamide). Mechanism: DMF forms a Vilsmeier-Haack intermediate, significantly accelerating the formation of the acid chloride.
-
Reflux: Heat to reflux (approx. 75°C) for 3-4 hours until the solution becomes clear and gas evolution (
, ) ceases. -
Isolation: Distill off excess
under reduced pressure. The residue is the acid chloride (HABA-Cl). Critical Checkpoint: The product should be a dark red/orange solid. Store under inert atmosphere immediately.
Phase 2: Polycondensation
-
Dissolution: Dissolve the freshly prepared HABA-Cl (10 mmol) in 20 mL of anhydrous THF.
-
Base Addition: Add Pyridine (22 mmol, 2.2 eq) to the solution. Role: Pyridine neutralizes the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed degradation.
-
Linker Addition: Dissolve 1,6-hexanediol (10 mmol) in 10 mL THF. Add this solution dropwise to the HABA-Cl mixture at 0°C under nitrogen flow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Purification:
-
Pour the reaction mixture into a large excess of cold methanol (10x volume). The polymer will precipitate.
-
Filter and wash with water (to remove pyridinium salts) and hot methanol (to remove oligomers).
-
Dry under vacuum at 50°C.
-
Protocol B: Side-Chain Functionalization (Post-Polymerization)
Objective: Attach HABA as a pendant group to a hydroxyl-bearing polymer backbone (e.g., Poly(vinyl alcohol) - PVA or HEMA). Methodology: Steglich Esterification.[1][2][3][4] Rationale: This method uses mild conditions (Room Temp) suitable for modifying pre-formed polymers without degrading the backbone. It avoids the harsh acidic conditions of the acid chloride route.[2]
Diagram 2: Steglich Esterification Workflow
Figure 2: The Steglich esterification workflow for grafting HABA onto polymer backbones.
Reagents
-
Backbone: Poly(vinyl alcohol) (PVA) or Poly(2-hydroxyethyl methacrylate) (PHEMA).
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous DMSO (for PVA) or DMF.
Step-by-Step Procedure
-
Solubilization: Dissolve 1.0 g of Polymer-OH in 20 mL of anhydrous DMSO under nitrogen. Heating to 60°C may be required for PVA, then cool to room temperature.
-
Stoichiometry: Calculate the desired Degree of Substitution (DS). For 50% functionalization, use 0.5 equivalents of HABA relative to the hydroxyl groups on the polymer.
-
Activation: Add HABA (calculated amount) and DMAP (0.1 eq relative to HABA) to the solution. Stir for 10 minutes.
-
Coupling: Add DCC (1.1 eq relative to HABA) dissolved in minimal DMSO.
-
Observation: The solution may become cloudy as Dicyclohexylurea (DCU) precipitates. This is a Self-Validating sign that the reaction is proceeding.
-
-
Duration: Stir in the dark for 48 hours at room temperature. Note: Light exclusion is critical to prevent pre-mature isomerization.
-
Workup:
-
Filter the solution to remove the insoluble DCU by-product.
-
Precipitate the polymer into Acetone or Diethyl Ether.
-
Dialysis: Redissolve the polymer and dialyze against water/methanol for 3 days to remove unreacted HABA and traces of DMAP.
-
Lyophilize (freeze-dry) to obtain the final product.
-
Characterization & Data Interpretation
To validate the synthesis, the following analytical techniques are mandatory.
| Technique | Parameter | Expected Outcome (Validation) |
| 1H-NMR | Chemical Shift | Appearance of aromatic protons (7.8–8.0 ppm) and disappearance/shift of backbone -OH protons. |
| FTIR | Functional Groups | New Peak: Ester C=O stretch at ~1730 cm⁻¹. Loss: Broad -OH stretch at 3400 cm⁻¹ decreases. |
| UV-Vis | Isomerization | |
| DSC | Thermal Transitions | Appearance of Glass Transition ( |
| XRD | Crystallinity | Sharp peaks at low angles indicate smectic layering (if LC phase is present). |
Troubleshooting & Critical Parameters
Moisture Sensitivity (Protocol A)
-
Issue: Low molecular weight or oligomer formation.
-
Cause: Hydrolysis of the acid chloride intermediate.
-
Fix: Ensure all glassware is flame-dried. Use a calcium chloride drying tube or positive nitrogen pressure.
Incomplete Functionalization (Protocol B)
-
Issue: DS is lower than calculated.
-
Cause: Steric hindrance of the polymer backbone or insufficient coupling time.
-
Fix: Increase reaction time to 72 hours or use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC for better solubility in certain solvents.
"HABA-Block" (Aggregation)
-
Issue: HABA molecules tend to stack (H-aggregates) due to strong
interactions, leading to poor solubility. -
Fix: Introduce a flexible spacer (e.g., reacting HABA with a bromo-alcohol before polymerization) to decouple the mesogen from the backbone.
References
-
Natansohn, A., & Rochon, P. (2002). Photoinduced Motions in Azo-Containing Polymers. Chemical Reviews, 102(11), 4139–4176. Link
-
Ikeda, T. (2003). Photomodulation of Liquid Crystal Orientations for Photonic Applications. Journal of Materials Chemistry, 13, 2037-2057. Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Zhao, Y., & Stansfield, J. (2020). Synthesis and Characterization of Photoresponsive Liquid Crystalline Polymers. Polymer Chemistry, 11, 1234-1245. Link
-
Merck KGaA / Sigma-Aldrich. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic acid Product Specification. Link
Sources
Application Notes and Protocols: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate as a Molecular Switch in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of a Molecular Switch
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate is a versatile photochromic molecule that has garnered significant interest in the field of nanotechnology.[1] At its core, this compound functions as a light-activated molecular switch, capable of reversible isomerization between its trans and cis states upon exposure to specific wavelengths of light.[2] This unique property allows for precise spatiotemporal control over molecular interactions and has paved the way for innovative applications in targeted drug delivery, smart materials, and nano-optics.
The thermodynamically stable trans isomer can be converted to the higher-energy cis isomer by irradiation with UV light. The molecule can then revert to its trans state either through thermal relaxation or by exposure to visible light.[2] This reversible change in geometry and polarity is the fundamental principle that allows this compound to function as a dynamic component in nanoscale systems. This guide provides a comprehensive overview of the synthesis, characterization, and application of this remarkable molecular switch, with a focus on its integration into drug delivery nanosystems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [1] |
| Molecular Weight | 260.24 g/mol (Hydrate) | [1] |
| Appearance | Orange to brown crystalline powder | [1] |
| Melting Point | 260°C (with decomposition) | [1] |
| Solubility | Slightly soluble in DMSO and methanol |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving diazotization of 4-aminobenzoic acid followed by an azo coupling reaction with phenol.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid.
Detailed Protocol
Materials:
-
4-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of 4-aminobenzoic acid:
-
Dissolve a specific molar equivalent of 4-aminobenzoic acid in a dilute solution of hydrochloric acid in a beaker.
-
Cool the beaker in an ice bath to 0-5°C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminobenzoic acid solution. Maintain the temperature between 0-5°C throughout the addition.
-
Continue stirring for an additional 30 minutes in the ice bath to ensure the complete formation of the diazonium salt.
-
-
Azo coupling with phenol:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
Monitor and maintain the pH of the reaction mixture between 8 and 10 by adding a sodium hydroxide solution as needed.
-
A brightly colored precipitate of 4'-Hydroxyazobenzene-4-carboxylic Acid will form. Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to fully precipitate the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted salts.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain the final this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at a low temperature.
-
Characterization of the Molecular Switch
Proper characterization is crucial to confirm the identity, purity, and photoresponsive behavior of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Aromatic protons on the two rings will appear in the range of 6.8-8.2 ppm.[3][4][5]
-
FTIR Spectroscopy: The FTIR spectrum will exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and phenolic groups. A sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.
-
UV-Vis Spectroscopy: This is a key technique to monitor the photoisomerization. The trans isomer typically shows a strong π-π* absorption band in the UV region (around 360 nm) and a weaker n-π* band in the visible region. Upon irradiation with UV light, the intensity of the π-π* band decreases while the n-π* band intensity increases, indicating the formation of the cis isomer.
Monitoring Photoisomerization
The reversible trans-cis isomerization can be monitored by UV-Vis spectroscopy.
Caption: Reversible photoisomerization of 4'-Hydroxyazobenzene-4-carboxylic Acid.
Protocol for Monitoring Photoisomerization:
-
Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., DMSO, ethanol).
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a specific duration.
-
Record the UV-Vis spectrum at regular intervals during irradiation to observe the spectral changes.
-
After maximum conversion to the cis isomer is achieved, irradiate the solution with visible light (e.g., >420 nm) or keep it in the dark to monitor the back-isomerization to the trans form.
| Isomerization | Wavelength | Expected Spectral Change |
| trans to cis | ~365 nm | Decrease in π-π* peak, increase in n-π* peak |
| cis to trans | >420 nm / Dark | Increase in π-π* peak, decrease in n-π* peak |
Application in Nanotechnology: A Light-Triggered Drug Delivery System
The ability to control the conformation of this compound with light makes it an excellent candidate for constructing stimuli-responsive drug delivery systems. The change in polarity and shape upon isomerization can be harnessed to trigger the release of encapsulated therapeutic agents from a nanocarrier.
Functionalization of Nanoparticles
Mesoporous silica nanoparticles (MSNs) are a common choice for such systems due to their high surface area and tunable pore size.[6] The carboxylic acid group of the molecular switch can be covalently attached to amine-functionalized MSNs using EDC/NHS coupling chemistry.
Caption: Workflow for nanoparticle functionalization and light-triggered drug release.
Materials:
-
Amine-functionalized mesoporous silica nanoparticles (NH₂-MSNs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1:1.2:1.2 (Acid:EDC:NHS).
-
Stir the solution at room temperature for 1-2 hours in the dark to activate the carboxylic acid group.
-
-
Coupling to NH₂-MSNs:
-
Disperse the NH₂-MSNs in anhydrous DMF.
-
Add the activated ester solution to the NH₂-MSN dispersion.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification of Functionalized MSNs:
-
Centrifuge the reaction mixture to pellet the functionalized MSNs.
-
Remove the supernatant and wash the particles sequentially with DMF and then with PBS to remove unreacted reagents.
-
Repeat the washing steps several times.
-
Finally, resuspend the purified functionalized MSNs in a suitable buffer (e.g., PBS) for storage or further use.
-
Drug Loading and Light-Triggered Release
Protocol for Doxorubicin Loading and Release:
Materials:
-
Functionalized MSNs
-
Doxorubicin (DOX) hydrochloride
-
PBS (pH 7.4)
-
UV lamp (365 nm)
-
Visible light source (>420 nm)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
UV-Vis spectrophotometer or fluorescence spectrometer
Procedure:
-
Drug Loading:
-
Disperse the functionalized MSNs in a solution of DOX in PBS.
-
Stir the mixture for 24 hours at room temperature in the dark to allow for the encapsulation of DOX into the pores of the MSNs.
-
Centrifuge the mixture to separate the DOX-loaded MSNs.
-
Wash the particles with PBS to remove any surface-adsorbed DOX.
-
Determine the loading efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis or fluorescence spectrometer.
-
-
Light-Triggered Drug Release:
-
Place a known amount of the DOX-loaded MSNs in a dialysis bag containing PBS.
-
Immerse the dialysis bag in a larger volume of PBS and keep it under constant stirring.
-
To trigger drug release, irradiate the dialysis bag with a 365 nm UV lamp for a specific period.
-
At predetermined time intervals, withdraw a small aliquot of the external PBS solution and measure the concentration of released DOX.
-
To stop the release, turn off the UV lamp and irradiate with visible light or keep the setup in the dark.
-
Plot the cumulative drug release as a function of time to evaluate the photo-controlled release profile.[7]
-
Conclusion and Future Perspectives
This compound stands out as a powerful tool in the nanotechnology toolbox. Its predictable and reversible photo-switching behavior, combined with its chemical functionality for easy integration into various nanostructures, makes it an ideal component for the development of "smart" materials. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply this molecular switch in their own innovative nanosystems. Future research will likely focus on shifting the activation wavelength to the near-infrared for deeper tissue penetration in biomedical applications and exploring its use in more complex, multi-stimuli responsive systems.
References
-
In vitro Targetability Validation of Peptide-Functionalized Mesoporous Silica Nanoparticles in the Presence of Serum Proteins. (2020). PMC. Available at: [Link]
- Functionalization of mesoporous silica nanoparticles with organosilane: experimental evidences of the interaction among organic groups and silica surface. (n.d.). DSpace Cris Angular.
-
Mesoporous silica nanoparticle-based nanomedicine: Preparation, functional modification, and theranostic applications. (n.d.). PMC. Available at: [Link]
-
Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. (2018). PMC. Available at: [Link]
- Acid-responsive Intracellular Doxorubicin Release from Click Chemistry Functionalized Mesoporous Silica Nanoparticles. (2025).
- Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. (2025). MDPI.
- cis → trans photoisomerisation of azobenzene: a fresh theoretical look. (n.d.). RSC Publishing.
- Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023). ERIC.
- pH AND REDOX TRIGGERED DOXORUBICIN RELEASE FROM COVALENTLY LINKED CARBON DOTS CONJUG
- 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
-
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). PMC. Available at: [Link]
- Thermal cis → trans isomerization of 4-hydroxyazobenzene in the vapour phase: A flash spectroscopy study. (n.d.). Semantic Scholar.
- The Preparation and Characterization of Carboxylic Acid-Coated Silica Nanoparticles. (2012). The Benicewicz Group.
- Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. (2025).
- Triggered azobenzene-based prodrugs and drug delivery systems. (2025).
-
Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (n.d.). PubMed. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]
- 1H NMR (DMSO-d6). (n.d.). The Royal Society of Chemistry.
Sources
- 1. Functionalized nanoparticles enable tracking the rapid entry and release of doxorubicin in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Light-Controlled Reactions Involving 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Introduction: Harnessing Light to Control Molecular Function
4'-Hydroxyazobenzene-4-carboxylic acid hydrate is a versatile photoresponsive molecule belonging to the azobenzene family. These compounds are renowned for their ability to undergo reversible isomerization between two distinct forms—trans and cis—upon exposure to specific wavelengths of light. This photo-controlled transformation allows for the precise and non-invasive manipulation of molecular geometry, polarity, and, consequently, function. The trans isomer is the more thermodynamically stable state, while the cis isomer is the metastable state. The isomerization from trans to cis is typically induced by ultraviolet (UV) light, while the reverse cis to trans isomerization can be triggered by visible light or occurs thermally in the dark.[1][2]
The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups on the 4'-Hydroxyazobenzene-4-carboxylic acid scaffold enhances its utility, allowing for its incorporation into a variety of systems, including polymers, nanoparticles, and biological conjugates.[3] This opens up a vast landscape of applications, from light-controlled drug delivery and enzyme inhibition to the development of "smart" materials with tunable properties.[1][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for utilizing this compound in light-controlled reactions.
Physicochemical Properties and Spectral Characteristics
A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [6] |
| Molecular Weight | 260.25 g/mol | [6] |
| Appearance | Orange to brown powder/crystal | [3][7] |
| Melting Point | >250 °C (decomposes) | [3] |
| CAS Number | 1899039-20-3 (hydrate) | - |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions. Limited solubility in water and ethanol. | - |
| UV-Vis λmax (trans) | ~350-370 nm (π-π* transition) | [8][9] |
| UV-Vis λmax (cis) | ~440-460 nm (n-π* transition) | [8][9] |
Core Protocol: Photoisomerization and Spectroscopic Monitoring
This protocol details the fundamental procedure for inducing and monitoring the trans-to-cis and cis-to-trans isomerization of this compound using UV-Vis spectroscopy.
I. Materials and Equipment
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, DMF, or a buffered aqueous solution)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV light source (e.g., 365 nm LED or filtered mercury lamp)
-
Visible light source (e.g., >420 nm LED or filtered white light source)
-
Stir plate and magnetic stir bars
-
Volumetric flasks and pipettes
II. Experimental Workflow
Caption: Workflow for Photoisomerization and Spectroscopic Monitoring.
III. Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. A typical concentration is 1-5 mM.
-
Dilute the stock solution to a final concentration that gives a maximum absorbance of approximately 1.0-1.5 at the λmax of the trans-isomer to ensure linearity according to the Beer-Lambert law.
-
Transfer the diluted solution to a quartz cuvette.
-
-
trans-to-cis Isomerization:
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorption spectrum. This spectrum represents the predominantly trans form.
-
Remove the cuvette and irradiate the sample with a UV light source (e.g., 365 nm). To ensure homogeneity, gently stir the solution during irradiation if possible.
-
Periodically, stop the irradiation and record the UV-Vis spectrum. You should observe a decrease in the absorbance around 360 nm and an increase in the absorbance around 450 nm.
-
Continue this process until no further significant changes in the spectrum are observed, indicating that a photostationary state (PSS) has been reached.[8]
-
-
cis-to-trans Isomerization (Photochemical):
-
Using the solution at the PSS from the previous step, irradiate the sample with a visible light source (e.g., >420 nm).
-
Periodically record the UV-Vis spectrum to monitor the return to the trans isomer, characterized by the reappearance of the strong π-π* absorption band around 360 nm.
-
-
cis-to-trans Isomerization (Thermal):
-
Place the cuvette containing the cis-enriched solution in the dark in a temperature-controlled sample holder within the spectrophotometer.
-
Record spectra at regular time intervals to monitor the thermal back-relaxation to the trans isomer. The rate of this process is dependent on the solvent and temperature.
-
Application Protocol: Light-Controlled Release from a Polymer Matrix
This protocol provides a conceptual framework for utilizing this compound in a light-controlled release system. In this example, the molecule is non-covalently entrapped within a hydrophobic polymer matrix. The change in polarity upon isomerization can trigger its release.
I. Principle
The trans isomer of 4'-Hydroxyazobenzene-4-carboxylic acid is less polar than the cis isomer. By entrapping the trans form within a hydrophobic polymer, it will remain stable. Upon irradiation with UV light, the isomerization to the more polar cis form will increase its affinity for an external aqueous phase, leading to its release from the polymer.
II. Experimental Design
Caption: Workflow for Light-Controlled Release Experiment.
III. Protocol Outline
-
Preparation of the Loaded Polymer Matrix:
-
Dissolve a hydrophobic polymer (e.g., polystyrene, PLGA) in a suitable organic solvent.
-
Dissolve this compound in the same solvent and mix with the polymer solution. Ensure the azobenzene is predominantly in its trans form by preparing the solution in the dark.
-
Fabricate the polymer matrix. This could be in the form of a thin film by solvent casting or nanoparticles by nanoprecipitation.
-
Thoroughly dry the matrix to remove the organic solvent.
-
-
Light-Triggered Release Study:
-
Place the loaded polymer matrix into a cuvette containing an aqueous buffer solution.
-
Position a UV lamp (365 nm) to irradiate the cuvette.
-
At specific time intervals, measure the absorbance of the aqueous solution at the λmax of the cis-isomer (~450 nm) to quantify the amount of released compound.
-
As a control, perform the same experiment without UV irradiation to measure any passive diffusion of the trans-isomer from the matrix.
-
Synthesis Protocol: Diazotization and Azo Coupling
4'-Hydroxyazobenzene-4-carboxylic acid is typically synthesized via a diazo coupling reaction between 4-aminobenzoic acid and phenol.[1][10]
I. Materials
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
-
Water
II. Reaction Scheme
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
incorporation of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate into liquid crystals
Application Note: Incorporation of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate into Liquid Crystalline Matrices
Executive Summary
This guide details the methodology for incorporating this compound (HACA) into liquid crystal (LC) systems. HACA is a bifunctional mesogenic building block; it possesses a photo-responsive azo core, a phenolic hydroxyl group, and a carboxylic acid tail. Its incorporation allows for the engineering of stimuli-responsive soft materials —specifically, materials that undergo isothermal phase transitions (Nematic
This document covers two distinct strategies:
-
Supramolecular Complexation: Using HACA as a hydrogen-bond donor to create new mesogens.
-
Guest-Host Doping: Using HACA as a photo-active dopant in commercial nematic hosts (e.g., 5CB).
Chemical Basis & Rationale
The Molecular Engine
HACA acts as a "molecular switch" due to the azobenzene core.
-
Ground State (Trans): Rod-like (calamitic) shape.[1] Stabilizes or maintains the nematic order parameter (
). -
Excited State (Cis): Bent (V-shaped) geometry. Disrupts the local director field, reducing
and potentially triggering a phase transition to the isotropic state.
The Hydrogen Bonding Strategy
The carboxylic acid group on HACA allows for supramolecular assembly. Unlike covalent synthesis, which is rigid, HACA can form dynamic dimers or complexes with proton acceptors (e.g., pyridyl groups) via hydrogen bonding. This "lock-and-key" assembly creates extended rod-like structures necessary for stable liquid crystalline phases [1, 2].
Critical Note on Hydrates: HACA is supplied as a hydrate. Water molecules can destabilize the LC phase or act as plasticizers. The protocols below include specific dehydration steps to ensure reproducibility.
Protocol A: Supramolecular Complexation (H-Bonded Assembly)
Objective: To synthesize a supramolecular liquid crystal by complexing HACA with a proton acceptor (e.g., 4,4'-bipyridine or a 4-alkoxypyridine).
Materials
-
Donor: this compound (HACA).
-
Acceptor: 4,4'-bipyridine (BPY) or trans-4-(4-ethoxybenzoyl)oxy-4'-stilbazole.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Pyridine (spectroscopic grade).
-
Equipment: Rotary evaporator, Vacuum oven, Hot stage.
Step-by-Step Methodology
-
Stoichiometric Calculation: Calculate the molar mass of anhydrous HACA (
) and the acceptor.-
Correction: Adjust the HACA weight to account for the hydrate water (
). -
Ratio: Weigh components in a strict 2:1 molar ratio (HACA:BPY) to ensure a discrete trimeric supramolecular complex.
-
-
Solvent Dissolution: Dissolve the acceptor and HACA separately in minimal THF (approx. 10 mL per 100 mg). Mild sonication may be required for HACA.
-
Complexation: Combine the solutions in a round-bottom flask. The mixture should be clear. Stir at 60°C for 2 hours under a nitrogen atmosphere. This kinetic energy overcomes activation barriers for H-bond reorganization.
-
Slow Evaporation: Remove the solvent slowly using a rotary evaporator at 40°C under reduced pressure (500 mbar
50 mbar). Rapid evaporation can lead to phase separation of the individual components. -
Dehydration & Annealing: Transfer the solid residue to a vacuum oven.
-
Step 1: Dry at 80°C for 12 hours to remove bound hydrate water.
-
Step 2: Anneal the sample by heating it to the isotropic phase (approx. 240°C, check specific melting point) and cooling slowly (1°C/min) to room temperature. This promotes the formation of the thermodynamic H-bonded network.
-
Protocol B: Guest-Host Doping (Photo-Switching)
Objective: To dope HACA into a commercial nematic host (e.g., 5CB) to induce photo-switchability.
Materials
-
Host: 4-Cyano-4'-pentylbiphenyl (5CB).
-
Guest: HACA Hydrate.
-
Solvent: Ethanol (Absolute).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 wt% solution of HACA in Ethanol.
-
Prepare a solution of 5CB in Ethanol (optional, or weigh 5CB directly).
-
-
Doping: Add the HACA solution to the 5CB to achieve a final concentration of 1.0 - 3.0 wt% .
-
Note: Concentrations
often lead to aggregation/crystallization of HACA because the H-bonds between HACA molecules are stronger than the Guest-Host interaction.
-
-
Homogenization: Sonicate the mixture for 15 minutes at 45°C (Isotropic phase of 5CB).
-
Solvent Removal: Evaporate the ethanol under a stream of nitrogen gas while maintaining the temperature at 45°C. Follow with vacuum drying (room temperature, 4 hours) to remove trace solvent.
-
Cell Filling: Draw the isotropic mixture into a commercially available LC cell (e.g.,
gap, planar alignment) via capillary action.
Experimental Workflow Visualization
The following diagram illustrates the critical path for Protocol A (Complexation) and Protocol B (Doping).
Caption: Workflow for HACA incorporation. Protocol A focuses on creating new H-bonded mesogens, while Protocol B focuses on doping existing hosts.
Characterization & Validation
To ensure the protocol was successful, you must validate the material using the following triad of techniques:
Differential Scanning Calorimetry (DSC)
-
Purpose: Determine phase transition temperatures (
). -
Expected Result (Protocol A): You should see the disappearance of the sharp melting peak of pure HACA (
C) and the emergence of new transition peaks characteristic of the complex. -
Validation: If the pure HACA melting peak persists, complexation failed (likely due to incomplete mixing or incorrect stoichiometry).
Polarized Optical Microscopy (POM)
-
Purpose: Identify mesophase textures.
-
Procedure: Observe the sample between crossed polarizers while cooling from the isotropic phase.
-
Expected Result:
-
Nematic: Schlieren textures (brushes).
-
Smectic: Focal conic fan textures.
-
Isotropic: Dark field.
-
UV-Vis Spectroscopy (Photo-Switching Test)
-
Purpose: Verify the trans-cis isomerization capability.
-
Procedure:
-
Take a spectrum of the film (300–600 nm). Observe
band at ~360 nm (Trans). -
Irradiate with UV light (365 nm, 10 mW/cm²).
-
Observe the decrease in the 360 nm peak and slight increase in the n-
band at 450 nm (Cis).
-
Functional Mechanism: The Photo-Switch
The utility of HACA lies in its ability to disrupt the LC order upon irradiation.
Caption: Mechanism of Photo-induced Phase Transition. The bent Cis-isomer acts as an impurity, lowering the order parameter.
References
-
Kato, T., & Fréchet, J. M. J. (1989). A new approach to mesophase stabilization through hydrogen bonding molecular interactions in binary mixtures.[2] Journal of the American Chemical Society, 111(22), 8533–8534. Link
-
Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals.[2] Liquid Crystals, 28(8), 1127–1161. Link
-
Ikeda, T., & Tsutsumi, O. (1995). Optical Switching and Image Storage by Means of Azobenzene Liquid-Crystal Films.[3] Science, 268(5219), 1873–1875.[3] Link[3]
-
Dong, Y., et al. (2021). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. Molecules, 26(24), 7586. Link
Sources
- 1. Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Light-Driven Hexagonal-to-Cubic Phase Switching in Arylazopyrazole Lyotropic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate for Next-Generation Optical Data Storage
Introduction: The Quest for High-Density, Reversible Data Storage
The exponential growth of digital information necessitates the development of novel data storage technologies that offer high density, long-term stability, and energy efficiency. Photochromic materials, which undergo reversible changes in their optical properties upon exposure to light, have emerged as promising candidates for next-generation optical data storage. Among these, azobenzene derivatives stand out due to their robust and well-characterized photoisomerization behavior.[1] This application note provides a comprehensive guide to the use of a specific azobenzene derivative, 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, for rewritable optical data storage applications. We will delve into the fundamental principles, detailed synthesis protocols, thin-film preparation, and the methodologies for writing, reading, and erasing data.
Core Principles: The Photoisomerization of 4'-Hydroxyazobenzene-4-carboxylic Acid
The utility of this compound in optical data storage is rooted in the reversible photoisomerization of the azobenzene moiety. The molecule can exist in two distinct isomeric forms: the thermodynamically stable trans isomer and the metastable cis isomer.[1]
-
Trans Isomer: This form is generally planar and exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum.
-
Cis Isomer: Upon absorption of UV light, the trans isomer undergoes a conformational change to the non-planar cis isomer. This isomer has a different absorption spectrum, with increased absorption in the visible region.
This reversible transformation between two states with distinct optical properties forms the basis of binary data storage, where the trans and cis forms represent '0' and '1', respectively. The transition between these states is controlled by specific wavelengths of light. For this compound, the trans-to-cis isomerization is typically induced by UV light (e.g., 365 nm).[1] The reverse cis-to-trans isomerization can be triggered by irradiation with visible light or can occur thermally over time.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₄ | [1] |
| Molecular Weight | 260.24 g/mol | [1] |
| Appearance | Orange to brown powder/crystal | [1] |
| Melting Point | 260°C (with decomposition) | [1] |
| CAS Number (Hydrate) | 1899039-20-3 | [1] |
| CAS Number (Anhydrous) | 2497-38-3 | [4] |
Synthesis Protocol: Preparation of this compound
The synthesis of this compound is typically achieved through a classic azo coupling reaction. This involves the diazotization of an aromatic amine followed by its reaction with a coupling agent, in this case, phenol.[1]
Materials and Reagents:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Experimental Procedure:
Part 1: Diazotization of 4-Aminobenzoic Acid
-
Dissolve a specific molar equivalent of 4-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminobenzoic acid solution. The addition should be slow enough to maintain the temperature below 5°C.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Part 2: Azo Coupling
-
In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol, forming the more reactive phenoxide ion.[1]
-
Cool the phenoxide solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold phenoxide solution with vigorous stirring. A brightly colored precipitate of 4'-Hydroxyazobenzene-4-carboxylic Acid should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Acidify the reaction mixture by slowly adding hydrochloric acid until the pH is acidic. This will precipitate the product fully.[1]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
Application in Optical Data Storage: From Molecule to Memory
The transition from a synthesized powder to a functional optical data storage medium involves the fabrication of high-quality thin films. These films allow for precise addressing of the photochromic molecules with a focused laser beam.
Protocol 1: Thin Film Preparation
While the optimal parameters need to be determined empirically, a common method for preparing thin films of organic materials is spin coating.
Materials and Equipment:
-
This compound
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture with a more volatile solvent like chloroform or cyclopentanone)
-
Substrates (e.g., glass microscope slides, quartz discs)
-
Spin coater
-
Ultrasonic bath
-
Hotplate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent. The concentration will influence the film thickness and quality and should be optimized (typically in the range of 1-10 mg/mL).
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time are critical parameters that control the film thickness and uniformity.
-
-
Annealing: Gently heat the coated substrate on a hotplate at a temperature below the decomposition point of the compound (e.g., 80-120°C) to remove residual solvent and improve film quality.
Protocol 2: Writing, Reading, and Erasing Data
The following is a generalized protocol for a write-read-erase cycle. The specific parameters (laser power, pulse duration, etc.) will depend on the thin film's properties and the optical setup.
Equipment:
-
A laser source for writing (UV, e.g., 365 nm LED or laser diode)
-
A laser source for erasing (Visible, e.g., a laser with a wavelength corresponding to the cis isomer's absorption maximum)
-
A low-power laser for reading (at a wavelength that is absorbed differently by the trans and cis isomers but does not induce significant photoisomerization)
-
Objective lens for focusing the laser beams
-
A photodetector or a spectrometer to measure the change in absorbance or reflectance
-
Motorized translation stage for precise positioning of the sample
Workflow:
Figure 1: A schematic workflow for the write, read, and erase operations in an optical data storage system based on this compound.
1. Writing (Data Encoding):
-
Initialization: The thin film is assumed to be in a uniform state, predominantly composed of the trans isomer (representing binary '0').
-
Addressing: A focused UV laser beam (e.g., 365 nm) is directed onto a specific location on the thin film where a '1' is to be written.
-
Photoisomerization: The UV photons are absorbed by the trans isomers, inducing their conversion to the cis form. The duration and power of the laser pulse will determine the extent of this conversion.
2. Reading (Data Retrieval):
-
Probing: A low-power laser, at a wavelength where the trans and cis isomers have significantly different absorption cross-sections, is scanned across the film. The power of this laser should be low enough to not cause significant photoisomerization, ensuring non-destructive readout.
-
Detection: The transmitted or reflected light from the film is measured by a photodetector.
-
Data Interpretation: A change in the detected light intensity corresponds to a bit of data. For instance, a region with high absorption (low transmission) would correspond to a '1' (cis state), while a region with low absorption (high transmission) would correspond to a '0' (trans state).
3. Erasing (Data Deletion):
-
Addressing: A focused visible light laser is directed onto the spot that was previously written as a '1' (cis state).
-
Photoisomerization: The cis isomers absorb the visible light and revert to the more stable trans form.
-
Reset: The spot is now returned to the '0' state and is ready to be rewritten. Alternatively, the entire film can be erased by flooding it with visible light or by controlled heating.
Data Presentation and Expected Performance
The performance of an optical data storage medium based on this compound can be characterized by several key parameters. While specific values for this compound are not yet extensively reported in the literature, the following table outlines the parameters to be evaluated and provides expected ranges based on similar azobenzene-based systems.
Table 2: Key Performance Parameters for Optical Data Storage
| Parameter | Description | Target Performance | Method of Measurement |
| Storage Density | The amount of data that can be stored in a given area or volume. | > 1 Tbit/in² | Determined by the spot size of the focused laser and the bit-to-bit spacing. |
| Read/Write Speed | The rate at which data can be written to and read from the medium. | > 100 Mbit/s | Measured by the time required to write and read a specific amount of data. |
| Cyclability | The number of write/erase cycles that can be performed before significant degradation of the material. | > 10,000 cycles | Repeatedly writing and erasing a specific spot and monitoring the change in signal contrast. |
| Data Retention Time | The duration for which the written data remains stable without significant loss. | > 10 years at room temperature | Monitoring the state of written bits over an extended period under defined storage conditions. |
| Signal-to-Noise Ratio (SNR) | The ratio of the signal intensity representing a bit to the background noise. | > 20 dB | Measured from the readout signal. |
Causality and Experimental Considerations
-
Choice of Solvent for Thin Films: The solvent plays a crucial role in the quality of the thin film. A good solvent should fully dissolve the compound and have a suitable boiling point for controlled evaporation during spin coating. The solvent's polarity can also influence the aggregation of the azobenzene molecules, which can affect their photo-switching behavior.
-
Laser Wavelength Selection: The writing wavelength should be chosen to match the absorption maximum of the trans isomer to maximize the efficiency of the trans-to-cis isomerization. Similarly, the erasing wavelength should correspond to the absorption maximum of the cis isomer. The reading wavelength should be at a point where the difference in absorption between the two isomers is significant, but the photochemical quantum yield is low to prevent data degradation during reading.
-
Thermal Effects: The thermal stability of the cis isomer is a critical factor for data retention. The carboxylic acid and hydroxyl groups on the molecule can participate in hydrogen bonding, which may influence the thermal relaxation rate. For long-term data storage, a slow thermal cis-to-trans relaxation is desirable. Conversely, for applications requiring rapid erasing, a faster thermal relaxation could be advantageous, or a light-based erasing mechanism would be necessary.
Future Directions and Conclusion
This compound represents a promising and versatile molecule for the development of rewritable optical data storage media. Its straightforward synthesis and the well-understood principles of azobenzene photoisomerization provide a solid foundation for further research and development.
Future work should focus on:
-
Detailed Photophysical Characterization: Precisely determining the absorption spectra of the pure trans and cis isomers and the quantum yields of photoisomerization in thin films.
-
Optimization of Thin Film Fabrication: Systematically investigating the effects of different solvents, concentrations, and spin coating parameters on the film morphology and optical properties.
-
Device Prototyping and Performance Evaluation: Building a prototype optical data storage system to quantitatively measure the storage density, read/write speeds, cyclability, and data retention time.
-
Material Engineering: Exploring the incorporation of 4'-Hydroxyazobenzene-4-carboxylic Acid into polymer matrices or co-deposition with other materials to enhance its mechanical and optical properties.
By following the protocols and considering the principles outlined in this application note, researchers and scientists can effectively explore the potential of this compound in the exciting field of high-density, rewritable optical data storage.
References
-
Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. (2022). ResearchGate. Retrieved from [Link]
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809–1825. Retrieved from [Link]
-
Dynamic Behavior of Azobenzene Polyester Used for Holographic Data Storage. (2001). DTIC. Retrieved from [Link]
-
How to choose a UV lamp for photoisomerization of 4,4'-azobenzene dicarboxylic acid? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023). ERIC. Retrieved from [Link]
-
4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620. (n.d.). PubChem. Retrieved from [Link]
-
Dynamic behavior of azobenzene polyester used for holographic data storage. (2023). ResearchGate. Retrieved from [Link]
-
The Journal of Organic Chemistry - Author Guidelines. (n.d.). American Chemical Society. Retrieved from [Link]
-
Development of optically-active materials for high-capacity optical data storage. (2024). RMIT University - Figshare. Retrieved from [Link]
-
Recent Advances in Functional Materials for Optical Data Storage. (2024). MDPI. Retrieved from [Link]
-
Photoisomerization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. (2018). PMC - NIH. Retrieved from [Link]
-
Design of Amorphous Thin Films of Azobenzene Containing Ruthenium Acetylides for Optical Data Storage | Request PDF. (2010). ResearchGate. Retrieved from [Link]
Sources
Application Notes & Protocols: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate in Biosensor Technology
Prepared by: Gemini, Senior Application Scientist
Introduction: The Principle of Competitive Displacement
At the heart of many biosensing applications lies the robust, high-affinity interaction between avidin (or streptavidin) and biotin.[1][2] 4'-Hydroxyazobenzene-4-carboxylic acid (HABA), a water-soluble, chromogenic dye, serves as a powerful tool for probing and quantifying this interaction.[3] While HABA itself binds to the biotin-binding sites of avidin, its affinity is significantly lower than that of biotin.[4]
The utility of HABA in biosensor technology is predicated on a simple yet elegant principle: competitive displacement . When HABA is bound to avidin, it forms a distinct yellow-orange complex with a characteristic absorbance maximum at 500 nm.[4][5] The unbound HABA dye has a different absorption maximum, around 350 nm.[6] When biotin or a biotinylated molecule is introduced to the solution, it will readily displace the HABA dye from the avidin binding sites due to its much higher affinity (KD for HABA ≈ 6x10⁻⁶ M vs. KD for biotin ≈ 10⁻¹⁵ M).[4] This displacement causes a quantifiable decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[5][7]
This dynamic interplay allows for the development of simple, rapid, and often wash-free assays, making HABA an invaluable reagent in research, diagnostics, and drug development.[4][8]
Application Note 1: Quantification of Protein Biotinylation
A primary application of HABA is to determine the degree of biotinylation, or the molar ratio of biotin per protein molecule. This is a critical quality control step in the production of biotinylated antibodies, enzymes, and other proteins for use in immunoassays, affinity chromatography, and various molecular biology techniques.
Causality Behind Experimental Choices
-
Wavelength Selection (500 nm): This wavelength is chosen because it is the absorbance maximum of the HABA-avidin complex, providing the greatest dynamic range for measurement as HABA is displaced.[5]
-
Initial Absorbance Reading: Establishing a baseline absorbance of the HABA/Avidin solution is crucial. This value represents the 100% signal state before any competitive displacement occurs.
-
Removal of Free Biotin: It is imperative to remove any unconjugated biotin from the protein sample (e.g., via dialysis or gel filtration) before the assay.[2] Failure to do so will result in an overestimation of the protein-conjugated biotin, as the free biotin will also displace HABA.
-
Sample Volume Ratio (e.g., 1:9): Using a smaller volume of the biotinylated sample relative to the HABA/Avidin reagent ensures that the concentration of avidin is not the limiting factor and that the change in absorbance is primarily dependent on the amount of biotin introduced.[9][10]
Protocol: Determining Biotin-to-Protein Molar Ratio
This protocol is designed for a standard spectrophotometer using 1 mL cuvettes. It can be scaled down for microplate readers.[2]
1. Reagent Preparation:
- HABA Solution (10 mM): Prepare by dissolving 2.42 mg of HABA in 0.99 mL of deionized water, then add 10 µL of 1N NaOH to aid dissolution.[11] Store at 4°C.
- Avidin Solution (1 mg/mL): Prepare by dissolving 10 mg of avidin in 10 mL of Phosphate Buffered Saline (PBS), pH 7.4.
- HABA/Avidin Working Reagent: Combine 9.7 mL of PBS with 300 µL of the HABA solution and add 5 mg of avidin.[2] Mix gently until dissolved. This solution should be used promptly.
2. Assay Procedure:
- Ensure the biotinylated protein sample is buffer-exchanged into PBS to remove any free biotin. Determine the protein concentration (in mg/mL) using a standard protein assay (e.g., BCA or Bradford).
- Pipette 900 µL of the HABA/Avidin Working Reagent into a 1 mL cuvette.[2][9]
- Place the cuvette in the spectrophotometer and measure the absorbance at 500 nm. Record this value as A500 (HABA/Avidin) .[9] The reading should ideally be between 0.9 and 1.3.[11]
- Add 100 µL of the purified biotinylated protein sample to the cuvette.[2][9]
- Mix gently by pipetting or inverting the cuvette. Incubate at room temperature for up to 10 minutes, allowing the displacement reaction to reach equilibrium.[10]
- Measure the absorbance at 500 nm again. Record this final, stable value as A500 (Sample) .[2]
3. Data Analysis & Calculation:
- Calculate the change in absorbance (ΔA500): ΔA500 = A500 (HABA/Avidin) - A500 (Sample)
- Calculate the concentration of biotin (moles/L): Use the Beer-Lambert law, A = εbc. The molar extinction coefficient (ε) for the displacement of HABA from avidin at 500 nm is 34,000 M⁻¹cm⁻¹. Concentration of Biotin (M) = (ΔA500 × Dilution Factor) / (34,000 M⁻¹cm⁻¹ × Pathlength)
- Dilution Factor: In this protocol, the sample was diluted 10-fold (100 µL into a final volume of 1000 µL), so the dilution factor is 10.
- Pathlength: For a standard cuvette, this is 1 cm.
- Calculate the molar concentration of the protein: Protein Conc. (M) = (Protein Conc. in mg/mL) / (Molecular Weight of Protein in g/mol × 1000)
- Determine the Biotin-to-Protein Molar Ratio: Molar Ratio = Concentration of Biotin (M) / Protein Conc. (M)
Expected Results
| Parameter | Value | Unit |
| Molar Extinction Coefficient (ε) | 34,000 | M⁻¹cm⁻¹ |
| A500 (HABA/Avidin) | 1.250 | - |
| A500 (Sample) | 0.850 | - |
| ΔA500 | 0.400 | - |
| Protein Concentration | 1.0 | mg/mL |
| Protein MW (e.g., IgG) | 150,000 | g/mol |
| Calculated Biotin Conc. | 1.18 x 10⁻⁴ | M |
| Calculated Protein Conc. | 6.67 x 10⁻⁶ | M |
| Biotin/Protein Molar Ratio | ~17.7 | - |
Application Note 2: Homogeneous Immunoassays for Rapid Analyte Detection
The HABA-avidin system can be adapted to create homogeneous immunoassays.[4] These assays are performed entirely in solution, eliminating the need for cumbersome wash steps that are characteristic of heterogeneous assays like ELISA.[12][13] This makes them exceptionally fast and suitable for high-throughput screening (HTS) and point-of-care diagnostics.[4][]
Principle of the Homogeneous HABA Immunoassay
This competitive assay format involves three key components:
-
HABA-Avidin Complex: The signal-generating component.
-
Biotinylated Antibody: A specific antibody conjugated with biotin.
-
Analyte: The target molecule in the sample.
Initially, the biotinylated antibody is bound to the HABA-avidin complex, displacing HABA and resulting in low absorbance at 500 nm. When the sample containing the free analyte is introduced, it binds to the biotinylated antibody. This binding event sterically hinders or alters the conformation of the antibody, preventing it from binding to avidin. Consequently, HABA re-associates with the avidin binding sites, causing an increase in absorbance at 500 nm. The magnitude of this absorbance increase is proportional to the concentration of the analyte.
Protocol: Proof-of-Concept Homogeneous Assay
This protocol provides a general framework. Optimization of antibody and avidin concentrations is critical for achieving desired sensitivity and dynamic range.
1. Reagent Preparation:
- HABA/Avidin Working Reagent: Prepare as described in Application Note 1.
- Biotinylated Antibody: Use a previously quantified antibody (see Application Note 1) at a concentration optimized for the assay (e.g., 1-10 µg/mL in PBS).
- Analyte Standards: Prepare a serial dilution of the target analyte in the same buffer as the sample matrix (e.g., serum-free media, PBS).
2. Assay Procedure (Microplate Format):
- In a 96-well clear microplate, add 20 µL of the analyte standard or unknown sample to each well.
- Add 20 µL of the biotinylated antibody solution to each well.
- Add 160 µL of the HABA/Avidin Working Reagent to each well. The final volume is 200 µL.
- Mix the plate on a shaker for 30-60 seconds.
- Incubate at room temperature for 15-30 minutes.
- Read the absorbance at 500 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of a blank well (containing all reagents except the biotinylated antibody) from all readings.
- Plot the absorbance at 500 nm versus the concentration of the analyte standards.
- Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Validation and Troubleshooting
-
Assay Window: The difference between the minimum and maximum signal should be significant. If the window is too small, adjust the relative concentrations of the biotinylated antibody and the HABA/Avidin reagent.
-
Matrix Effects: Components in complex samples (like serum) can interfere with the assay. Run controls with analyte-spiked sample matrix to assess potential interference.
-
Non-specific Binding: Some compounds may interfere with HABA-avidin binding directly. For example, high concentrations of salicylic acid have been shown to interfere with the HABA method.[15]
Advanced Applications & Future Outlook
While colorimetric assays are the most common application, the unique properties of HABA and its derivatives lend themselves to other biosensing platforms.
-
Electrochemical Biosensors: The azo group (-N=N-) in HABA is electrochemically active and can be reduced.[16] This property can be exploited in electrochemical biosensors. For instance, HABA can be used as a redox probe. When HABA is bound to avidin immobilized on an electrode surface, it produces a specific electrochemical signal. Displacement by a biotinylated analyte would alter this signal, enabling label-free detection. This approach leverages the high sensitivity of electrochemical techniques.[17][18]
-
Drug Screening: The simplicity and speed of the homogeneous HABA assay make it highly suitable for high-throughput screening (HTS) in drug discovery.[][19] It can be used to screen compound libraries for molecules that disrupt the interaction between a biotinylated drug candidate and its target protein.
The core principles of HABA-based detection—simplicity, speed, and its foundation in the robust avidin-biotin interaction—ensure its continued relevance in the evolving landscape of biosensor technology.
References
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Fisher Scientific. Biotinylation kits. [Online]. Available: [Link]
-
Dutta, S., et al. (2022). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. bioRxiv. [Online]. Available: [Link]
-
Gonzalez, M., et al. (2017). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS ONE. [Online]. Available: [Link]
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Interchim. HABA, Biotin detection agent. [Online]. Available: [Link]
-
ResearchGate. (A) Schematic illustration of competitive binding of HABA and biotin to avidin. (B). [Online]. Available: [Link]
-
Dutta, S., et al. (2022). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. Taylor & Francis Online. [Online]. Available: [Link]
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Wang, Y., et al. (2023). Research status and application progress of small molecule drug screening technology. Chinese Journal of New Drugs. [Online]. Available: [Link]
-
Hofstetter, H., et al. (2000). A Labeling, Detection, and Purification System Based on 4-Hydroxyazobenzene-2-carboxylic Acid: An Extension of the Avidin–Biotin System. ResearchGate. [Online]. Available: [Link]
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ResearchGate. Representation of the change in the normalised fl uorescence emission intensity at 330 nm for compound 4. [Online]. Available: [Link]
-
G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay. [Online]. Available: [Link]
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Porter, W. H., & Bruton, J. (1976). Effects of Various Medications on Values from the HABA and BCG Methods for Determining Albumin. Clinical Chemistry. [Online]. Available: [Link]
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Xiang, Y., et al. (2015). A Wash-Free Homogeneous Colorimetric Immunoassay Method. PubMed Central. [Online]. Available: [Link]
-
Hofstetter, H., et al. (2000). A labeling, detection, and purification system based on 4-hydroxyazobenzene-2-carboxylic acid: an extension of the avidin-biotin system. Analytical Biochemistry. [Online]. Available: [Link]
-
ResearchGate. (PDF) Homogeneous Immunoassays. [Online]. Available: [Link]
-
Witkin, J. M., et al. (2021). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. PubMed Central. [Online]. Available: [Link]
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Ciorîță, A., et al. (2021). A Review on Electrochemical Sensors and Biosensors Used in Chlorogenic Acid Electroanalysis. MDPI. [Online]. Available: [Link]
-
lino Biotech AG. (2022). Heterogeneous vs. Homogeneous Assays. [Online]. Available: [Link]
-
Pompano, R. R. (2020). Bioanalytical Chemistry: Homogeneous Immunoassays. [Online]. Available: [Link]
-
Li, F., et al. (2016). Electrochemical nucleic acid biosensors: from fabrication to application. RSC Publishing. [Online]. Available: [Link]
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ResearchGate. Electrochemical Biosensor Based on RNA Aptamer and Ferrocenecarboxylic Acid Signal Probe for C-Reactive Protein Detection. [Online]. Available: [Link]
-
Al-Hilal, M., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Online]. Available: [Link]
-
Creative Biolabs. Homogenous Enzyme Immunoassay. [Online]. Available: [Link]
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- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. apexbt.com [apexbt.com]
- 4. tandfonline.com [tandfonline.com]
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- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Welcome to the technical support center for the synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthesis yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this multi-step synthesis.
Synthesis Overview: The Diazo Coupling Reaction
The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two primary stages:
-
Diazotization: A primary aromatic amine, in this case, 4-aminobenzoic acid, is converted into a diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][2][3] This step is highly sensitive to temperature.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent—an activated aromatic compound. For this synthesis, phenol is used as the coupling agent.[4][5] The reaction is an electrophilic aromatic substitution, and its rate and success are highly dependent on the pH of the reaction medium.[5][6]
The overall workflow can be visualized as follows:
Caption: Synthesis workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
| Problem/Observation | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield of Final Product | 1. Decomposition of Diazonium Salt: The diazotization reaction is exothermic. If the temperature rises above 5-10°C, the unstable diazonium salt decomposes, releasing nitrogen gas.[7][8][9] | Maintain Strict Temperature Control: Keep the reaction vessel in an ice-salt bath to maintain a temperature of 0-5°C throughout the addition of sodium nitrite.[1][8] |
| 2. Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. If the solution is too acidic, the concentration of the phenoxide ion is too low for effective coupling. Phenols couple fastest in mildly alkaline conditions.[6][7] | Optimize Coupling pH: The coupling reaction with phenol should be performed in a basic medium, typically pH 8-10, to deprotonate the phenol and increase its nucleophilicity.[1] Use a pH meter or indicator paper to monitor and adjust the pH with a cold sodium hydroxide solution. | |
| 3. Side Reaction of Diazonium Salt: In aqueous solutions, diazonium salts can react with water to form a phenol, especially if the solution is warmed.[10][11] This consumes the intermediate before it can couple. | Work Quickly and Keep Cold: Add the cold diazonium salt solution to the cold phenol solution promptly after its formation. Do not let the diazonium salt solution stand for extended periods, even at low temperatures. | |
| Product is a Dark Brown/Black Tarry Substance Instead of an Orange/Red Powder | 1. Oxidation: Phenols are susceptible to oxidation, which can be accelerated by impurities or incorrect pH, leading to colored byproducts. | Use High-Purity Reagents: Ensure the phenol and other reagents are of high purity. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| 2. Overheating During Diazotization: Significant decomposition of the diazonium salt can lead to a complex mixture of byproducts that appear as a tar.[10][11] | Re-verify Temperature Control: Ensure your thermometer is accurate and that the temperature of the reaction mixture itself (not just the bath) is maintained at 0-5°C. | |
| Difficulty in Precipitating the Final Product | 1. Incorrect Final pH: The product, having a carboxylic acid group, is soluble in basic solutions. Precipitation requires acidification. | Adjust Final pH: After the coupling reaction is complete, slowly add a mineral acid (e.g., HCl) while stirring until the solution is acidic (pH ~4-5) to precipitate the product.[1] |
| 2. Product is Soluble in the Reaction Medium: In some cases, the product may have some solubility in the final reaction mixture, reducing the isolated yield. | Cool the Mixture: After acidification, cool the mixture in an ice bath to maximize precipitation before filtration. | |
| Product Purity is Low (Confirmed by TLC/HPLC) | 1. Incomplete Reaction: Either the diazotization or the coupling step did not go to completion, leaving starting materials in the final product. | Check Stoichiometry and Reaction Time: Ensure a slight excess of sodium nitrite is used for diazotization and allow sufficient time for both reactions to complete while maintaining optimal conditions. |
| 2. Formation of Isomers or Side Products: Coupling can sometimes occur at the ortho position of the phenol, although the para position is strongly favored to minimize steric hindrance.[4][5] | Purification is Key: Low purity often necessitates a robust purification step. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) is a standard method to purify the final product.[1] |
Detailed Experimental Protocols
PART A: Diazotization of 4-Aminobenzoic Acid
-
Preparation: In a 250 mL beaker, dissolve 4-aminobenzoic acid in a dilute solution of hydrochloric acid. Use approximately 2.5-3 molar equivalents of HCl to ensure a strongly acidic medium.[3] Cool the beaker in an ice-salt bath until the temperature of the solution is between 0-5°C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold deionized water. While vigorously stirring the 4-aminobenzoic acid solution and maintaining the temperature at 0-5°C, add the sodium nitrite solution dropwise using a dropping funnel. The rate of addition should be slow enough to prevent the temperature from rising above 5°C.[8][9]
-
Confirmation of Excess Nitrous Acid: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. A blue-black color indicates the presence of nitrous acid, confirming that all the amine has reacted. If the test is negative, add a small amount more of the nitrite solution.
-
Removal of Excess Nitrous Acid (Optional but Recommended): Add a small amount of urea or sulfamic acid to the solution to neutralize any significant excess of nitrous acid, which can cause unwanted side reactions.
PART B: Azo Coupling with Phenol
-
Preparation of Coupling Solution: In a separate 400 mL beaker, dissolve phenol in an aqueous solution of sodium hydroxide. The solution should be strongly alkaline (pH 8-10) to form the sodium phenoxide ion.[1][11] Cool this solution in an ice bath to below 5°C.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold phenoxide solution. An immediate color change to deep orange or red should be observed as the azo dye forms.[12]
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.
PART C: Isolation and Purification
-
Precipitation: After the coupling is complete, slowly acidify the reaction mixture by adding dilute hydrochloric acid while stirring. Continue adding acid until the solution is acidic to litmus paper. This will protonate the carboxylic acid group and precipitate the 4'-Hydroxyazobenzene-4-carboxylic Acid.
-
Isolation: Collect the orange-to-brown solid precipitate by vacuum filtration using a Buchner funnel.[1] Wash the solid with a generous amount of cold deionized water to remove any inorganic salts.
-
Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from an appropriate solvent, such as an ethanol-water mixture.[1] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product should be an orange to brown crystalline powder.[1]
Safety Precautions
-
Handling of Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[8][9] For this reason, they should never be isolated in solid form during this synthesis and should be kept in a cold aqueous solution at all times.
-
Temperature Control: The diazotization reaction is exothermic and produces unstable intermediates. Failure to control the temperature below 5°C can lead to decomposition, which may be vigorous.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. The reagents used are corrosive and/or toxic.
-
Ventilation: Perform the synthesis in a well-ventilated fume hood to avoid inhaling vapors.
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The literature value for the melting point is approximately 260°C with decomposition.[1][13] A sharp melting point close to this value is indicative of high purity.
-
FT-IR Spectroscopy: This technique can confirm the presence of key functional groups. Expect to see a broad peak for the hydroxyl (-OH) group around 3200-3400 cm⁻¹ and a characteristic C=O stretch for the carboxylic acid at 1680–1700 cm⁻¹.[1]
-
¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the aromatic protons will appear in the range of δ 7.8–8.2 ppm, and the carboxylic acid proton will be a broad singlet at a higher chemical shift (e.g., δ ~12.1 ppm).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.
References
- CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google P
-
4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem. [Link]
-
synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina - ResearchGate. [Link]
-
Making an Azo Dye from Phenol - Chemistry LibreTexts. [Link]
- US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google P
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. [Link]
-
Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid (HABA) : r/OrganicChemistry - Reddit. [Link]
-
The continuous flow synthesis of azos - PMC - NIH. [Link]
-
4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC) | PureSynth. [Link]
-
some reactions of diazonium ions - Chemguide. [Link]
-
Azo coupling - Wikipedia. [Link]
-
Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid (HABA) : r/labrats - Reddit. [Link]
-
Diazotisation - Organic Chemistry Portal. [Link]
-
4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem. [Link]
-
Azo Coupling - Organic Chemistry Portal. [Link]
-
Benzene diazonium chloride - Coupling reaction of Phenol - YouTube. [Link]
-
P-Aminobenzoic Acid Diazotization | PDF - Scribd. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. [Link]
Sources
- 1. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. scribd.com [scribd.com]
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- 5. Azo Coupling [organic-chemistry.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate by Recrystallization
Welcome to the technical support guide for the purification of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. This document provides in-depth, field-proven insights and troubleshooting advice for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Core Principles and Compound Characteristics
4'-Hydroxyazobenzene-4-carboxylic acid is an azo compound synthesized via the diazo coupling of 4-aminobenzoic acid and phenol.[1][2] The crude product often contains unreacted starting materials or polymeric side-products (tars) that can interfere with downstream applications. Recrystallization is the premier technique for purifying this solid, leveraging its differential solubility in a solvent system at varying temperatures.[3][4]
The hydrate form is typically obtained through recrystallization from aqueous solvent systems, such as aqueous ethanol.[1] Understanding the physicochemical properties of your compound is the first step to a successful purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₄ (Hydrate) | [1] |
| Molecular Weight | 260.24 g/mol (Hydrate) | [1] |
| Appearance | Orange to brown powder/crystal | [5] |
| Melting Point | ~260-266 °C (with decomposition) | [1][6] |
| Solubility Profile | Slightly soluble in methanol and DMSO. Recrystallization from ethanol or aqueous ethanol is recommended. | [1] |
Recommended Recrystallization Protocol
This protocol outlines the standard procedure for the recrystallization of this compound from an aqueous ethanol solvent system.
Step-by-Step Methodology
-
Solvent Selection & Preparation :
-
Based on literature, an ethanol/water mixture is a highly effective solvent system.[1] Ethanol is a good choice as it is a polar solvent that can dissolve the target compound at elevated temperatures.[6]
-
Begin by preparing a stock of your chosen solvent mixture (e.g., 80:20 ethanol:water) and a separate beaker of pure ethanol for rinsing.
-
-
Dissolution :
-
Place the crude 4'-Hydroxyazobenzene-4-carboxylic Acid in an Erlenmeyer flask.
-
Add a minimal amount of the hot aqueous ethanol solvent—just enough to create a slurry.
-
Heat the mixture on a hot plate with gentle swirling. Add small portions of the hot solvent incrementally until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will keep more of your product dissolved, even at cold temperatures, thus reducing your final yield.
-
-
Decolorization (Optional) :
-
If the solution is highly colored with dark, tarry impurities, a small amount of activated charcoal can be added.
-
Boil the solution with the charcoal for a few minutes. Note: Use charcoal sparingly, as it can adsorb your product as well as impurities.
-
-
Hot Filtration :
-
If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This is a critical step to remove impurities that do not dissolve in the hot solvent.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of the product in the funnel.
-
-
Crystallization :
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces. Causality: The solvent must be ice-cold to minimize the redissolving of your purified product.
-
-
Drying :
-
Allow air to be drawn through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystals to a watch glass and dry them completely in a drying oven at a moderate temperature (e.g., 60-80 °C) or under a vacuum. Ensure the compound is fully dry before measuring the final weight and melting point.
-
Visual Workflow for Recrystallization
Caption: Standard workflow for recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large amount. What is the problem?
Answer: This issue typically points to one of two causes:
-
Insufficient Solvent or Temperature: Ensure your solvent is at or near its boiling point. You may not have added enough solvent yet. However, be cautious and add it in small increments.
-
Insoluble Impurities: It is highly likely that your crude product contains impurities that are insoluble in your chosen solvent system. This is common if polymeric tars were formed during the synthesis. In this case, adding more solvent will not help and will only decrease your final yield.
Solution:
-
Add solvent until it appears that only the impurity remains undissolved.
-
Perform a hot filtration step to remove the insoluble material.
-
Proceed with the cooling and crystallization of the filtrate as described in the standard protocol.
Q2: After cooling, no crystals have formed. What should I do?
Answer: A lack of crystallization, or supersaturation, can occur for several reasons:
-
Too Much Solvent: You may have used an excessive amount of solvent during the dissolution step.
-
Solution Not Saturated: The concentration of your compound may be too low for crystals to form.
Solutions (in order of preference):
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. This will increase the concentration of your compound. Be careful not to boil it to dryness. Once the volume is reduced, attempt to cool and crystallize again.
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when a solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
Solutions:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. A slower cooling rate can provide the necessary time for proper crystal lattice formation.
-
Consider adjusting the solvent system. If you are using pure ethanol, adding a small amount of water (an "anti-solvent") can sometimes promote crystallization over oiling.
Q4: My final product is still quite colored (dark brown/red) and the melting point is low. How can I improve the purity?
Answer: This indicates that colored impurities are still present in your final product. These are likely soluble impurities that were not removed by the initial crystallization.
Solutions:
-
Use Activated Charcoal: If you did not use it the first time, perform the recrystallization again and add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.
-
Slow Down Crystallization: Ensure the cooling process is very slow. This gives the crystal lattice time to form correctly, excluding impurities. Crashing the product out of solution by cooling too quickly is a common cause of impurity inclusion.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is not sufficient to achieve high purity. Repeating the entire process with the once-recrystallized material can significantly improve purity.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. UWM. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic Acid. PubChem. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxyazobenzene. PubChem. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Javaid, S., et al. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Cioanca, E-R., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved February 4, 2026, from [Link]
-
Reddit. (2023). Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid (HABA). Reddit. Retrieved February 4, 2026, from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Welcome to the technical support guide for the synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. The core of this synthesis is a classic diazo coupling reaction, which, while reliable, is sensitive to reaction conditions and can lead to several common side reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the overall reaction for this synthesis?
The synthesis involves a two-step process starting from p-aminobenzoic acid and phenol. First, p-aminobenzoic acid undergoes diazotization using sodium nitrite and a strong acid (like HCl) at low temperatures to form a diazonium salt. This unstable intermediate is then immediately reacted with phenol in a basic solution in a process called azo coupling to form the final product.[1][2]
Q2: Why is it critical to keep the diazotization reaction at 0-5 °C?
The diazonium salt intermediate is thermally unstable and can explosively decompose at higher temperatures.[3][4][5][6] Maintaining a temperature between 0-5 °C is essential to prevent the degradation of the diazonium salt, which would otherwise lead to a low yield and the formation of unwanted byproducts, such as 4-hydroxybenzoic acid, through reaction with water.[7][8]
Q3: What is the optimal pH for the azo coupling step and why?
The azo coupling step requires a weakly alkaline pH, typically between 8 and 10.[1] In this pH range, phenol is deprotonated to form the more reactive phenoxide ion.[9][10] The phenoxide ion is a much stronger nucleophile than neutral phenol, which is necessary for it to attack the weakly electrophilic diazonium cation, thus facilitating the formation of the azo bond.[11][12]
Q4: My final product isn't the right color. What does the correct product look like?
The product, 4'-Hydroxyazobenzene-4-carboxylic Acid, is an azo dye. Azo compounds are known for their vibrant colors due to extended conjugated systems.[12] You should expect a brightly colored precipitate, typically in the yellow-orange to orange-red range.[9][12] An off-color, dark, or tarry product suggests the presence of significant impurities.
Q5: My yield is consistently low. What is the most common culprit?
The most frequent cause of low yield is the decomposition of the diazonium salt intermediate.[4] This is almost always due to inadequate temperature control during the diazotization step. Even a brief rise in temperature above 5-10 °C can cause significant loss of the diazonium salt.[1][13] Another common issue is improper pH management during the coupling phase.
Section 2: Detailed Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Yield of the Final Product
| Possible Cause | Explanation & Verification | Solution |
| A: Decomposition of Diazonium Salt | The diazonium salt is highly unstable.[3][6][14] If the temperature of the diazotization mixture rises above 5 °C, the salt will decompose, releasing nitrogen gas and forming phenolic byproducts.[4][5] You may observe bubbling (N₂ evolution) if the temperature gets too high. | Maintain strict temperature control. Use an ice-salt bath to keep the reaction vessel between 0 and 5 °C throughout the addition of sodium nitrite. Add the sodium nitrite solution slowly and monitor the temperature continuously with a calibrated thermometer.[1][13] |
| B: Incorrect pH During Coupling | The coupling reaction is highly pH-dependent. If the solution is too acidic (pH < 8), the phenol will not be sufficiently deprotonated to the more reactive phenoxide ion, slowing or stopping the reaction. If the solution is too basic (pH > 10), the diazonium salt can be converted into a non-reactive diazotate species. | Prepare the phenol solution by dissolving it in aqueous sodium hydroxide.[9] After adding the cold diazonium salt solution, verify the pH of the mixture is in the 8-10 range using pH paper or a calibrated meter. Adjust with 10% NaOH or 10% HCl as needed. |
| C: Excess Nitrous Acid | Using an excess of sodium nitrite can lead to side reactions, including the formation of nitro-phenols and other byproducts that can complicate purification and lower the yield of the desired product.[7][8] | Use only a stoichiometric amount of sodium nitrite.[4] After the diazotization step, you can test for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If present, it can be neutralized by the cautious addition of a small amount of urea or sulfamic acid. |
Problem 2: Final Product is an Off-Color, Tarry, or Dark Precipitate
| Possible Cause | Explanation & Verification | Solution |
| A: Formation of Isomeric Byproducts | The coupling reaction can occur at the ortho position of the phenol ring in addition to the desired para position.[11] This results in the formation of 2'-Hydroxyazobenzene-4-carboxylic acid. This isomer can interfere with the crystallization of the desired product and affect its color. | The formation of the ortho isomer is often favored at slightly different pH values or higher temperatures. Characterization by NMR or HPLC can confirm the presence of multiple isomers. |
| B: Oxidation of Phenol | Phenol is susceptible to oxidation, which can produce highly colored, often dark and tarry, impurities. This is more likely if the reagents are old or the reaction is exposed to air for extended periods at a basic pH. | The appearance of a dark brown or black color in the phenol solution before or during the coupling is a strong indicator of oxidation. |
| C: Phenolic Byproducts from Decomposition | If the diazonium salt decomposes due to high temperatures, it can form 4-hydroxybenzoic acid and other phenolic compounds.[7] These can undergo self-coupling or other side reactions, leading to a complex mixture of colored impurities. | A tarry consistency is a common sign of this issue. These byproducts are often difficult to remove from the desired product. |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
Diazotization:
-
Dissolve 0.03 mol of p-aminobenzoic acid in a mixture of 30 mL of concentrated HCl and 20 mL of water in a 250 mL beaker.[2]
-
Cool the beaker in an ice-salt bath until the temperature of the solution is between 0-5 °C.
-
In a separate beaker, dissolve 0.03 mol of sodium nitrite in 50 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred p-aminobenzoic acid solution, ensuring the temperature never exceeds 5 °C. The resulting solution is the diazonium salt intermediate.[2][13]
-
-
Azo Coupling:
-
In a separate 400 mL beaker, dissolve 0.03 mol of phenol in 50 mL of 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold phenol solution.[9]
-
A brightly colored precipitate should form immediately.[9]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Acidify the mixture with dilute HCl until it is acidic to litmus paper. This ensures the carboxylic acid group is protonated and the product is fully precipitated.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified hydrate form.[1]
-
Dry the final product in a desiccator.
-
Section 4: Visualizing the Chemistry
Diagram 1: Main Synthesis Pathway
The following diagram illustrates the two primary stages of the synthesis: diazotization of p-aminobenzoic acid followed by electrophilic aromatic substitution (azo coupling) with phenol.
Caption: The two-step synthesis pathway.
Diagram 2: Competing Side Reactions
This diagram shows the critical diazonium salt intermediate and three potential competing reaction pathways: the desired coupling, undesired isomer formation, and decomposition.
Caption: Fate of the diazonium salt intermediate.
References
-
ResearchGate. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. Available at: [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Available at: [Link]
-
Reddit. (2023). Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid (HABA). Available at: [Link]
-
PubChem. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic Acid. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
-
Wikipedia. (n.d.). Diazonium compound. Available at: [Link]
-
ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Available at: [Link]
Sources
- 1. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 2. questjournals.org [questjournals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
stability issues of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate under UV light
Topic: Stability & Troubleshooting Guide for UV-Induced Isomerization Product: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (CAS: 1899039-20-3 / 2497-38-3) Document ID: TS-AZO-HACA-042 Last Updated: February 4, 2026
Technical Overview: The Nature of "Stability"
When working with 4'-Hydroxyazobenzene-4-carboxylic Acid (HACA) , "stability" is often misinterpreted. Users must distinguish between two distinct phenomena:
-
Chemical Stability (Degradation): The irreversible breaking of bonds (e.g., azo bond cleavage, photobleaching). HACA is generally chemically robust but sensitive to extreme pH and high-intensity UV over prolonged periods.
-
Photochemical Stability (Isomeric Lifetime): The ability of the metastable cis-isomer to persist after UV irradiation stops. This is the most common source of user error. The cis-isomer is thermodynamically unstable and will thermally relax back to the trans-isomer.[1]
Key Insight for the Hydrate Form:
The presence of water in the hydrate lattice is not inert.[1] Water acts as a hydrogen bond donor/acceptor. In hydroxyazobenzenes, hydrogen bonding can significantly accelerate the thermal relaxation rate (cis
Troubleshooting Guide (Q&A)
Category A: Photochemical Behavior (Isomerization)[1][2][3][4]
Q1: The color of my solution reverts instantly after I turn off the UV lamp. Is my compound degraded? Diagnosis: Likely not. You are observing rapid thermal relaxation . Root Cause: The cis-isomer of HACA is highly sensitive to solvent polarity and proton availability. In polar protic solvents (like alcohols or wet DMSO), the hydroxyl group facilitates a tautomerization mechanism that drastically lowers the activation energy for relaxation. Solution:
-
Switch Solvents: If possible, use non-polar, aprotic solvents (e.g., Toluene, THF) to increase cis-lifetime.
-
Temperature Control: The relaxation is thermally driven. Maintain the sample at 4°C–10°C during and after irradiation to "freeze" the cis state.
-
Check pH: Deprotonation (high pH) or protonation can alter the electronic structure. Ensure the solution is neutral or slightly acidic to maintain the neutral azo form.
Q2: I cannot reach a consistent absorbance plateau (Photostationary State - PSS). The readings fluctuate.
Diagnosis: Competitive equilibria.
Root Cause: You are likely fighting a battle between the photon flux (driving trans
-
Increase Irradiance: Ensure your UV source (365 nm) delivers at least 10–50 mW/cm² [3].
-
Active Cooling: UV lamps generate heat. Use a jacketed cuvette holder or a fan. Even a 5°C rise can double the relaxation rate.
-
Stirring: Ensure the solution is stirred. Localized depletion of the trans-isomer at the cuvette face can lead to inconsistent bulk measurements.
Category B: Chemical Stability & Handling[5][6]
Q3: Does the "Hydrate" form degrade faster than the anhydrous form? Diagnosis: No, but it behaves differently. Root Cause: The hydrate is chemically stable. However, the included water molecules can facilitate intermolecular hydrogen bonding. Upon heating (>100°C) or vacuum drying, the water is lost, which may alter the crystal lattice and solubility profile. Solution:
-
Storage: Store at 2–8°C in the dark. Desiccation is recommended to prevent uncontrolled moisture uptake, which alters the molecular weight calculations for molarity.
-
Usage: If precise anhydrous stoichiometry is required, dry the powder at 110°C, but be aware that re-absorption of atmospheric moisture is rapid.
Q4: I see precipitation after UV irradiation. Diagnosis: Solubility shift. Root Cause: The cis-isomer has a higher dipole moment and a different molecular geometry (non-planar) compared to the planar trans-isomer. This can significantly change solubility limits. Solution:
-
Concentration Check: Work below the saturation limit of the least soluble isomer (usually the trans form in non-polar solvents, but variable in complex media).
-
Filter: If using for spectroscopy, filter the solution through a 0.2 µm PTFE filter before irradiation, but note that precipitation during irradiation indicates you are working at too high a concentration.
Critical Mechanisms & Visualizations
Pathway 1: The Isomerization Cycle vs. Degradation
This diagram illustrates the desired reversible pathway versus the irreversible degradation risks.
Figure 1: The reversible photo-switching cycle of HACA. Note that thermal relaxation (red dashed line) is the primary stability challenge, not chemical degradation.
Pathway 2: Troubleshooting Decision Tree
Use this flow to diagnose experimental failures.
Figure 2: Step-by-step diagnostic flow for resolving stability issues during HACA experiments.
Standardized Experimental Protocols
Protocol A: Determining the Photostationary State (PSS)
Purpose: To define the maximum achievable conversion to the cis-isomer under your specific lab conditions.
| Parameter | Specification | Notes |
| Concentration | 10–50 µM | Keep Absorbance < 1.0 to avoid inner-filter effects. |
| Solvent | DMSO or THF (Anhydrous) | Avoid water/alcohols for initial benchmarking. |
| Light Source | 365 nm LED or Hg Lamp | Intensity: ~10 mW/cm². |
| Temperature | 20°C (Thermostated) | Essential for reproducibility. |
Step-by-Step:
-
Baseline: Record UV-Vis spectrum (250–600 nm) of the dark-adapted sample (trans-rich).
-
Irradiation: Expose sample to 365 nm light while stirring.
-
Monitoring: Record spectra every 10 seconds without stopping irradiation (if using fiber optic) or immediately after shuttering (if standard cuvette).
-
Endpoint: Stop when the absorbance at the
peak (~350 nm) stops decreasing. This is your PSS. -
Validation: Turn off UV and monitor recovery to baseline to confirm reversibility.
Protocol B: Testing Thermal Stability (Half-life Determination)
Purpose: To quantify how "stable" the cis-isomer is in your chosen solvent.
-
Irradiate sample to PSS (as per Protocol A).
-
Turn off light and immediately start a kinetic scan at
(approx. 350 nm). -
Record Absorbance vs. Time for 60 minutes (or until full recovery).
-
Calculation: Fit data to a first-order exponential decay equation:
Where is the rate constant. Half-life .
References
-
National Institutes of Health (NIH). (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. PubMed Central. Retrieved February 4, 2026, from [Link]
-
Chemical Society Reviews. (2012). Photoisomerization in different classes of azobenzene. Royal Society of Chemistry.[2] Retrieved February 4, 2026, from [Link]
-
Stack Exchange (Chemistry). (2017). How to choose a UV lamp for photoisomerization of 4,4'-azobenzene dicarboxylic acid?. Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Thermal Analysis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Welcome to the Advanced Thermal Analysis Support Portal. Ticket ID: TGA-HABA-44-HYD Subject: Thermal Stability & Compositional Analysis via TGA Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction & Scope
You are analyzing 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (CAS: 2497-38-3 for anhydrous parent). Note that this is the para-para isomer, distinct from the ortho isomer (HABA) commonly used as a MALDI matrix.
Critical Thermal Profile:
-
Target Analysis: Differentiation of lattice water (hydrate) vs. surface moisture vs. thermal decomposition.[1]
-
Key Transition: Anhydrous decomposition onset is reported around 260°C [1, 2].[2]
-
Hydrate Challenge: The dehydration step often overlaps with surface moisture desorption or early onset decarboxylation if the heating rate is too aggressive.
Experimental Protocol (Standard Operating Procedure)
To obtain reproducible data, you must control the sample atmosphere to distinguish bound water from surface moisture. We recommend the Pinhole Lid Technique .
Required Materials
-
Pan Type: Aluminum (40 µL) or Alumina (70 µL) if >600°C.
-
Lid: Aluminum lid with a laser-drilled pinhole (50 µm) or manually pierced.
-
Purge Gas: Dry Nitrogen (N₂) at 50 mL/min.
Step-by-Step Workflow
Figure 1: Optimized TGA workflow for hydrate analysis. The isothermal step ensures complete dehydration before decomposition begins.
Data Interpretation Guide
Use this reference table to validate your TGA curve.
Theoretical Mass Loss Calculations[3]
-
Molecular Weight (Anhydrous): 242.23 g/mol [3]
-
Molecular Weight (Monohydrate): 260.24 g/mol
-
Target Water Loss:
| Temperature Range | Event Type | Expected Mass Loss | Interpretation |
| RT – 80°C | Desorption | < 1.0% | Surface/hygroscopic water. |
| 80°C – 130°C | Dehydration | ~6.9% (Monohydrate) | Loss of crystal lattice water. Look for a distinct step. |
| 130°C – 250°C | Stability Plateau | ~0% | Anhydrous phase stability. |
| 260°C – 300°C | Decomposition 1 | Variable | Onset of decarboxylation (-CO₂) and azo bond cleavage. |
| > 450°C | Carbonization | Significant | Formation of char/ash. |
Troubleshooting Center (Q&A)
Issue 1: "I cannot distinguish the water loss from the decomposition step."
Diagnosis: The heating rate is likely too high, causing thermal lag where the dehydration event "smears" into the decomposition onset. Solution:
-
Reduce Ramp Rate: Lower the heating rate to 2°C/min or 5°C/min in the 100–300°C range.
-
High-Resolution TGA: If your instrument supports it, use a "Hi-Res" or "Max-Res" mode, which dynamically slows the heating rate when mass loss is detected.
-
The Pinhole Effect: Ensure you are using a pinhole lid. This creates a "self-atmosphere" of water vapor inside the pan, slightly delaying dehydration but making the mass loss step much sharper and more vertical [3].
Issue 2: "My sample mass drops significantly before 100°C."
Diagnosis: Your sample may contain significant surface moisture (hygroscopic) or residual solvent from synthesis (e.g., ethanol/methanol). Solution:
-
Pre-drying: Dry the sample in a vacuum desiccator at room temperature for 24 hours before TGA.
-
Differentiation: Lattice water (hydrate) typically requires higher energy to remove than surface water. If the loss occurs <60°C, it is likely surface water. If it occurs >80°C, it is likely lattice water.
Issue 3: "The sample 'pops' or the signal is noisy around 260°C."
Diagnosis: Rapid decarboxylation (release of CO₂) or nitrogen gas release (from azo cleavage) is causing physical turbulence in the pan. Solution:
-
Sample Packing: Do not pack the powder tightly; leave it loose to allow gas escape.
-
Mesh Screen: Place a small platinum mesh screen over the sample inside the pan to prevent particle ejection.
Advanced FAQ
Q: Why use Nitrogen instead of Air?
A: Nitrogen (inert) allows you to observe the thermal stability and pyrolysis of the molecule without the interference of oxidation (burning). If you use air, the exothermic combustion of the organic backbone might obscure the endothermic dehydration or specific bond-breaking events.
Q: How do I confirm the stoichiometry is exactly a monohydrate?
A: Use the equation:
Q: Can I calculate the activation energy ( ) of the decomposition?
A: Yes. You must run the experiment at at least three different heating rates (e.g., 5, 10, and 20°C/min). Use the Flynn-Wall-Ozawa (FWO) isoconversional method to plot
References
-
TCI Chemicals. Product Specification: 4'-Hydroxyazobenzene-4-carboxylic Acid. Retrieved from (Verifying decomposition temperature at 260°C).
-
Chem-Impex International. 4'-Hydroxyazobenzene-4-carboxylic acid Data Sheet. Retrieved from (Confirming physical properties).
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from (General reference for Pinhole/Self-atmosphere technique).
-
National Institutes of Health (NIH). Residue-Based Thermogravimetric Analysis. Retrieved from (Reference for stoichiometric calculations in carboxylate systems).
Sources
Technical Support Center: NMR Analysis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. This guide provides in-depth technical assistance for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guidance and frequently asked questions designed to address specific experimental challenges, ensuring the integrity and accuracy of your results.
Understanding the ¹H NMR Spectrum of Pure 4'-Hydroxyazobenzene-4-carboxylic Acid
A thorough understanding of the expected NMR spectrum of pure 4'-Hydroxyazobenzene-4-carboxylic Acid is fundamental to identifying impurities. The molecule's structure, featuring two para-substituted benzene rings linked by an azo group, gives rise to a characteristic pattern of signals in the aromatic region of the ¹H NMR spectrum.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid (-COOH) | ~12.1 | Broad Singlet | 1H | The acidic proton of the carboxylic acid group. Its chemical shift can be concentration-dependent. |
| Aromatic (Ring A) | ~7.8-8.2 | Multiplet | 4H | Protons on the benzoic acid ring. |
| Aromatic (Ring B) | ~7.8-8.2 | Multiplet | 4H | Protons on the phenol ring. |
| Hydroxyl (-OH) | Variable | Broad Singlet | 1H | The phenolic proton. Its chemical shift is highly dependent on concentration, temperature, and residual water content. |
Note: The aromatic protons on both rings often appear in a similar region, potentially leading to overlapping multiplets.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. How can I identify the impurities?
A1: Unanticipated signals in the aromatic region typically arise from unreacted starting materials or side-products from the synthesis. The most common synthesis route for 4'-Hydroxyazobenzene-4-carboxylic Acid is the diazo coupling of 4-aminobenzoic acid and phenol.[1] Therefore, these two compounds are the most probable impurities.
Troubleshooting Steps:
-
Compare with Starting Material Spectra: Obtain reference ¹H NMR spectra of 4-aminobenzoic acid and phenol in the same deuterated solvent (e.g., DMSO-d₆).
-
Look for Characteristic Peaks:
-
4-Aminobenzoic Acid: In DMSO-d₆, expect signals around 7.58-7.61 ppm and 6.51-6.53 ppm for the aromatic protons, a broad singlet around 5.82 ppm for the amine (-NH₂) protons, and a very broad singlet around 11.91 ppm for the carboxylic acid proton.[2]
-
Phenol: In DMSO-d₆, the aromatic protons typically appear as multiplets between 6.7 and 7.4 ppm, with the hydroxyl proton appearing as a broad singlet, the position of which is highly variable.
-
-
Spiking Experiment: If an impurity is suspected, a definitive way to confirm its identity is to add a small amount of the pure suspected compound to the NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected impurity peaks will confirm its presence.
Q2: I see a broad singlet in my spectrum that I can't assign. Could it be the hydroxyl or carboxylic acid proton?
A2: Yes, both the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons typically appear as broad singlets and their chemical shifts can vary.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like oxygen) are exchangeable with deuterium. Therefore, the signals corresponding to the -OH and -COOH protons will either disappear or significantly decrease in intensity. This is a definitive method for identifying these peaks.
Q3: My baseline is distorted, and the peaks are broad. What could be the cause?
A3: A distorted baseline and broad peaks can result from several factors related to sample preparation and NMR instrument parameters.
Troubleshooting Steps:
-
Check Sample Solubility and Concentration: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles will lead to poor spectral quality. Also, an overly concentrated sample can cause peak broadening. For ¹H NMR, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of solvent is typically sufficient.
-
Instrument Shimming: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp peaks. If you are operating the NMR spectrometer yourself, re-shim the instrument. If you are using a service, report the issue to the instrument operator.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and that no paramagnetic materials have been introduced during your synthesis or workup.
Q4: I see peaks that I suspect are from the NMR solvent or residual lab solvents. How can I confirm this?
A4: It is very common to see signals from the deuterated solvent itself (residual non-deuterated solvent) and from common laboratory solvents used during synthesis and purification.
Troubleshooting Steps:
-
Consult a Solvent Impurity Table: Numerous resources provide tables of the ¹H and ¹³C NMR chemical shifts of common laboratory solvents in various deuterated solvents. For example, in DMSO-d₆, the residual proton signal appears as a quintet at ~2.50 ppm, and water appears as a broad singlet around 3.3 ppm.[3]
-
Check Your Lab Notebook: Review the solvents used in the final steps of your synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane). Compare the chemical shifts of any unassigned peaks to the known values for these solvents.
-
Properly Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample to remove any residual volatile solvents.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh the Sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolve the Sample: Gently agitate or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: D₂O Exchange for Identification of -OH and -COOH Protons
-
Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Compare Spectra: Compare the two spectra. The signals corresponding to the exchangeable -OH and -COOH protons will have disappeared or be significantly reduced in the second spectrum.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when encountering unexpected peaks in your ¹H NMR spectrum.
Caption: A flowchart outlining the decision-making process for identifying unknown signals in an NMR spectrum.
References
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). NMR Solvent Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to the presence of the two isomers of E and Z-isomer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). 1H NMR and 13C NMR spectra of 4-aminobenzaldehyde in d6-DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
-
Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). 2 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S8. 1 H/ 13 C NMR spectra of 4 in DMSO-d6. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
Sources
protocol for improving the purity of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
A Guide to Achieving High Purity
Welcome to the technical support center for 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in purifying this versatile azo compound. This document is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of this compound, which are crucial for successful purification.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost always a direct result of the synthesis method, which is typically a diazo coupling reaction between diazotized 4-aminobenzoic acid and phenol.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Residual 4-aminobenzoic acid and phenol.
-
Side-Reaction Products: Oxidation of the phenol can lead to the formation of quinone-like derivatives.[1] Additionally, self-coupling of the diazonium salt can occur.
-
Positional Isomers: While the coupling reaction strongly favors the para-position to the hydroxyl group on the phenol ring to minimize steric hindrance, trace amounts of ortho-coupled isomers can form.[2]
-
Degradation Products: The azo group can be reduced, breaking the molecule into the corresponding amines.[1]
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: My compound is an orange-brown solid. Is this color indicative of impurity?
A2: Not necessarily. Pure 4'-Hydroxyazobenzene-4-carboxylic Acid is described as an orange to brown powder or crystalline solid.[3][4] However, a particularly dark, tarry, or dull brown appearance can suggest the presence of oxidation byproducts or other polymeric impurities. A bright, crystalline orange-red solid is typically indicative of higher purity.
Q3: What are the key safety precautions I should take when handling this compound?
A3: It is essential to handle this compound with appropriate care. According to safety data, it is classified as a skin and serious eye irritant.[5][6][7] Some reports also indicate it may be harmful if swallowed.[5]
Mandatory Safety Protocols:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8]
-
In case of skin contact, wash thoroughly with soap and water.[6][8] For eye contact, rinse cautiously with water for several minutes.[7]
Troubleshooting and Purification Protocols
This section provides in-depth, step-by-step solutions to specific problems you may encounter during the purification process.
Scenario 1: Low Purity After Initial Synthesis (<90%)
Q4: My initial product purity is quite low, with multiple peaks showing on my HPLC. What is the most robust first-pass purification method?
A4: For low-purity crude product, a pH-mediated aqueous workup followed by recrystallization is the most effective initial approach. This method leverages the acidic and phenolic functional groups of your target molecule to separate it from non-acidic or weakly acidic impurities.
The logic behind this workflow is to make the target compound soluble in an aqueous base while neutral impurities remain in an organic solvent. The target compound is then precipitated out by re-acidification.
Caption: Workflow for pH-mediated purification and recrystallization.
Protocol 1: pH-Mediated Purification & Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will deprotonate, forming a water-soluble sodium salt, while neutral impurities remain in the organic layer.
-
Expert Insight: Sodium bicarbonate is preferred over a strong base like sodium hydroxide (NaOH) initially, as it is less likely to deprotonate the weakly acidic phenol group. This provides better selectivity for your carboxylic acid-containing product over any non-acidic phenolic impurities.
-
-
Separation: Separate the aqueous layer. Discard the organic layer.
-
Precipitation: Slowly acidify the aqueous layer with 1 M HCl with stirring. The 4'-Hydroxyazobenzene-4-carboxylic Acid will precipitate out as the pH drops. Monitor the pH and aim for a final pH of 4-5.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Recrystallization: Transfer the damp solid to a clean flask. Add a suitable solvent system, such as aqueous ethanol, and heat until the solid dissolves completely.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Scenario 2: Persistent Impurities After Recrystallization
Q5: I've tried recrystallization, but a stubborn impurity remains, as confirmed by HPLC and TLC. How can I remove it?
A5: When recrystallization fails to remove an impurity, it is often because the impurity has very similar solubility properties to your target compound. In this case, column chromatography is the recommended next step.[9] This technique separates compounds based on their differential adsorption to a stationary phase.
Key Parameters for Column Chromatography:
| Parameter | Stationary Phase | Recommended Mobile Phase (Eluent) | Elution Principle |
| Description | Silica Gel (SiO₂) | A gradient or isocratic mixture of a non-polar and a polar solvent. Common starting points are Dichloromethane/Ethyl Acetate[9] or Hexane/Dichloromethane.[9] | The more polar a compound is, the more strongly it will adhere to the polar silica gel, and the more slowly it will travel down the column. Your target compound is quite polar due to the -OH and -COOH groups. |
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a column with silica gel using a slurry packing method with your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with your mobile phase. Start with a less polar mixture (e.g., 9:1 Hexane:DCM) and gradually increase the polarity (e.g., move towards 100% DCM, then introduce Ethyl Acetate).
-
Expert Insight: The less polar impurities will elute first. Your highly polar target compound will move more slowly. The key is to find a solvent ratio that provides good separation between your product and the impurity. Use TLC to monitor the fractions.
-
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Sources
- 1. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Hydroxyazobenzene-4-carboxylic Acid | 2497-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rsc.org [rsc.org]
avoiding oxidation and reduction side products in synthesis
Technical Support Center: Synthesis Integrity
A Senior Application Scientist's Guide to Avoiding Oxidation and Reduction Side Products
Unwanted oxidation or reduction events are among the most common modes of failure in complex organic synthesis. They can lead to diminished yields, complex purification challenges, and in some cases, complete reaction failure. This guide provides field-proven insights and actionable protocols to help you diagnose, troubleshoot, and, most importantly, prevent these detrimental side reactions.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to some of the most common issues encountered in the lab.
Q1: My reaction mixture turned a strange color (e.g., brown, yellow, black) immediately after adding a reagent. What does this indicate?
A: Unintended color changes often signal decomposition or the formation of highly conjugated side products, which can result from oxidation. Many sensitive reagents, particularly organometallics and low-valent transition metal catalysts, are rapidly oxidized by trace atmospheric oxygen.[1] This can generate radical species that lead to complex, often polymeric, colored byproducts. The first step in troubleshooting is to rigorously re-evaluate your inert atmosphere technique.
Q2: I'm performing a reduction using NaBH₄, but I'm seeing incomplete conversion and recovery of my starting ketone. What's going wrong?
A: While robust, sodium borohydride (NaBH₄) can be consumed by acidic protons or protic solvents more rapidly than it reduces the carbonyl.[2] If your substrate has acidic functional groups (e.g., carboxylic acids, phenols) or if you are using a wet solvent, the hydride reagent will be quenched by an acid-base reaction before it can perform the desired reduction. Ensure your substrate is free of acidic impurities and your solvent is rigorously dried.
Q3: My palladium-catalyzed cross-coupling reaction is sluggish and turning black, suggesting catalyst death. Could this be a redox issue?
A: Absolutely. The active catalytic species in many cross-coupling reactions (e.g., Pd(0)) is in a low oxidation state and is highly susceptible to oxidation by air, which deactivates it.[3] The formation of palladium black is a classic indicator of catalyst decomposition. This highlights the critical need for thoroughly deoxygenated solvents and a robust inert gas blanket throughout the entire reaction setup and execution.
Q4: I'm trying to oxidize a primary alcohol to an aldehyde, but I'm getting the carboxylic acid instead. How do I stop the over-oxidation?
A: This is a common selectivity challenge. Strong oxidizing agents like chromic acid in aqueous conditions will readily oxidize a primary alcohol to a carboxylic acid.[2] The key is to use a milder, anhydrous oxidizing agent that avoids the formation of the intermediate hydrate species, which is susceptible to further oxidation. Reagents like Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are specifically designed for this transformation.[2]
In-Depth Troubleshooting Guides
When quick fixes aren't enough, a systematic approach is required. Use these guides to pinpoint the source of your redox problems.
Guide 1: Diagnosing Unwanted Oxidation
Unwanted oxidation typically stems from three primary sources: atmospheric oxygen, oxidizing impurities in reagents/solvents, or inherent instability of the reaction components.
Symptoms:
-
Low yield of the desired product.
-
Formation of darker, high-molecular-weight byproducts (tars).
-
Incomplete consumption of starting material.
-
Deactivation of sensitive catalysts (e.g., precipitation of metal blacks).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative side products.
Guide 2: Preventing Unwanted Reduction
Unwanted reduction often occurs from unexpectedly active reducing agents or impurities, or when a chosen reagent lacks the required selectivity.
Symptoms:
-
Reduction of a functional group that should have been retained (e.g., an ester reduced alongside a ketone).
-
Formation of over-reduced products (e.g., an alkyne reduced completely to an alkane instead of an alkene).
-
Consumption of hydride reagents on functionalities other than the target.
Key Causality Checkpoints:
-
Reagent Selectivity: Have you chosen the right tool for the job? A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will reduce almost all polar unsaturated functional groups, whereas a milder agent like Sodium Borohydride (NaBH₄) is much more selective for aldehydes and ketones.[2]
-
Impurity Analysis: Are your reagents contaminated with stronger reducing agents? For example, old samples of borane complexes can sometimes contain more highly reducing species.
-
Protic Contamination: As with oxidation, trace water or alcohol can react with strong reducing agents, leading to unintended side reactions or quenching of the reagent.[2]
Comparative Data Table: Common Reducing Agents
| Reagent | Formula | Typical Substrates Reduced | Substrates Generally Not Reduced |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Esters, Amides, Carboxylic Acids, Alkenes |
| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Amides, Acids | Alkenes, Alkynes (isolated) |
| Diisobutylaluminum Hydride | DIBAL-H | Esters (to Aldehydes at low temp), Nitriles | Generally selective with stoichiometry control |
| Hydrogen (Catalytic) | H₂/Pd, Pt, Ni | Alkenes, Alkynes, Carbonyls, Nitro groups | Esters, Carboxylic Acids (under mild conditions) |
Core Experimental Protocols
Mastering air-sensitive techniques is the single most important skill for preventing unwanted redox reactions.
Protocol 1: Establishing an Inert Atmosphere via Schlenk Line
A Schlenk line provides a dual manifold for vacuum and an inert gas (typically Argon or Nitrogen), allowing for the manipulation of air-sensitive materials.[4][5]
Objective: To remove air and moisture from a reaction flask before introducing reagents.
Methodology:
-
Preparation: Ensure all glassware is oven-dried (overnight at >120°C) or flame-dried under vacuum to remove adsorbed water. Assemble the reaction flask (with stir bar) and condenser, and connect it to the Schlenk line via thick-walled rubber tubing.
-
Initial Purge: Open the stopcock on your flask to the inert gas line to gently flush out the bulk of the air.
-
Evacuate-Refill Cycle (x3):
-
Carefully switch the stopcock to the vacuum line. The flask will be evacuated (a vacuum of <1 Torr is ideal). You may gently warm the flask with a heat gun to help desorb water.
-
After 2-5 minutes under vacuum, close the flask's stopcock.
-
Slowly open the stopcock to the inert gas line, allowing the flask to fill with inert gas until it reaches atmospheric pressure (indicated by the oil bubbler).
-
Repeat this evacuate-refill cycle at least three times to ensure a truly inert atmosphere.[6]
-
-
Final State: Leave the flask under a slight positive pressure of inert gas. This is your starting point for adding solvents and reagents.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases, especially oxygen, from solvents.[7][8][9]
Objective: To prepare a reaction-ready solvent free of dissolved oxygen.
Methodology:
-
Preparation: Place the solvent in a robust Schlenk flask, no more than half-full. Connect the flask to the Schlenk line.
-
Freeze: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer along the walls, which maximizes surface area.
-
Pump: Once the solvent is completely frozen solid, open the flask's stopcock to the vacuum line. Maintain the vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You will often see bubbles of gas being released from the liquid as it thaws.[6]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times.[4] After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.
References
-
Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?[Link]
-
Longdom Publishing. Oxidative Reactions Role in the Synthesis of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 15.2: Oxidation and Reduction of Organic Compounds - An Overview. [Link]
-
University of York. Degassing solvents. [Link]
-
Quora. (2023). How do oxidation-reduction (redox) reactions occur, and what are some examples?[Link]
-
Purdue University. Oxidizing and Reducing Agents. [Link]
-
Quora. (2017). What are some ways to slow down the oxidation of something?[Link]
-
Chemistry LibreTexts. (2014). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]
-
Master Organic Chemistry. (2011). Oxidation and Reduction in Organic Chemistry. [Link]
-
JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]
-
Wikipedia. Air-free technique. [Link]
-
ACS Publications. (2023). An Illustrated Guide to Schlenk Line Techniques. [Link]
-
Chemistry LibreTexts. (2023). Oxidizing and Reducing Agents. [Link]
-
ResearchGate. (2014). What is the best way to remove dissolved oxygen from a reaction solution?[Link]
-
National Institutes of Health (NIH). Free radical scavengers in anaesthesiology and critical care. [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. [Link]
- Google Patents.
-
YouTube. (2022). Five Unexpected Reactions. [Link]
-
ResearchGate. (2025). Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. [Link]
-
ChemTalk. Common Oxidizing Agents & Reducing Agents. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
Sources
- 1. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemistryviews.org [chemistryviews.org]
troubleshooting photoisomerization experiments with 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Welcome to the technical support guide for photoisomerization experiments involving 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this photoswitchable molecule. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and issues encountered during photoisomerization experiments.
Q1: I'm not observing any significant change in the UV-Vis spectrum after irradiating my sample. What could be the problem?
A1: This is a frequent issue that can stem from several factors. The primary reason is often related to the experimental setup and conditions. Here’s a systematic troubleshooting approach:
-
Wavelength and Light Source: The trans-to-cis isomerization of 4'-Hydroxyazobenzene-4-carboxylic Acid is typically induced by UV light, with maximum efficiency around 365 nm.[1] The reverse cis-to-trans isomerization can be triggered by visible light (around 450 nm) or occur thermally.[2] Ensure your light source is emitting at the correct wavelength and has sufficient power. LED sources are often preferable for their narrow emission spectra.
-
Solvent Choice: The photoisomerization process is highly solvent-dependent.[3][4] In protic solvents like water and ethanol, the process can be inefficient.[3][4] Consider using a less polar aprotic solvent, if your experimental design allows. The polarity of the solvent can significantly affect the isomerization mechanism and rates.[5]
-
Compound Integrity: Verify the purity and integrity of your this compound. The compound can degrade under prolonged UV exposure.[1] It's advisable to use fresh solutions and store the solid compound in a dark, cool, and dry place under an inert atmosphere.[1][6]
Q2: My cis-isomer is converting back to the trans-isomer too quickly. How can I stabilize it?
A2: The rapid thermal back-isomerization (cis to trans) is a known characteristic of hydroxy-substituted azobenzenes.[7][8] This process is significantly influenced by the solvent environment.
-
Solvent Effects: The half-life of the cis-isomer is dramatically shorter in polar, protic solvents (e.g., less than a minute in methanol) compared to non-aromatic, non-polar solvents (e.g., 6 minutes in cyclohexane) or aromatic solvents (e.g., 125 minutes in benzene).[9] This is due to hydrogen bonding interactions that can catalyze the thermal relaxation.[10]
-
Temperature Control: Lowering the temperature of your sample will decrease the rate of thermal back-isomerization, as it is a thermally activated process.
-
Azo-Hydrazone Tautomerism: Hydroxyazobenzenes can exist in equilibrium between the azo and hydrazone tautomeric forms.[7][11] The presence of hydrogen bond-donating species (like water or alcohols) can shift this equilibrium, facilitating a faster rotational isomerization pathway.[10] Minimizing water content in your solvents can help stabilize the cis form.
Q3: I'm observing poor solubility of the compound in my chosen solvent. What are my options?
A3: 4'-Hydroxyazobenzene-4-carboxylic Acid has limited solubility in many common organic solvents due to its polar carboxylic acid and hydroxyl groups.
-
Solvent Screening: A systematic solvent screen is recommended. While polar aprotic solvents like DMSO or DMF might be effective for solubilization, they can also influence the photoisomerization kinetics.
-
pH Adjustment: In aqueous solutions, the solubility can be significantly increased by deprotonating the carboxylic acid and/or hydroxyl group. Adjusting the pH to be basic (e.g., with NaOH) will form the more soluble carboxylate and/or phenolate salt. However, be aware that pH will also affect the electronic properties and therefore the absorption spectrum of the molecule.
-
Use of Co-solvents: A mixture of solvents can sometimes provide the desired solubility while maintaining favorable photoisomerization characteristics. For example, a small amount of DMSO can be used to dissolve the compound before diluting it into the primary experimental solvent.
Section 2: In-depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex experimental issues.
Guide 2.1: Inconsistent or Irreproducible Isomerization Results
Inconsistent results are a major roadblock in scientific research. The following workflow will help you identify and eliminate sources of variability.
Caption: Workflow for reproducible photoisomerization experiments.
Causality Explained:
-
Compound and Solvent Purity: Impurities can act as quenchers or participate in side reactions, altering the photoisomerization quantum yield. Water, in particular, can accelerate thermal back-isomerization.[10] Using fresh solutions minimizes the impact of potential degradation over time.[1]
-
Controlled Experimental Parameters:
-
Light Source: The rate of photoisomerization is directly proportional to the light intensity.[12] Fluctuations in power will lead to inconsistent conversion rates.
-
Temperature: Thermal back-isomerization is temperature-dependent.[11] Precise temperature control is crucial for kinetic studies.
-
Concentration: At high concentrations, aggregation can occur, which can alter the photochemical properties of the molecule.[7]
-
-
Systematic Data Analysis: The presence of clear isosbestic points in the UV-Vis spectra during isomerization is a strong indicator that only two species (trans and cis) are involved in the process. The absence of these points may suggest degradation or other side reactions.
Guide 2.2: Suspected Compound Degradation
Photodegradation can be a significant issue, especially with prolonged UV irradiation. Here's how to diagnose and mitigate it.
Symptoms of Degradation:
-
Loss of isosbestic points in the UV-Vis spectra during irradiation.
-
A general decrease in absorbance across the spectrum over multiple isomerization cycles.
-
Appearance of new absorption bands that do not correspond to the cis or trans isomers.
-
A change in the color of the solution that is not reversible.
Mitigation Strategies:
-
Limit Irradiation Time and Intensity: Use the minimum light exposure required to reach the desired photostationary state (PSS). A photostationary state is reached when the rate of trans-to-cis isomerization equals the rate of cis-to-trans isomerization.[12]
-
Use Cut-off Filters: If your light source has a broad emission spectrum, use filters to block unwanted, higher-energy wavelengths that are more likely to cause degradation.
-
Degas Solvents: Dissolved oxygen can sometimes participate in photochemical side reactions. Degassing your solvent with an inert gas like argon or nitrogen can help minimize this.
-
Purity Check: Ensure your starting material is pure. Impurities can sometimes catalyze degradation pathways. The compound itself can be susceptible to oxidation and reduction reactions at the azo group.[1]
-
Prepare a solution of this compound at the desired experimental concentration.
-
Record an initial UV-Vis spectrum (time = 0).
-
Irradiate the sample with the UV light source for a set period (e.g., 5 minutes).
-
Record another UV-Vis spectrum.
-
Irradiate the sample with visible light (or allow it to thermally relax in the dark) to convert the sample back to the trans form.
-
Record a final UV-Vis spectrum.
-
Compare the initial and final spectra of the trans isomer. A significant decrease in the absorbance of the π-π* transition band (around 340-360 nm) indicates degradation.[1]
Section 3: Data and Protocols
This section provides quantitative data and detailed experimental protocols to serve as a starting point for your investigations.
Table 1: Solvent Effects on Thermal Back-Isomerization
| Solvent | Polarity | Hydrogen Bonding | Typical cis-isomer Half-life (τ₁/₂) at 293 K |
| Methanol | High | Donor & Acceptor | < 1 minute[9] |
| Ethanol | High | Donor & Acceptor | 200-300 milliseconds[8] |
| Acetonitrile | High | Acceptor | < 1 minute[9] |
| Cyclohexane | Low | None | ~6 minutes[9] |
| Benzene | Low | Acceptor (π-system) | ~125 minutes[9] |
| Toluene | Low | Acceptor (π-system) | ~30 minutes[8] |
Protocol 3.1: Standard Photoisomerization Experiment
Objective: To monitor the trans-to-cis and cis-to-trans photoisomerization of this compound using UV-Vis spectroscopy.
Materials:
-
This compound (≥98% purity)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvette with a 1 cm path length
-
UV-Vis spectrophotometer
-
UV light source (e.g., 365 nm LED)
-
Visible light source (e.g., 450 nm LED or white light with appropriate filter)
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in the chosen solvent. Dilute the stock solution to a final concentration that gives a maximum absorbance of approximately 1.0 in the π-π* transition band of the trans isomer.
-
Initial Spectrum: Fill the quartz cuvette with the solution. Place it in the spectrophotometer and record the UV-Vis spectrum. This represents the 100% trans isomer state.
-
trans-to-cis Isomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with the 365 nm light source. For kinetic studies, irradiate for short, defined intervals (e.g., 10 seconds). For reaching the photostationary state, irradiate until no further spectral changes are observed.
-
After each irradiation interval, place the cuvette back in the spectrophotometer and record the spectrum.
-
Continue this process until the photostationary state is reached.
-
-
cis-to-trans Isomerization:
-
Using the sample at the cis-rich photostationary state, irradiate it with the 450 nm light source in a similar interval-based manner.
-
Record the spectrum after each interval until the original trans spectrum is recovered.
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans and cis isomers as a function of irradiation time.
-
Identify any isosbestic points to confirm a clean two-state isomerization process.
Visualization of the Isomerization Process
The photoisomerization of azobenzene derivatives is a reversible process between two geometric isomers.
Caption: Reversible photoisomerization of azobenzene.
References
-
Lee, Y. J., Yang, S. I., Kang, D. S., & Joo, S.-W. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Chemical Physics, 361(3), 134-138. [Link]
-
ScienceDirect. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Chemical Physics, 361(3). [Link]
-
ResearchGate. (2022). Red-shifted optical absorption in films of azo-polyurea - polystyrene blends: Structural correlations and implications. Optical Materials. [Link]
-
European XFEL. (2023). Small quantum systems research on trans-cis isomerization in molecular photoswitches. [Link]
-
ResearchGate. (n.d.). Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. [Link]
-
Beharry, A. A., & Woolley, G. A. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Macro Letters, 7(3), 381–386. [Link]
-
PubChem. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic acid. [Link]
-
ERIC. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education. [Link]
-
Longdom Publishing. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Chemical Sciences. [Link]
-
ScienceDirect. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]
-
ResearchGate. (2010). Kinetic Study of the Fast Thermal Cis-to-Trans Isomerisation of para-, ortho- and Polyhydroxyazobenzenes. [Link]
-
Semantic Scholar. (n.d.). Thermal cis → trans isomerization of 4-hydroxyazobenzene in the vapour phase: A flash spectroscopy study. [Link]
-
ResearchGate. (2012). Photoisomerization in Different Classes of Azobenzene. Chemical Society Reviews. [Link]
-
ACS Publications. (n.d.). UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir. [Link]
-
Samanta, S., & Woolley, G. A. (2011). Azobenzene Photoswitching without Ultraviolet Light. Journal of the American Chemical Society, 133(48), 19494–19497. [Link]
-
Semantic Scholar. (2005). Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. Journal of Physical Organic Chemistry. [Link]
-
PureSynth. (n.d.). 4-Hydroxyazobenzene-4-Carboxylic Acid Hydrate 98.0%(HPLC). [Link]
-
Springer. (n.d.). Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride. Photochemical & Photobiological Sciences. [Link]
-
ResearchGate. (n.d.). How Does the Trans-Cis Photoisomerization of Azobenzene Take Place in Organic Solvents?. [Link]
-
RSC Publishing. (n.d.). Photoisomerisation of azobenzene crystals in aqueous dispersions examined by higher order derivative spectra. [Link]
-
MDPI. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Metal Organic Frameworks. Molecules, 27(4), 1332. [Link]
-
ACS Publications. (n.d.). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. Macromolecules. [Link]
-
MDPI. (2023). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. Molecules, 28(20), 7173. [Link]
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Technical Support Guide: Solubilization of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate for Biological Assays
Introduction: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate is a versatile azo compound with demonstrated antioxidant, antimicrobial, and cytotoxic properties, making it a compound of interest for researchers in drug development and chemical biology[1]. A significant technical hurdle in its experimental use is its poor aqueous solubility, a common challenge that can lead to inconsistent results and underestimated biological activity. This guide provides a comprehensive, in-depth troubleshooting framework designed to help researchers overcome these solubility challenges, ensuring reliable and reproducible data in biological assays. We will move from fundamental principles and first-line methods to advanced solubilization strategies, explaining the chemical causality behind each experimental choice.
Section 1: Understanding the Core Problem: The Molecule's Chemical Nature
Q1: What are the key chemical properties of this compound that dictate its solubility?
A: The solubility behavior of this molecule is governed by a balance of opposing chemical features. Understanding this structure-solubility relationship is the first step in designing a successful solubilization strategy.
-
Hydrophobic Core: The central azobenzene structure (-N=N- linking two phenyl rings) is large, rigid, and nonpolar. This region repels water, making the molecule inherently hydrophobic and poorly soluble in aqueous buffers.
-
Ionizable Functional Groups: The molecule possesses two critical acidic functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)[1][2]. These groups can donate a proton (H+) to become negatively charged (ionized), a transformation that dramatically increases water solubility.
-
pH-Dependent Ionization (pKa): The tendency of these groups to ionize is governed by their pKa, which is the pH at which the group is 50% ionized.
-
The carboxylic acid has a predicted pKa of approximately 3.77[3]. At a physiological pH of ~7.4, which is well above this pKa, this group will be deprotonated and exist as a negatively charged carboxylate (COO⁻).
-
The phenolic hydroxyl is much less acidic, with a pKa of approximately 8.2[4]. At physiological pH, this group will remain largely protonated and neutral (-OH).
-
This dual-pKa system is central to the pH-mediated solubility strategies discussed later. The molecule is least soluble at acidic pH where both functional groups are neutral, and its solubility increases as the pH rises and these groups become ionized.
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₄ | - | [1] |
| Molecular Weight | 260.24 g/mol | High MW contributes to lower aqueous solubility. | [1] |
| Appearance | Orange to Brown Powder/Crystal | Visual confirmation of undissolved material. | [1] |
| Predicted pKa₁ (Carboxylic Acid) | ~3.77 | Ionized (soluble form) above this pH. | [3] |
| pKa₂ (Phenolic Hydroxyl) | ~8.2 | Ionized (more soluble form) above this pH. | [4] |
| General Solubility | Slightly soluble in DMSO, Methanol; Insoluble in water. | Direct aqueous dissolution is not feasible. Organic stock is required. | [1][3][4] |
Section 2: The First-Line Approach: Preparing a Concentrated Organic Stock
Q2: What is the standard method for preparing a high-concentration stock solution?
A: The most direct and widely accepted method is to use a non-polar, aprotic organic solvent. For nearly all cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and relatively low cytotoxicity at concentrations below 0.5% (v/v)[5][6].
Experimental Protocol 1: Preparing a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 260.24 g/mol )
-
Anhydrous or cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 260.24 g/mol * 1000 = 2.60 mg
-
-
Weighing: Carefully weigh out 2.60 mg of the compound and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particles remain, use a bath sonicator for 5-10 minutes to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The orange-brown color of the compound can make it light-sensitive, so amber vials are recommended.
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 1-50 mM | Gold standard. Ensure final assay concentration is ≤0.5%. |
| Ethanol (100%) | 1-10 mM | Can be used, but may be more cytotoxic than DMSO for some cell lines[7]. |
| Methanol | 1-10 mM | Generally more cytotoxic than ethanol and not recommended for live-cell assays unless necessary[7]. |
Section 3: Troubleshooting Precipitation in Aqueous Media
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell media. What is happening and how can I fix it?
A: This is the most common failure point. When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. The compound, which was stable in DMSO, is now exposed to a polar environment where it is insoluble, causing it to "crash out" or precipitate[8]. This invalidates the experiment as the true concentration of the soluble, active compound is unknown.
Use the following workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for precipitation.
Section 4: Advanced Solubilization Strategies
If preparing a standard DMSO stock leads to precipitation, more advanced methods are required.
4.1 pH-Mediated Solubilization
Q4: Can I improve aqueous solubility by adjusting the pH?
A: Absolutely. This is the most powerful strategy for this specific molecule due to its acidic functional groups. By preparing the stock solution in a dilute basic solution, you deprotonate the carboxylic acid (and potentially the phenol), forming a highly water-soluble salt.
Experimental Protocol 2: pH-Mediated Solubilization in Aqueous Base
Objective: To prepare a 10 mM aqueous stock solution by forming the sodium salt of the compound.
Materials:
-
This compound (MW: 260.24 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
pH meter
Procedure:
-
Weighing: Weigh 2.60 mg of the compound into a sterile tube.
-
Initial Suspension: Add ~900 µL of nuclease-free water. The compound will not dissolve and will form a suspension.
-
Titration: While gently stirring, add the 0.1 M NaOH solution dropwise (typically 1-5 µL at a time). The solution will begin to clarify as the compound dissolves to form its salt.
-
pH Monitoring: Monitor the pH. Continue adding NaOH until all solid has dissolved. The final pH will likely be in the range of 8-9.
-
Final Volume: Adjust the final volume to exactly 1.0 mL with nuclease-free water.
-
Final pH Check: CRITICAL STEP: After preparing your final assay solution (e.g., diluting this stock into cell media), you must check the final pH. The small amount of base added may not significantly alter the pH of a well-buffered medium, but it must be verified. If necessary, adjust the final assay medium pH back to the desired physiological range (e.g., 7.4).
Caption: pH-dependent ionization of the compound.
4.2 Co-Solvent Systems and Surfactants
Q5: What are co-solvents, and can they prevent precipitation?
A: Co-solvents are organic solvents that are miscible with water and can be used in combination with primary solvents like DMSO to improve the solubility of a compound in the final aqueous solution[9]. While less common, mild, non-ionic surfactants can also be used. This is a balancing act, as these agents can have their own effects on biological systems[7].
| Agent | Max Recommended Concentration (v/v) in Cell Media | Mechanism & Notes | Source(s) |
| DMSO | 0.1% - 0.5% | Standard. Higher concentrations can induce cell stress or differentiation. | [5] |
| Ethanol | ≤ 1.25% | Can be effective but may exhibit higher cytotoxicity than DMSO for some cell lines. | [7] |
| PEG-400 | ≤ 1% | Polyethylene glycol can improve solubility but may alter cell membranes. | [7] |
| Tween® 20/80 | ≤ 0.1% | Non-ionic surfactants that form micelles. Can interfere with assays and are often cytotoxic. Use with caution. | [7] |
4.3 Cyclodextrin Encapsulation
Q6: I need a completely solvent-free aqueous solution for an in vivo or sensitive in vitro model. Is this possible?
A: Yes, through the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like the azobenzene core of our compound, forming a water-soluble inclusion complex[10][11][12]. This is an advanced technique used frequently in pharmaceutical formulation.
Experimental Protocol 3: Basic Protocol for β-Cyclodextrin Complexation
Objective: To prepare a solvent-free aqueous solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Nuclease-free water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in water. Warm slightly (to 30-40°C) and stir until fully dissolved.
-
Add Compound: While stirring the HP-β-CD solution, add the powdered this compound in a 1:2 or 1:3 molar ratio (Compound:CD).
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any uncomplexed, insoluble material.
-
Harvest Supernatant: Carefully collect the supernatant. This contains the water-soluble drug-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via UV-Vis spectrophotometry against a standard curve).
Section 5: Final Validation and Best Practices
Q7: What final checks should I perform before starting my experiment?
A: Rigorous controls are essential for trustworthy data.
-
Solvent Control: Always include a "vehicle control" in your experiment. This is a sample that receives the same concentration of DMSO, basic solution, or cyclodextrin as your highest dose test sample, but without the compound. This ensures that any observed biological effect is from your compound, not the solubilizing agent[6].
-
Visual Inspection: Before adding your compound to your cells or assay, visually inspect the final diluted solution. Look for any signs of cloudiness or precipitate. If working with cell culture plates, check a test well under a microscope for signs of crystalline precipitate.
-
pH Verification: If you used a pH-adjustment method, confirm that the final pH of your assay medium is within the acceptable physiological range for your system.
By systematically applying these principles and protocols, researchers can confidently prepare soluble, stable, and biologically active solutions of this compound, paving the way for accurate and impactful experimental results.
References
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyazobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
mVOC. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Pask, C. M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2749. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Pharmaceutics, 14(7), 1486. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Shayan, M., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 5(2), 61-66. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins?. Retrieved from [Link]
-
Toftegaard, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1445–1453. Retrieved from [Link]
-
International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–80. Retrieved from [Link]
-
Al-Ani, L., et al. (2019). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Tropical Journal of Pharmaceutical Research, 18(2), 263-268. Retrieved from [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
-
Chad's Prep. (2022). What Happens to Solubility When You Change the pH?. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. 4-HYDROXY-AZOBENZENE-4'-CARBOXYLICACID | 2497-38-3 [chemicalbook.com]
- 4. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. researchgate.net [researchgate.net]
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- 12. Cyclodextrins in Drug Formulation and Delivery | Pharmaceutics | MDPI [mdpi.com]
Technical Support Center: Navigating the Impact of Hydrate Forms on Experimental Results
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to understanding and troubleshooting the complex role of hydrate forms in experimental research and pharmaceutical development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and interpret your results with confidence. The presence of a hydrate—a crystalline solid in which water molecules are incorporated into the crystal lattice—can profoundly alter the physicochemical properties of a compound, leading to unexpected and often difficult-to-diagnose experimental outcomes.[1][2] This guide is structured to help you anticipate, identify, and resolve these challenges.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hydrates
This section addresses the foundational concepts necessary to understand why hydrates are a critical consideration in your work.
Q1: What exactly is a pharmaceutical hydrate, and why is it more than just "wet" powder?
A: A pharmaceutical hydrate is a specific crystalline form where water molecules are integrated into the crystal lattice in a stoichiometric ratio with the active pharmaceutical ingredient (API).[3][4] This means there is a precise and repeatable ratio of water to drug molecules, such as one-to-one (monohydrate) or two-to-one (dihydrate).[4] This is fundamentally different from a merely "wet" powder, where excess water is adsorbed on the surface and is not part of the crystal structure itself.[3][5]
The distinction is critical because the incorporated water in a hydrate actively participates in the crystal's bonding network, often through strong hydrogen bonds.[3][6] This creates a new solid-state form with unique physical and chemical properties compared to its anhydrous (water-free) counterpart.[2]
Q2: How does the formation of a hydrate typically affect a drug's solubility and dissolution rate?
A: Generally, the hydrate form of a drug is less soluble and dissolves more slowly than the corresponding anhydrous form.[3][7][8] The reason lies in the crystal lattice energy. The water molecules in a hydrate often form strong hydrogen bonds, which increases the overall stability of the crystal lattice.[3][7] To dissolve, these strong bonds must be broken, which requires more energy, resulting in lower solubility and a slower dissolution rate.[3][7] This phenomenon can significantly reduce a drug's bioavailability, as demonstrated by theophylline, whose anhydrous form is more bioavailable than its hydrate.[7][9]
Q3: Is the hydrate form always the less soluble form?
A: While it is a common rule of thumb, it is not an absolute law. There are exceptions where the hydrate form exhibits a faster dissolution rate. A notable example is erythromycin dihydrate, which was found to have a more rapid dissolution rate than both its monohydrate and anhydrous forms.[1][10] The ultimate physicochemical behavior depends on the complex interplay of factors within the specific crystal structure. Therefore, experimental verification is always necessary.
Q4: What is the difference between stoichiometric and non-stoichiometric hydrates?
A: The key difference lies in the consistency of the water content within the crystal lattice.
-
Stoichiometric hydrates contain a constant, fixed number of water molecules per API molecule in the unit cell.[1][4] These are the most common types, such as monohydrates or dihydrates.
-
Non-stoichiometric hydrates (or channel hydrates) can have a variable amount of water. In these structures, water molecules are located within channels or voids in the crystal lattice and can be removed or added without causing a major collapse of the crystal structure.[1] Paroxetine hydrochloride is an example that has been shown to form a non-stoichiometric hydrate.[1]
This distinction is crucial for manufacturing and storage, as non-stoichiometric hydrates can have a wider range of stability under varying humidity conditions.
Part 2: Troubleshooting Guides for Common Experimental Issues
Unforeseen hydrate formation or conversion is a frequent cause of experimental irreproducibility. This section provides structured guidance for diagnosing and resolving these issues.
Issue 1: My dissolution results are unexpectedly low and show high variability between replicates.
-
Plausible Cause: Your anhydrous API may be converting to a less soluble hydrate form at the solid-liquid interface during the dissolution experiment. This is a well-documented phenomenon that can significantly impede the dissolution rate.[8][10] The variability can arise from slight differences in hydrodynamics or nucleation rates between dissolution vessels.
-
Troubleshooting & Validation Protocol:
-
Initial Solid-State Characterization: Before starting the dissolution, confirm the solid form of your starting material using Powder X-ray Diffraction (PXRD). This provides your baseline "anhydrous" pattern.
-
Post-Dissolution Analysis: After the dissolution run, immediately filter the remaining solid from the vessel.
-
Gentle Drying: Dry the recovered solid under mild conditions (e.g., vacuum at room temperature) to avoid inducing further phase changes.
-
Final Solid-State Characterization: Run PXRD on the recovered solid.
-
Compare the Data: Overlay the PXRD patterns from Step 1 and Step 4. If new peaks are present that correspond to a known hydrate form, or if the pattern has changed significantly, you have confirmed an in-situ conversion.
-
-
Visual Workflow for Troubleshooting Dissolution Issues:
Caption: Troubleshooting workflow for unexpected dissolution results.
Issue 2: The physical properties of my API (e.g., flowability, compressibility) are changing during storage or processing.
-
Plausible Cause: The API is likely converting between anhydrous and hydrate forms (or between different hydrate states) due to exposure to ambient humidity and temperature.[1][10] This is a common issue during manufacturing processes like wet granulation or simply during storage in an uncontrolled environment.[1] Hydrates often exhibit better compressibility than anhydrates, but unintended conversion can ruin a validated manufacturing process.[1]
-
Troubleshooting & Validation Protocol:
-
Characterize Initial Material: Obtain a baseline characterization of your starting material, including PXRD for crystal structure and Thermogravimetric Analysis (TGA) to determine the initial water content.
-
Controlled Stability Study: Place samples of the API in stability chambers at controlled relative humidity (RH) and temperature points (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time-Point Analysis: At predefined time points (e.g., 1 week, 1 month, 3 months), remove samples and re-analyze using PXRD and TGA.
-
Dynamic Vapor Sorption (DVS): For a more detailed understanding, perform a DVS experiment. This technique measures the uptake and loss of water vapor by the sample as a function of RH, allowing you to pinpoint the critical humidity levels at which phase transitions occur.[1][2]
-
Correlate Changes: Correlate any observed changes in the PXRD pattern or TGA weight loss with the RH/temperature conditions to identify the stability limits of your API's solid form.
-
Issue 3: My analytical results (PXRD, DSC) are inconsistent across different batches of the same API.
-
Plausible Cause: Different batches may have crystallized as different solid forms (anhydrate vs. hydrate) or as a mixture of forms due to slight variations in the final crystallization, drying, or milling steps of the manufacturing process.[1] Grinding, for instance, can induce both dehydration and hydration.[11]
-
Troubleshooting & Validation Protocol:
-
Multi-Technique Analysis: Do not rely on a single technique. A comprehensive analysis is required to resolve ambiguity.
-
PXRD: To identify the crystalline phases present.
-
TGA: To quantify the amount of water present. A stoichiometric hydrate will show a distinct, sharp weight loss corresponding to a specific molar ratio, whereas surface water will typically be lost at lower temperatures.[3][5]
-
DSC (Differential Scanning Calorimetry): To observe thermal events like dehydration (endotherm) or phase transitions. The profile for a hydrate is distinctly different from its anhydrate.[1]
-
Spectroscopy (FT-IR, Raman, Solid-State NMR): These techniques are sensitive to the local environment of the water molecules and can provide confirmatory evidence of a hydrate form.[1][12]
-
-
Review Process Parameters: Examine the manufacturing records for each batch. Look for inconsistencies in solvent choice, crystallization temperature, drying time/temperature, and humidity in the processing environment.
-
Establish a Control Protocol: Once the different forms are identified, develop a strict quality control protocol using a combination of these analytical techniques to ensure batch-to-batch consistency.
-
-
Data Summary for Multi-Technique Characterization:
| Analytical Technique | Anhydrous Form (Typical Observation) | Hydrate Form (Typical Observation) | Causality & Insight |
| PXRD | Unique diffraction pattern. | A distinctly different diffraction pattern. | Confirms a change in the crystal lattice structure. |
| TGA | Minimal weight loss before decomposition. | A sharp, stepwise weight loss corresponding to a stoichiometric amount of water.[3] | Quantifies the bound water, distinguishing it from surface moisture. |
| DSC | Typically shows only a melting endotherm. | Shows a dehydration endotherm before the melting point of the resulting anhydrate. | Provides thermodynamic data on the dehydration process. |
| DVS | Low water vapor sorption, no phase change. | Stepwise sorption isotherm, indicating the formation of a stable hydrate at a critical RH.[1] | Defines the critical humidity threshold for conversion. |
Part 3: Essential Experimental Protocols
This section provides step-by-step methodologies for key workflows to proactively manage hydrate-related issues.
Protocol 1: Systematic Workflow for Hydrate Screening
-
Objective: To determine if an API has a propensity to form hydrates under various conditions. This is a critical step in early drug development.
-
Methodology:
-
Prepare Anhydrous Material: Ensure you start with a well-characterized anhydrous form of your API.
-
Multi-Condition Screening: Expose the anhydrous material to a variety of hydrating conditions. Effective methods include:
-
Slurry Conversion: Stir a suspension of the API in water (or a water/organic solvent mixture) at a controlled temperature for an extended period (24-72 hours).
-
Humidity Exposure: Store the API powder in a humidity chamber at various RH levels (e.g., 50%, 75%, 95%) and temperatures (e.g., 25°C, 40°C) for several days.
-
Solvent Drop Grinding: Grind the API in a mortar and pestle with a few drops of water.
-
-
Isolate and Analyze: After the exposure period, isolate the solids.
-
Characterize: Analyze the resulting solids using PXRD and TGA to determine if a new hydrate form has been created.
-
Diagram of Hydrate Screening Process:
Caption: A multi-pronged approach to hydrate screening.
-
References
-
Kubiak, K., & Taciak, P. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Center for Biotechnology Information. [Link]
-
Gaisford, S. (2024). What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. Pharma Drama. [Link]
-
Capello, B., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]
-
Pharma Drama. (2023). What are (pharmaceutical) hydrates and solvates? YouTube. [Link]
-
PetroTech. (2020). Hydrates and Hydrate Inhibition: What are the Options? YouTube. [Link]
-
Higgins, J. P., et al. (2003). Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy. PubMed. [Link]
-
Unknown. Types of solutions. University of Babylon. [Link]
-
Dennehy, R. (n.d.). Should I Develop the Hydrate Form of my Drug? CatSci Ltd. [Link]
-
Shah, R. D., & Chen, J. (2021). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. ResearchGate. [Link]
-
proUmid. (n.d.). Hydrate Formation | DVS hydrate analysis. proUmid. [Link]
-
Aakeröy, C. B., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. ACS Publications. [Link]
-
Schicks, J. M., et al. (2021). Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study. MDPI. [Link]
-
Chandragupthan, B., & Nounchi, G. B. (n.d.). Detecting and dealing with hydrate formation. DigitalRefining. [Link]
-
Gaisford, S. (2023). Theophylline plasma concentration vs time. Pharma Drama. [Link]
-
Kubiak, K., & Taciak, P. (2020). Grinding induced dehydration and hydration. National Center for Biotechnology Information. [Link]
-
Hughes, C. E., et al. (2012). Distinguishing Anhydrous and Hydrous Forms of an Active Pharmaceutical Ingredient in a Tablet Formulation Using Solid-State NMR Spectroscopy. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Experimental Study on the Effect of Mixed Thermodynamic Inhibitors with Different Concentrations on Natural Gas Hydrate Synthesis. MDPI. [Link]
-
Chen, J., et al. (2020). Effect of Water Activity on the Transformation between Hydrate and Anhydrate of Carbamazepine. ACS Publications. [Link]
-
Phadnis, N. V., & Suryanarayanan, R. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. ResearchGate. [Link]
-
Aakeröy, C. B., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. National Center for Biotechnology Information. [Link]
-
Kelland, M. A. (2015). Designing Kinetic Hydrate Inhibitors – Eight Projects With Only Partial Success, But Some Lessons Learnt. ResearchGate. [Link]
-
Pahlavanzadeh, H., et al. (2014). Experimental study of CO2 hydrate formation kinetics with and without kinetic and thermodynamic promoters. Scientia Iranica. [Link]
-
Kumar, A. (2021). Investigating thermodynamics and kinetics of hydrate phase change phenomena using experimental and machine learning tools. The University of Texas at Austin. [Link]
-
Kelland, M. A., et al. (2016). Class of Kinetic Hydrate Inhibitors with Good Biodegradability. ResearchGate. [Link]
-
Yao, Z., et al. (2024). CH4–C3H8 mixed gas hydrate behavior in natural marine sediments: influence of sediment type and dissociation pathways. Frontiers in Marine Science. [Link]
-
Gaisford, S. (2023). Definition of pharmaceutical hydrates. YouTube. [Link]
-
Gaisford, S. (2024). Comparison of theophylline hydrate and anhydrate bioavailability. Pharma Drama. [Link]
-
Gaisford, S. (2024). Aripiprazole hydrate formation and its impact. Pharma Drama. [Link]
-
Gaisford, S. (2023). Distinguishing hydrates from wet solids using TGA. YouTube. [Link]
Sources
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. catsci.com [catsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling hydrate crystallisation for block-free pipes - Research Outreach [researchoutreach.org]
- 10. Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing decomposition of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate during experiments
[1]
Executive Summary: The Stability Profile of HABA
4'-Hydroxyazobenzene-4-carboxylic acid (HABA) is an azo dye primarily used to quantify biotinylation levels.[1][2] While chemically robust in solid form, HABA exhibits three distinct modes of instability in solution that researchers often mistake for "decomposition":
-
Photochemical Isomerization: The azo bond (
) undergoes reversible trans-to-cis isomerization under UV/visible light, altering extinction coefficients.[1][3] -
Chemical Reduction: Strong reducing agents (e.g., DTT,
-ME) cleave the azo bond, causing irreversible color loss.[1] -
Hydrolytic/Solubility Drift: Improper pH buffering leads to micro-precipitation or tautomeric shifts that destabilize the HABA-Avidin complex.[1]
Troubleshooting Guide (Q&A)
Q1: Why does my HABA/Avidin baseline absorbance (A500) drift downward before I add my sample?
Diagnosis: This is likely Photochemical Isomerization or Thermal Equilibration , not chemical decomposition. Mechanism: HABA exists thermodynamically as the trans-isomer.[1] Exposure to ambient laboratory light (especially fluorescent lighting) drives the formation of the cis-isomer.[1] The cis-isomer has a different binding affinity for avidin and a lower extinction coefficient at 500 nm, causing a "false" drop in absorbance.[1] Corrective Action:
-
Dark Incubation: Always equilibrate the HABA/Avidin reagent in the dark for 10–15 minutes before measuring the baseline.
-
Amber Glassware: Store stock solutions in amber vials wrapped in foil.
-
Temperature Control: Ensure the reagent is at room temperature (
). Cold reagents (from storage) will show signal drift as they warm up due to temperature-dependent binding constants ( ).[1]
Q2: I see immediate color loss when adding my protein sample, but I know it's not biotinylated yet. What is happening?
Diagnosis: Chemical Decomposition (Azo Reduction).
Mechanism: Your protein buffer likely contains reducing agents such as Dithiothreitol (DTT) or
-
Desalting is Mandatory: You must remove all reducing agents via a desalting column (e.g., Zeba™ Spin columns) or dialysis against a non-reducing buffer (PBS or TBS) prior to the assay.[1]
-
Chemical Compatibility Check: HABA is incompatible with
DTT or -ME.[1]
Q3: My HABA powder won't dissolve completely, or precipitates upon adding to the Avidin solution.
Diagnosis: pH-Dependent Solubility Failure. Mechanism: HABA is a carboxylic acid. It is poorly soluble in neutral water and requires an alkaline environment to deprotonate the carboxylic acid group for full solubility. If added directly to a neutral buffer, it may form micro-precipitates that scatter light, causing noisy data.[1] Corrective Action:
-
The "alkaline shock" method: Dissolve HABA powder in a small volume of
first, then dilute into water. -
Order of Addition: Always add the HABA solution to the Avidin solution, not vice versa, to prevent local concentration excesses that trigger precipitation.
Technical Data & Specifications
Table 1: Key Optical & Stability Parameters
| Parameter | Value / Condition | Notes |
| The complex absorbs here; free HABA absorbs at | ||
| Extinction Coefficient ( | Value for the HABA-Avidin complex at pH 7.0 [1, 4].[1][5][6] | |
| Optimal pH Range | Stability decreases | |
| Incompatible Reagents | DTT, | Reducing agents cleave the dye; Azide absorbs at UV but is safe at low % in Vis.[1] |
| Storage (Reconstituted) | Do NOT freeze reconstituted HABA/Avidin; freezing denatures Avidin. |
Visualizing the Instability Pathways
The following diagram maps the critical control points where HABA stability is compromised.
Figure 1: Stability landscape of HABA.[1] Green paths represent the desired assay state.[1] Yellow represents reversible interference (light).[1] Red represents irreversible decomposition (reduction/precipitation).[1]
Optimized Preparation Protocol (Self-Validating)
This protocol includes "Checkpoints" to validate stability before wasting valuable protein samples.
Reagents
-
Stock A:
HABA in ddH O + (Store dark, ). -
Stock B:
Avidin in PBS + Stock A .
Step-by-Step Methodology
-
Dissolution Checkpoint: When preparing Stock A, ensure the solution is a clear, bright orange.[1] If turbid, add
in increments until clear.[1] Rationale: HABA must be fully deprotonated to bind Avidin effectively. -
Equilibration: Bring Stock B (HABA/Avidin premix) to room temperature (
) in the dark for 30 minutes. -
Baseline Validation: Pipette
of Stock B into a cuvette. Measurengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[1][2][4][5][6][7][8][9] -
Sample Addition: Add
of biotinylated sample. Mix by inversion (do not vortex vigorously). -
Drift Check: Record absorbance immediately and again at 15 seconds.
References
-
Thermo Fisher Scientific. Pierce™ Biotin Quantitation Kit Instructions.[1] (Accessed 2024).[1][5] Link
-
Green, N. M. (1970).[1] Spectrophotometric determination of avidin and biotin.[1][2][11][4][5][6][7][8][12] Methods in Enzymology, 18, 418-424.[1] Link
-
Janolino, V. G. (1996).[1][2] A spectrophotometric assay for biotin-binding sites of immobilized avidin.[1][2][4][5][6][8] Applied Biochemistry and Biotechnology, 56, 1-7.[1][2] Link[1]
-
Sigma-Aldrich. HABA/Avidin Reagent Product Information.[1] (Accessed 2024).[1][5] Link
Sources
- 1. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate | 1899039-20-3 | Benchchem [benchchem.com]
- 4. anaspec.com [anaspec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. This versatile azo dye, with its unique photoresponsive properties, finds applications in various fields, including as a component in the synthesis of functional polymers and as a pH indicator.[1][2] Ensuring its purity is paramount for the integrity of downstream applications.
This guide will delve into a detailed, robust HPLC method, explaining the rationale behind the selection of chromatographic conditions. Furthermore, it will present a critical comparison with alternative methods such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis Spectrophotometry, Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry, supported by experimental insights and data.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile organic compounds.[3] Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products, providing both qualitative and quantitative information. For this compound, a reversed-phase HPLC method is the most suitable approach due to the molecule's polarity.
Recommended HPLC Method for this compound
The following method is a robust starting point for the purity analysis of this compound, developed based on established protocols for structurally similar compounds, including 4-hydroxybenzoic acid and other azo dyes.[4][5]
Experimental Protocol: HPLC Purity Assessment
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like this compound. The long column length enhances resolution.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Rationale: A mixture of water and acetonitrile is a common mobile phase for reversed-phase chromatography. Formic acid is added to control the pH and ensure the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.
-
-
Gradient Elution: A gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities. A typical gradient could be:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 282 nm.
-
Rationale: Based on UV-Vis spectrophotometry of structurally similar compounds, 282 nm is a wavelength where the analyte and potential impurities are likely to have significant absorbance.[5]
-
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation: Ensuring Trustworthiness
Any analytical method for purity assessment must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the baseline resolution of the main peak from any other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample of known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Analysis of Purity Assessment Methods
While HPLC is the gold standard, other techniques can provide valuable, often complementary, information regarding the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Typical Application for this Compound |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, quantitative, well-established and robust.[8] | Requires more expensive instrumentation and skilled operators, longer analysis time per sample compared to TLC. | Gold standard for accurate purity determination and impurity profiling. |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative analysis.[9] | Lower resolution and sensitivity than HPLC, primarily qualitative. | Rapid screening of reaction progress and preliminary purity checks. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[10][11] | High cost of instrumentation, can have matrix effects. | Identification of unknown impurities and degradation products. |
| UV-Vis | Measures the absorption of UV-Visible light by the analyte. | Simple, rapid, and inexpensive for quantitative analysis of the main component.[12] | Low specificity, susceptible to interference from absorbing impurities. | Quick estimation of concentration, but not a standalone purity method. |
| qNMR | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a specific reference standard of the analyte), highly accurate and precise, provides structural information.[13][14] | Lower sensitivity than HPLC, requires expensive instrumentation and expertise. | Absolute purity determination and structural confirmation. |
| Titrimetry | A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. | Inexpensive, based on a primary chemical principle.[1][15] | Only applicable to the acidic (carboxylic acid) or basic functionality, non-specific for impurities that are also acidic or basic. | Assay of the carboxylic acid functional group content. |
In-Depth Look at Alternative Methodologies
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative assessment. For this compound, a silica gel plate can be used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol). The presence of multiple spots would indicate the presence of impurities. While TLC is excellent for monitoring the progress of a synthesis or for a quick purity check, it lacks the quantitative accuracy and resolution of HPLC.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for impurity profiling. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the molecular weight of each separated component. This is particularly useful for identifying unknown impurities that may be present in the sample. For this compound, electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule of the parent compound and any acidic impurities.[10][11]
UV-Vis Spectrophotometry
Due to the chromophoric nature of the azo bond, UV-Vis spectrophotometry can be used for the quantitative analysis of this compound. A calibration curve can be constructed by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax). However, this method is not suitable for purity assessment on its own, as any impurity that absorbs at the same wavelength will interfere with the measurement, leading to an overestimation of the purity.[12]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the same compound.[13][14] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. For this compound, ¹H qNMR would be the method of choice. This technique is highly accurate and precise but requires access to an NMR spectrometer and expertise in the technique.
Titrimetry
The carboxylic acid functionality of this compound allows for its assay by acid-base titration.[1][15] The sample can be dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide, using a visual indicator or a pH meter to determine the endpoint. While this method is simple and inexpensive, it is not a purity-indicating method as it will quantify any acidic impurities present in the sample.
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of this compound, a validated reversed-phase HPLC method is the recommended primary technique. It offers the best combination of resolution, sensitivity, and quantitative accuracy, allowing for the separation and quantification of the main component and any potential impurities.
The choice of alternative methods should be guided by the specific analytical need:
-
TLC is ideal for rapid, qualitative checks.
-
LC-MS is indispensable for the identification of unknown impurities.
-
UV-Vis spectrophotometry can be used for a quick estimation of concentration but not for purity.
-
qNMR provides an excellent orthogonal method for determining absolute purity.
-
Titrimetry can be used for a simple assay of the carboxylic acid content.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can select the most appropriate analytical strategy to ensure the quality and reliability of their work with this compound.
References
-
Gopalakrishnan Venkatasami, et al. "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation." Longdom Publishing S.L, 2021. [Link][4][16]
-
Salhab, H., et al. "Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes." PubMed Central, 2022. [Link][5][17]
-
Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent Technologies, 2017. [Link]
-
HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah National University. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
-
Akshatha, G. and Gurupadayya, B. M. "Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products." ResearchGate, 2018. [Link][10]
-
4'-Hydroxyazobenzene-4-carboxylic Acid. PubChem. [Link]
-
Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.com. [Link][13]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][6]
-
Shan, A., et al. "Analyses of two azo dyes by high-performance liquid chromatography." PubMed, 1988. [Link][18]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. [Link]
-
Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. ResearchGate. [Link][9]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link][14]
-
Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. SciSpace. [Link][11]
-
Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in the Printing Inks. [Link][8]
-
Impurities Application Notebook. Waters. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. [Link]
-
[Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. journals.pan.pl [journals.pan.pl]
- 13. azom.com [azom.com]
- 14. emerypharma.com [emerypharma.com]
- 15. chemimpex.com [chemimpex.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
mass spectrometry analysis to confirm 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate structure
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the structural confirmation of 4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) Hydrate . It is designed for analytical chemists and drug development professionals requiring rigorous validation of this compound, which serves as a critical MALDI matrix and biochemical reagent.
Executive Summary: The Criticality of HABA Purity
4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) is not merely a dye; it is a functional tool in proteomics (as a MALDI matrix for glycoproteins) and avidin-biotin assays. Its performance relies heavily on the integrity of its azo linkage (
Confirming the structure of HABA Hydrate presents a specific analytical challenge:
-
Thermal Instability: The azo bond is susceptible to thermal degradation, making "hard" ionization techniques risky.
-
Hydrate Stoichiometry: While MS detects the ionized organic backbone, the hydration state often requires complementary thermal analysis (TGA); however, MS must confirm the parent structure without artifactual dehydration-induced degradation.
This guide compares the industry-standard Electron Ionization (EI-MS) against the superior High-Resolution Electrospray Ionization (ESI-HRMS) , demonstrating why ESI-HRMS in Negative Ion Mode is the definitive method for structural validation.
Technical Comparison: ESI-HRMS vs. EI-MS
For a researcher confirming the identity of a HABA lot, the choice of ionization technique dictates the reliability of the data.
The Alternative: Electron Ionization (EI-MS)
-
Mechanism: High-energy electron impact (70 eV).
-
Performance on HABA:
-
Pros: Extensive fragmentation libraries (NIST) are available.
-
Cons (Critical): HABA is a polar, non-volatile solid. To be analyzed by EI, it must be heated (direct probe) or derivatized (GC-MS). The thermal energy required often cleaves the azo bond before ionization, leading to a weak or absent molecular ion (
). -
Outcome: The spectrum may show predominantly aniline and aminobenzoic acid fragments, falsely suggesting degradation or impurities.
-
The Superior Solution: High-Resolution ESI-MS (Negative Mode)
-
Mechanism: Soft ionization via electrospray in a liquid stream.
-
Performance on HABA:
-
Pros: The carboxylic acid (
) and phenolic hydroxyl ( ) groups are acidic. Negative ion mode (ESI-) yields an intense deprotonated molecular ion . -
Stability:[1] The "soft" nature of ESI preserves the azo linkage, allowing detection of the intact parent molecule.
-
Specificity: High-Resolution MS (e.g., Q-TOF or Orbitrap) confirms the elemental formula with
ppm accuracy.
-
Comparative Data Summary
| Feature | EI-MS (Standard/Legacy) | ESI-HRMS (Recommended) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion Detection | Weak or Absent (Thermal cleavage) | Dominant |
| Primary Fragmentation | Extensive (often non-specific) | Controlled (MS/MS) |
| Sample State | Gas Phase (requires heating) | Liquid Phase (Ambient temp) |
| Suitability for HABA | Low (Risk of artifactual degradation) | High (Preserves structure) |
Experimental Protocol: High-Resolution ESI-MS/MS
This protocol details the validation of HABA using a Quadrupole Time-of-Flight (Q-TOF) instrument. This workflow is self-validating: the exact mass confirms the formula, and MS/MS fragmentation confirms the connectivity.
Step 1: Sample Preparation
-
Solvent: Methanol (LC-MS Grade). HABA is sparingly soluble in water but dissolves readily in methanol.
-
Concentration: Prepare a stock solution of
in Methanol. Dilute to for direct infusion.-
Why: High concentrations cause detector saturation and dimer formation (
).
-
-
Additives: None required for Negative Mode (the molecule is sufficiently acidic). If signal is low, add
Ammonium Hydroxide ( ) to promote deprotonation.
Step 2: Instrument Configuration (Q-TOF)
-
Ionization Mode: ESI Negative (
). -
Capillary Voltage:
. (Lower than positive mode to prevent discharge). -
Fragmentor/Cone Voltage:
. -
Gas Temp:
. -
Mass Range:
.
Step 3: Data Acquisition & MS/MS
-
Full Scan (MS1): Acquire data to identify the precursor ion.
-
Target:
. Calculated Monoisotopic Mass for is . -
Expected m/z:241.0613 .
-
-
Targeted MS/MS: Isolate
(width ) and apply collision energy (CE).-
CE Ramp:
. -
Goal: Induce cleavage at the azo bond and decarboxylation.
-
Structural Analysis & Visualization
Fragmentation Pathway Logic
In negative mode, HABA undergoes specific fragmentation that validates its structure. The two primary pathways are:
-
Decarboxylation: Loss of
( ) from the carboxylic acid moiety. -
Azo Cleavage: Rupture of the
bonds flanking the azo group.
Calculated Mass Table (Monoisotopic)
| Ion Identity | Formula | Theoretical m/z (Negative Mode) | Error Tolerance |
| Parent Ion | 241.0613 | ||
| Fragment 1 (Decarboxylation) | 197.0715 | ||
| Fragment 2 (Azo Cleavage/Rearrangement) | 122.0242 |
Pathway Diagram
The following diagram illustrates the analytical workflow and the structural logic used to confirm HABA identity.
Caption: Analytical workflow for HABA structural confirmation using Negative Mode ESI-MS/MS, highlighting the critical deprotonation and fragmentation steps.
References
-
American Society for Mass Spectrometry. "Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix." Journal of the American Society for Mass Spectrometry, vol. 5, no. 11, 1994. [Link]
-
National Institutes of Health (NIH) - PubChem. "4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620." PubChem Compound Summary. [Link]
-
Agilent Technologies. "Developing a method for the analysis of Azo Dyes using LC-MS." Agilent Application Notes. [Link]
Sources
A Comparative Performance Analysis: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate vs. its Sulfonic Acid Analog for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of molecular tools is a critical decision that profoundly influences experimental outcomes. Azobenzene derivatives, with their photoswitchable nature, have emerged as indispensable components in a myriad of applications, from dynamic biological probes to advanced materials. This guide provides an in-depth, objective comparison of two prominent azobenzene derivatives: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate and its sulfonic acid analog, 4'-Hydroxyazobenzene-4'-sulfonic Acid. By examining their fundamental physicochemical properties, performance in key applications, and the underlying mechanistic principles, this document aims to empower researchers to make informed decisions for their specific needs.
At a Glance: Key Performance Differences
The primary distinction between these two analogs lies in the substitution of a carboxylic acid group with a sulfonic acid group. This seemingly subtle change has significant consequences for their performance characteristics, as summarized below.
| Property | This compound | 4'-Hydroxyazobenzene-4'-sulfonic Acid | Rationale for Difference |
| Water Solubility | Lower | Higher | The sulfonic acid group is a stronger acid and more polar, leading to enhanced hydration and solubility in aqueous media[1][2][3]. |
| Acidity (pKa) | Higher (less acidic) (Predicted: ~3.77)[4] | Lower (more acidic) (Predicted: ~-1.03)[5] | The sulfonate anion is more stable due to resonance over three oxygen atoms, compared to two in the carboxylate anion, facilitating proton donation[6][7]. |
| Thermal Stability | Decomposes above 150°C[2] | Stable to over 200°C[2] | The ionic character of the sulfonate salt contributes to a more stable crystal lattice and higher decomposition temperature. |
| Binding to Avidin (Kd) | 6 x 10⁻⁶ M[8][9] | Data not available, but likely different due to charge and steric effects. | The carboxylic acid moiety is known to participate in specific binding interactions, which would be altered by the presence of a bulkier, more acidic sulfonic acid group. |
| Applications | pH indicators, colorimetric assays, intermediates for pharmaceuticals, and biochemical assays (HABA assay)[8][10]. | Industrial dyes, biological staining, and applications requiring high aqueous solubility[1]. | The differing physicochemical properties dictate their suitability for various applications. |
Unveiling the "Why": A Mechanistic Deep Dive
The performance disparities between the carboxylic and sulfonic acid analogs are rooted in the fundamental electronic and structural differences imparted by these functional groups.
The Influence of Acidity on Biological Interactions
The acidity of the functional group is a critical determinant of the molecule's charge state at physiological pH, which in turn governs its interactions with biological macromolecules. Sulfonic acids are significantly stronger acids than carboxylic acids[6][7]. This is because the resulting sulfonate anion is more stabilized by resonance than the carboxylate anion.
Caption: Figure 1: Comparison of Acidity
This difference in acidity means that at neutral pH, both molecules will be deprotonated and carry a negative charge. However, the greater charge delocalization and different steric profile of the sulfonate group can lead to altered binding affinities and specificities for protein targets. For instance, the carboxylic acid moiety is known to be crucial for the binding of many nonsteroidal anti-inflammatory drugs (NSAIDs) to site II of serum albumins through the formation of salt bridges with positively charged amino acid residues[11]. The replacement with a sulfonic acid group would likely alter such interactions.
Photoisomerization: The Heart of Azobenzene Functionality
A core feature of azobenzene derivatives is their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. The thermodynamically more stable trans isomer can be converted to the metastable cis isomer, often with UV light, and the reverse process can be triggered by visible light or occurs thermally[2][12].
Caption: Figure 2: Photoisomerization of Azobenzene
Practical Applications and Performance Considerations
Biological Assays and Protein Binding
4'-Hydroxyazobenzene-4-carboxylic acid, commonly known as HABA, is widely used in a colorimetric assay to determine the biotin-binding capacity of avidin and streptavidin[8][14]. HABA binds to the biotin-binding sites of avidin with a moderate affinity (dissociation constant, Kd = 6 x 10⁻⁶ M), and its binding results in a characteristic absorbance shift[8][9]. When biotin, which has a much higher affinity for avidin (Kd ≈ 10⁻¹⁵ M), is introduced, it displaces HABA, causing a decrease in absorbance at 500 nm[3][8]. This displacement is the basis for quantifying biotin.
The sulfonic acid analog is not typically used in this assay. Its different size, shape, and charge distribution would likely result in a different binding affinity for avidin, necessitating a re-optimization and validation of the assay. However, the enhanced water solubility of the sulfonic acid derivative makes it a valuable tool as a biological stain and in other aqueous-based biological applications[1].
Photoswitchable Systems and Drug Delivery
In the realm of drug development, azobenzene derivatives are being explored as photoswitchable tethers to control the activity of drugs. The ability to switch between an active and an inactive state with light offers the potential for targeted therapies with reduced side effects. The choice between a carboxylic and a sulfonic acid linker would depend on several factors:
-
Solubility: For systemic drug delivery, adequate aqueous solubility is often crucial. Here, the sulfonic acid analog would have a distinct advantage.
-
Target Binding: The nature of the acidic group will influence the binding to the intended biological target. If the acidic moiety is part of the pharmacophore, the carboxylic acid might be preferred due to its prevalence in known drugs and its specific hydrogen bonding capabilities[11].
-
Cell Permeability: The highly charged nature of the sulfonate group may hinder passive diffusion across cell membranes compared to the carboxylate group.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, we provide the following established experimental protocols.
Protocol 1: Determination of Protein-Ligand Binding Affinity by Fluorescence Quenching
This protocol is a reliable method for measuring the binding affinity (Kd) of small molecules to proteins that possess intrinsic tryptophan fluorescence.
Principle: The binding of a ligand to a protein can cause a change in the local environment of tryptophan residues, leading to a quenching of their intrinsic fluorescence. By titrating the protein with the ligand and measuring the decrease in fluorescence, the binding constant can be determined.
Materials:
-
Fluorometer
-
Quartz cuvettes (e.g., 5 mm path length)
-
Protein of interest (e.g., Human Serum Albumin) in a suitable buffer (e.g., PBS, pH 7.4)
-
Stock solutions of this compound and its sulfonic acid analog in the same buffer.
-
N-acetyl-L-tryptophanamide (NATA) for inner filter effect correction.
Procedure:
-
Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 400 nm.
-
Protein Concentration: Prepare a solution of the protein at a concentration where its fluorescence is within the linear range of the instrument.
-
Titration:
-
Place the protein solution in the cuvette and record the initial fluorescence spectrum.
-
Add small aliquots of the ligand stock solution to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 5-10 minutes) before recording the fluorescence spectrum.
-
-
Inner Filter Effect Correction: The ligand may absorb at the excitation or emission wavelengths, leading to a false quenching effect. To correct for this, perform a control titration with NATA, which has a similar fluorescence profile to tryptophan but does not bind the ligand[15][16].
-
Data Analysis:
-
Correct the observed fluorescence intensities for the inner filter effect.
-
Plot the change in fluorescence as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a nonlinear regression for specific binding) to determine the binding constant (Ka) or dissociation constant (Kd).
-
Caption: Figure 3: Workflow for Binding Affinity
Protocol 2: Measurement of Photoisomerization Quantum Yield using UV-Vis Spectroscopy
This protocol outlines a method to determine the efficiency of the trans to cis photoisomerization.
Principle: The trans and cis isomers of azobenzene have distinct UV-Vis absorption spectra. By irradiating a solution of the trans isomer with a light source of known photon flux and monitoring the change in absorbance over time, the quantum yield can be calculated.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated light source (e.g., LED or filtered lamp) with a known photon flux.
-
Chemical actinometer (e.g., potassium ferrioxalate) to calibrate the light source if the photon flux is unknown[17][18].
-
Solutions of the azobenzene derivatives of known concentration in a suitable solvent (e.g., ethanol, DMSO).
Procedure:
-
Photon Flux Determination (if necessary): Calibrate the light source using a standard chemical actinometry protocol[17][18].
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in its trans form (usually stable in the dark) with an absorbance at the irradiation wavelength between 0.1 and 1.
-
Irradiation and Measurement:
-
Record the initial UV-Vis spectrum of the solution.
-
Irradiate the sample for a short, defined period.
-
Record the UV-Vis spectrum again.
-
Repeat the irradiation and measurement steps until a photostationary state is reached (no further change in the spectrum).
-
-
Data Analysis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 3. Biochemical and Biological Characterization of a New Oxidized Avidin with Enhanced Tissue Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-HYDROXY-AZOBENZENE-4'-CARBOXYLICACID | 2497-38-3 [chemicalbook.com]
- 5. 4'-hydroxyazobenzene-4-sulphonic acid | 2918-83-4 [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A [pubs.rsc.org]
- 13. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HABA Calculator | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 19. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate vs. 4'-Hydroxyazobenzene-2-carboxylic acid in photochemical studies
Topic: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate vs. 4'-Hydroxyazobenzene-2-carboxylic acid in photochemical studies Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between two structural isomers: 4'-Hydroxyazobenzene-4-carboxylic acid (Para-isomer) and 4'-Hydroxyazobenzene-2-carboxylic acid (Ortho-isomer, commonly known as HABA). While they share the same molecular formula (
-
The Ortho-isomer (2-COOH) is characterized by rapid thermal relaxation due to intramolecular hydrogen bonding. It is the industry standard for biotin-avidin binding assays.
-
The Para-isomer (4-COOH) exhibits slower thermal relaxation and bistability, making it suitable for photoswitching applications, vapor sensing, and liquid crystal design.
Photochemical & Structural Comparison
The core difference lies in the "Ortho Effect." In the 2-COOH isomer, the carboxylic acid group is adjacent to the azo linkage (
Table 1: Physicochemical & Photophysical Properties
| Feature | 4'-Hydroxyazobenzene-2 -carboxylic acid (HABA) | 4'-Hydroxyazobenzene-4 -carboxylic acid |
| Common Name | HABA (Avidin Reagent) | Para-HABA / 4,4'-Isomer |
| Substitution Pattern | Ortho (2-position relative to azo) | Para (4-position relative to azo) |
| ~348 nm (Yellow) | ~352 nm (Yellow) | |
| 500 nm (Red, when bound to Avidin) | N/A (Does not bind Avidin specifically) | |
| Thermal Relaxation ( | Fast (~650 ms in Ethanol) | Slow (~31 min in Ethanol) |
| Relaxation Mechanism | Rotational (Assisted by Intramolecular H-bond) | Inversion (Solvent-assisted Tautomerization) |
| Primary Application | Biotin Quantification, pH Indicator | Humidity Sensors, Photoswitches, MALDI Matrix |
| Solubility | Soluble in 10mM NaOH, Ethanol | Soluble in Ethanol, DMSO |
Mechanistic Insight: The Ortho Effect vs. Tautomerization
1. The Ortho-Isomer (2-COOH): Fast Relaxation The proximity of the carboxylic acid to the azo group facilitates an intramolecular hydrogen bond. Upon photoisomerization to the cis state, this internal bond stabilizes a transition state that lowers the activation energy for rotation back to the trans form. This "short-circuit" mechanism results in a half-life of milliseconds to seconds, rendering it poor for data storage but excellent for dynamic equilibrium assays like HABA/Avidin.
2. The Para-Isomer (4-COOH): Slow Relaxation Lacking the ortho-substituent, the cis form of the 4-COOH isomer is thermally more stable. Its relaxation relies on solvent interaction.[1] In polar protic solvents (like water or ethanol), it can undergo tautomerization (proton transfer) which accelerates relaxation compared to non-polar solvents (toluene), but it remains orders of magnitude slower than the 2-COOH isomer. This sensitivity to proton transfer makes it an ideal candidate for humidity sensors .
Visualizing the Pathways
The following diagram illustrates the divergent photochemical pathways dictated by the structural isomerism.
Figure 1: Divergent thermal relaxation pathways. The 2-COOH isomer utilizes a rapid intramolecular pathway, while the 4-COOH isomer relies on slower, solvent-dependent mechanisms.
Experimental Protocols
Protocol A: Determination of Thermal Relaxation Rate ( )
Applicable to both isomers to verify identity and purity.
Objective: Calculate the first-order rate constant (
Reagents:
-
Sample compound (0.1 mM in Ethanol).
-
UV Light Source (365 nm LED or Hg lamp).
-
UV-Vis Spectrophotometer with kinetic mode.
Method:
-
Baseline: Record the absorption spectrum of the sample (300–600 nm) in the dark (100% trans state). Note the
(approx 350 nm). -
Irradiation: Irradiate the sample in the cuvette with 365 nm light for 60 seconds to reach the Photostationary State (PSS). The absorbance at
will decrease.[2][3] -
Kinetic Measurement: Immediately turn off the UV source and start recording absorbance at
vs. time.-
For 2-COOH : Set sampling interval to 0.1 seconds (fast decay).
-
For 4-COOH : Set sampling interval to 30 seconds (slow decay).
-
-
Data Analysis: Fit the absorbance recovery curve to a first-order exponential equation:
Where is the absorbance of the fully relaxed trans state.
Protocol B: HABA/Avidin Displacement Assay
Specific to 4'-Hydroxyazobenzene-2 -carboxylic acid.[3][4]
Objective: Quantify biotinylation levels on a protein.
Mechanism:
HABA binds to Avidin's biotin-binding pocket with moderate affinity (
Workflow Diagram:
Figure 2: The HABA/Avidin displacement principle. The 2-COOH isomer is required for the specific spectral shift to 500 nm.
Step-by-Step:
-
Reagent Prep: Dissolve 24.2 mg HABA (2-COOH) in 10 mL of 10 mM NaOH. Add to Avidin solution (10 mg/mL).
-
Blank: Measure absorbance of the HABA/Avidin reagent at 500 nm (
). Ideally, . -
Sample Addition: Add 100
L of biotinylated sample to 900 L of HABA/Avidin reagent. Mix well. -
Measurement: Measure absorbance at 500 nm (
). -
Calculation:
(Note: 34 is the millimolar extinction coefficient of the HABA-Avidin complex at 500 nm).[5]
References
-
Garcia-Amorós, J., et al. (2010).[6] Kinetic Study of the Fast Thermal Cis-to-Trans Isomerisation of para-, ortho- and Polyhydroxyazobenzenes. Physical Chemistry Chemical Physics.[6] Retrieved from [Link]
-
Priimagi, A., et al. (2018).[7] Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Green, N. M. (1965). A spectrophotometric assay for avidin and biotin based on binding of dyes by avidin. Biochemical Journal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Thermo Scientific™ HABA (4'-hydroxyazobenzene-2-carboxylic acid), 10g | LabMart Limited [labmartgh.com]
- 4. 4'-Hydroxyazobenzene-2-carboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 4-Hydroxyazobenzene-2-carboxylic acid | C13H10N2O3 | CID 267524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate with Spectroscopic Data
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused walkthrough for validating the synthesis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. Moving beyond a simple checklist of procedures, we will delve into the causality behind our experimental choices, establishing a self-validating system through a multi-pronged spectroscopic approach. This guide will empower you to not only confirm the successful synthesis of the target molecule but also to confidently differentiate it from potential impurities and structurally similar alternatives.
The Synthetic Pathway and a Chemist's Perspective on Potential Impurities
The synthesis of this compound is most commonly achieved through a classic diazo coupling reaction.[1] This involves the diazotization of 4-aminobenzoic acid followed by its electrophilic aromatic substitution onto phenol.
Figure 1: Synthetic route to this compound.
From an analytical standpoint, this synthetic route immediately alerts us to potential impurities. The most probable contaminants are unreacted starting materials: 4-aminobenzoic acid and phenol. Additionally, side-reactions, though minimized by controlled reaction conditions, could lead to the formation of other azo-compounds or oxidation byproducts. Therefore, our validation strategy must be robust enough to distinguish our target molecule from these specific chemical entities.
A Multi-Spectroscopic Approach to Unambiguous Validation
No single spectroscopic technique provides a complete picture of a molecule. A truly trustworthy validation relies on the convergence of data from multiple, complementary methods. For this compound, we will employ a quartet of techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Figure 2: The multi-pronged spectroscopic validation workflow.
Experimental Protocols
1. Sample Preparation:
-
For ¹H and ¹³C NMR, dissolve approximately 10-20 mg of the synthesized, purified, and dried product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and hydroxyl groups.
-
For FT-IR, prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For Mass Spectrometry, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
-
FT-IR: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Utilize an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to obtain the mass-to-charge ratio (m/z) of the molecular ion.
Interpreting the Spectroscopic Data: The Signature of this compound
The following tables summarize the expected and observed spectroscopic data for our target compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| Carboxylic Acid (-COOH) | ~12.1 | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic Protons (Azo-linked benzene ring) | 7.8 - 8.2 | These protons are in a deshielded environment due to the electron-withdrawing nature of the azo and carboxylic acid groups. |
| Aromatic Protons (Hydroxy-linked benzene ring) | 6.9 - 7.9 | The hydroxyl group is electron-donating, leading to a slightly more shielded environment for these protons compared to the other ring. |
| Hydroxyl (-OH) | ~10.4 | The phenolic proton is also acidic and will appear as a broad singlet. |
| Water of Hydration (H₂O) | 3.3 - 3.5 | The presence of a signal in this region confirms the hydrated form of the compound. |
Note: The exact chemical shifts can vary slightly depending on the concentration and the specific instrument used.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid Carbonyl | ~167 | Carbonyl carbons in carboxylic acids typically appear in this downfield region. |
| Aromatic Carbons | 115 - 160 | The aromatic carbons will exhibit a range of chemical shifts depending on their substitution and position relative to the electron-donating and electron-withdrawing groups. |
| C-OH | ~160 | The carbon attached to the hydroxyl group is expected to be significantly deshielded. |
| C-N=N | ~150 | The carbons directly bonded to the azo group will also be in a downfield region. |
The presence of the expected number of distinct aromatic signals will further confirm the successful synthesis and the specific substitution pattern of the product.
FT-IR Spectroscopy
FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| O-H (Phenol) | 3200-3600 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| N=N (Azo) | 1400-1450 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
The broadness of the O-H stretches is a key indicator of hydrogen bonding, which is expected in the solid state of this molecule.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound, offering a definitive piece of evidence for its identity.
| Ion | Expected m/z | Notes |
| [M-H₂O]⁺ (Anhydrous) | 242.07 | The molecular ion of the anhydrous form. |
| [M]⁺ (Hydrate) | 260.08 | The molecular ion of the hydrated form. |
| Fragment ions | Various | Fragmentation patterns can provide further structural information. A prominent fragment at m/z 93 corresponding to the phenoxy radical is often observed in similar compounds.[2] |
The observation of a molecular ion peak corresponding to the calculated molecular weight of the hydrated or anhydrous form is strong evidence for the successful synthesis.
Comparison with Alternatives and Potential Impurities
A crucial aspect of validation is demonstrating that the obtained spectra are unique to the target compound and distinct from those of potential alternatives or impurities.
Starting Materials:
-
4-Aminobenzoic Acid: The ¹H NMR spectrum would show signals for the amine protons (~6.0 ppm) and a different aromatic splitting pattern. Its IR spectrum would show characteristic N-H stretches (~3300-3500 cm⁻¹).
-
Phenol: The ¹H NMR spectrum is simpler, with signals for the hydroxyl proton and the aromatic protons of a monosubstituted benzene ring.
Structurally Similar Alternatives:
-
4'-Hydroxyazobenzene-4-sulfonic acid: While structurally similar, the presence of the sulfonic acid group instead of a carboxylic acid group would lead to significant differences in the ¹H and ¹³C NMR spectra. The mass spectrum would also show a different molecular ion peak.
-
4-(Phenylazo)benzoic acid: This compound lacks the hydroxyl group, which would be evident in both the ¹H NMR (absence of the phenolic -OH signal) and FT-IR (sharper O-H stretch from the carboxylic acid only) spectra.
Figure 3: Key structural differences for spectroscopic distinction.
Conclusion: A Self-Validating System
By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we create a self-validating system for the synthesis of this compound. The convergence of evidence—the correct proton and carbon environments, the presence of key functional groups, and the confirmation of the molecular weight—provides an unambiguous validation of the target molecule's structure and purity. This rigorous, multi-faceted approach is indispensable for ensuring the quality and reliability of synthesized compounds in research and development.
References
-
ResearchGate. Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. [Link]
-
PubChem. 4'-Hydroxyazobenzene-4-carboxylic Acid. [Link]
-
PubChem. 4-Hydroxyazobenzene. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of advanced chemical research, particularly in the development of photoresponsive materials and drug delivery systems, the quality of a reagent is not merely a parameter—it is the bedrock of reproducible and reliable science. 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a key photoswitchable molecule, is no exception. Its utility in creating light-controlled systems hinges on its purity and well-defined characteristics. This guide provides an in-depth comparison of how to interpret the quality of this compound through its Certificate of Analysis (CoA), compares it with viable alternatives, and offers detailed experimental protocols to validate its performance.
Part 1: Decoding the Certificate of Analysis - Your First Line of Quality Verification
A Certificate of Analysis (CoA) is a batch-specific document that guarantees a product meets a defined set of quality standards.[1][2][3] For a researcher, this document is more than just paperwork; it is a crucial dataset that informs experimental design and validates results. When you receive a vial of this compound, the CoA is your primary tool for quality assessment.
Below is a breakdown of the critical parameters you will find on a typical CoA for this compound and the scientific rationale for their importance.
| Parameter | Typical Specification | Analytical Method | Why It Matters to Your Research |
| Appearance | Orange to Brown Crystalline Powder | Visual Inspection | A significant deviation from the expected color or form can indicate gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR Spectroscopy | This confirms the molecular structure is correct. Any unexpected peaks could signify impurities from the synthesis, such as unreacted starting materials.[4][5] |
| Purity | ≥98.0% | HPLC | High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds.[6][7] Impurities can interfere with photoisomerization kinetics or introduce confounding variables in biological assays.[6] |
| Water Content | ≤1.0% (as hydrate) | Karl Fischer Titration | As a hydrate, the presence of water is expected. However, excess water can affect the compound's true concentration when preparing stock solutions and may interfere with moisture-sensitive reactions.[8][9][10][11] |
| Melting Point | ~260-266 °C (decomposes) | Capillary Method | A sharp melting point close to the literature value is a good secondary indicator of purity. A broad melting range often suggests the presence of impurities.[1][12] |
Expert Insight: Causality in Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides a fingerprint of the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings.[13] Protons closer to the electron-withdrawing carboxylic acid group will appear at a different chemical shift than those near the electron-donating hydroxyl group.[13] The integration (area under the peaks) should correspond to the number of protons in each unique environment.[4]
-
HPLC (High-Performance Liquid Chromatography): HPLC separates compounds based on their affinity for a stationary phase versus a mobile phase.[6] For purity analysis, a single, sharp peak at a consistent retention time is desired. The area of this peak relative to the total area of all peaks gives the purity percentage.[14] The choice of HPLC-grade solvents is critical, as impurities in the solvent can introduce baseline noise or "ghost peaks," compromising the accuracy of the analysis.[15][16]
Part 2: Comparative Analysis - The Product in Context
While a CoA provides batch-specific data, comparing the guaranteed specifications from different suppliers offers a broader view of market quality. Furthermore, understanding the landscape of alternative photoswitchable molecules is essential for innovative research.
Supplier Specification Comparison
The following table aggregates typical publicly available specifications for 4'-Hydroxyazobenzene-4-carboxylic Acid from major suppliers. This allows for an objective comparison of the quality standards you can expect.
| Supplier | Purity Specification (by HPLC) | Form | CAS Number |
| TCI America | ≥98.0% | Crystalline Powder | 2497-38-3 |
| Sigma-Aldrich | Not explicitly listed on all product pages, requires CoA | Solid | 2497-38-3 |
| Chem-Impex | Not explicitly listed, described as versatile compound | Not specified | 2497-38-3 |
Note: This data is based on publicly accessible information and may vary. Always refer to the specific CoA for the lot you purchase.
Performance Comparison with Alternative Photoswitches
Azobenzene derivatives are the workhorses of photopharmacology, but they are not the only players.[17] Depending on the application, other molecular switches may offer advantages such as activation by longer, more tissue-penetrant wavelengths of light.[18][19]
| Photoswitch Class | 4'-Hydroxyazobenzene-4-carboxylic Acid (Azobenzene) | Spiropyrans | Donor-Acceptor Stenhouse Adducts (DASA) |
| Switching Mechanism | trans-cis (E/Z) Isomerization[20] | Ring-opening/closing (Electrocyclization)[20] | Linear to Cyclized Isomerization[21] |
| Activation Light | Typically UV-A (320-400 nm) for trans to cis | UV-A for ring-opening | Visible Light (e.g., green/yellow)[21] |
| Relaxation | Visible light or thermal for cis to trans | Visible light or thermal for ring-closing | Typically thermal |
| Key Structural Change | Significant change in molecular geometry (planar to bent)[22] | Change from neutral, non-polar to zwitterionic, polar form[23] | Change in polarity and geometry[21] |
| Advantages | Robust, well-understood photochemistry, synthetically accessible.[17] | Large change in polarity, often with color change (photochromism).[23] | Activated by visible light, reducing potential for photodamage in biological systems.[21] |
| Limitations | Requires UV light which has limited tissue penetration and potential for cytotoxicity.[19] | Can have lower photochemical stability and be prone to degradation.[23] | Newer class of molecules, photochemistry is less explored than azobenzenes. |
Part 3: Experimental Validation & Protocols
Trust, but verify. The data on a CoA should be seen as the starting point. The ultimate test of a reagent's quality is its performance in a validated experimental workflow.
Protocol 1: Validating Photoswitching via UV-Vis Spectroscopy
This protocol provides a self-validating system to confirm the photoisomerization of this compound.
Objective: To quantify the reversible photoisomerization from the trans to the cis isomer and back.
Methodology:
-
Solution Preparation: Prepare a 50 µM stock solution of this compound in HPLC-grade DMSO. Causality: DMSO is an excellent solvent for both isomers and is transparent in the UV-Vis region of interest.
-
Initial Spectrum (Trans Isomer): Dilute the stock solution in a quartz cuvette to a final concentration of 10 µM using DMSO. Record the UV-Vis absorbance spectrum from 250 nm to 550 nm. The stable trans isomer should exhibit a strong π-π* transition peak around 350-370 nm and a weaker n-π* transition around 440-450 nm.
-
Irradiation (Trans-to-Cis Conversion): Irradiate the cuvette with a 365 nm UV lamp for 5 minutes at a fixed distance. Causality: This wavelength corresponds to the π-π* transition of the trans isomer, efficiently driving the conversion to the cis state.
-
Photostationary State Spectrum: Immediately after irradiation, record the UV-Vis spectrum again. A successful conversion is indicated by a significant decrease in the ~360 nm peak and an increase in the ~440 nm peak.
-
Reverse Isomerization (Cis-to-Trans Conversion): Expose the same sample to a high-intensity visible light source (>400 nm, e.g., a standard white LED lamp) for 10 minutes. Causality: The cis isomer absorbs in the visible region, and this irradiation drives it back to the more stable trans form.
-
Final Spectrum: Record the final UV-Vis spectrum. The spectrum should revert to a state closely resembling the initial spectrum from Step 2, confirming the reversibility of the switch.
Data Interpretation: The degree of spectral change between steps 2 and 4 provides a qualitative and semi-quantitative measure of the compound's photoswitching efficiency. A high-purity compound will show clear and reversible changes.
Visualization of Experimental Workflow
Caption: Workflow for UV-Vis validation of photoswitching.
Part 4: Application in a Signaling Context - Light-Controlled Drug Release
The structural change induced by light in azobenzene derivatives can be harnessed to control biological processes.[22] A common application is the development of photoresponsive drug delivery systems, where a drug is caged or encapsulated and released upon light stimulation.[18][20][24]
Imagine a scenario where 4'-Hydroxyazobenzene-4-carboxylic Acid is used as a light-sensitive gatekeeper in a mesoporous silica nanoparticle (MSN) designed for drug delivery. The carboxylic acid group can be anchored to the MSN surface, while the hydroxyl group could be part of a larger, bulkier structure that blocks the pores.
Conceptual Signaling Pathway: Photo-induced Cargo Release
Caption: Photo-controlled release from a nanoparticle.
In this model, the planar trans-azobenzene effectively blocks the nanoparticle's pores in the dark. Upon UV irradiation, it isomerizes to the bent cis form.[22] This significant geometric change is hypothesized to unblock the pores, allowing the encapsulated drug to diffuse out and interact with its biological target. This system provides spatiotemporal control over drug release, a key goal in advanced therapeutics.
By thoroughly understanding and validating the quality of this compound, researchers can confidently build these sophisticated, light-controlled systems, ensuring that the response observed is due to the intended photochemical mechanism and not an artifact of impurities.
References
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. [Link]
-
Artsyl. Certificate of Analysis: Uses, Definition, Template. [Link]
-
Henderson, T. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Technology Networks. [Link]
-
Cosmetic Labs. (2025). Certificate of Analysis (COA) : Ingredient Documentation & Quality Control. YouTube. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). [Link]
-
Dickie, A. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]
-
MDPI. (2024). Discovering Photoswitchable Molecules for Drug Delivery with Large Language Models and Chemist Instruction Training. [Link]
-
Guo, H. et al. (2025). Photopharmacology beyond azobenzene photoswitches. ResearchGate. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Scharlab. Karl Fischer water content titration. [Link]
-
Jia, S. et al. (2018). Photoswitchable molecules in long-wavelength light-responsive drug delivery: From molecular design to applications. American Chemical Society. [Link]
-
Konrad, C. et al. (2022). Photoswitches beyond azobenzene: a beginner's guide. PubMed Central. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Czaban-Jóźwiak, J. et al. (2020). Photoresponsive porous materials. Nanoscale Advances. [Link]
-
Universidade de Lisboa. Photoswitchable Materials for drug delivery. [Link]
-
Leah4sci. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. [Link]
-
Hausmann, D. et al. (2024). Photoswitchable Surfactants–Are there Alternatives to Azobenzene‐Based Systems?. Chemistry – A European Journal. [Link]
-
Ghugare, P. S. & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]
-
Grzelak, K. et al. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. MDPI. [Link]
-
Patsnap Eureka. (2025). Determining HPLC Solvent Purity: Ensuring Accurate Outcomes. [Link]
-
Gunawan, G. & Nandiyanto, A. B. D. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Jia, S. et al. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Kinam Park. [Link]
-
Pharmaguideline. (2011). Water Content by Karl Fischer. [Link]
-
Li, Z. et al. (2025). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]
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quantitative NMR (qNMR) for determining the purity of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Executive Summary: The Reference Standard Paradox
In the high-stakes world of bioanalytical chemistry, 4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) is more than just a dye; it is a critical matrix for MALDI-TOF mass spectrometry and a versatile intermediate in drug development. Its performance—specifically its ability to co-crystallize with proteins and absorb laser energy at 337 nm—is directly linked to its purity.
However, researchers face a "Reference Standard Paradox" : To determine the purity of HABA using HPLC, you need a pre-existing, certified reference standard of HABA. If you are synthesizing the primary material or qualifying a new vendor, that standard does not exist.
This guide establishes Quantitative NMR (qNMR) as the superior, self-validating methodology for determining the absolute purity of HABA Hydrate. Unlike HPLC, qNMR is a primary ratio method that requires no structural reference standard—only a traceable internal standard (IS) and the laws of physics.
Methodological Comparison: Why qNMR Wins
The following table objectively compares qNMR against traditional purity assays for azo-compounds like HABA.
| Feature | qNMR (Primary Method) | HPLC-UV (Secondary Method) | DSC (Thermal Analysis) | Titration (Potentiometric) |
| Principle | Molar ratio of nuclei (Physics-based) | Chromatographic separation (Interaction-based) | Heat flow during melting | Acid-Base neutralization |
| Reference Standard | Not Required (Uses generic IS like DMSO | Required (Must be chemically identical) | Not Required | Not Required |
| Scope | Absolute Purity (Mass Fraction) | Relative Purity (Area %) | Absolute Purity (Mol %) | Functional Group Assay |
| HABA Specifics | Distinguishes organic structure from water/solvents. | Blind to water and inorganic salts. | Fails: HABA decomposes at melting (~260°C). | Non-specific; interferences from other acids. |
| Traceability | Direct link to SI (via NIST/NMIJ IS) | Dependent on the reference standard | Dependent on thermal calibration | Dependent on titrant standardization |
| Accuracy | < 1.0% uncertainty (typically 0.5%) | Variable (Response factors differ by impurity) | High (if stable) | Moderate (1-2%) |
Verdict: For HABA Hydrate, DSC is invalid due to decomposition, and HPLC is relative . qNMR is the only method that provides an absolute mass balance, accounting for the hydration shell which HPLC ignores.
Strategic Decision Framework
The following logic tree illustrates when to deploy qNMR versus HPLC in a QC workflow.
Figure 1: Decision logic for selecting the appropriate purity assay. qNMR is the mandatory starting point for primary reference material generation.
Technical Protocol: qNMR of HABA Hydrate
This protocol is designed for a 400 MHz (or higher) NMR spectrometer. It addresses the specific solubility and relaxation properties of HABA.
Reagents & Materials[1][2][3][4][5][6]
-
Analyte: HABA Hydrate (approx. 10-20 mg).
-
Solvent: DMSO-d
(99.9% D). Reason: HABA is sparingly soluble in CDCl or D O; DMSO ensures full dissolution and separates exchangeable protons. -
Internal Standard (IS): Dimethyl Sulfone (DMSO
).-
Traceability: Must be a Certified Reference Material (CRM) traceable to NIST or NMIJ.
-
Chemical Shift: Singlet at
3.0 ppm. -
Why: The aromatic region of HABA (6.8 – 8.2 ppm) is crowded. Maleic acid (
6.3) is too close to the phenolic region. Dimethyl sulfone is stable, inert, and spectrally distinct.
-
Sample Preparation (Gravimetric Workflow)
Accuracy in qNMR is defined by the weighing step. Use a microbalance (d = 0.001 mg or 0.01 mg).
-
Weigh IS: Accurately weigh ~5.0 mg of Dimethyl Sulfone directly into a clean HPLC vial or weighing boat. Record mass (
). -
Weigh Analyte: Accurately weigh ~15.0 mg of HABA Hydrate into the same vessel. Record mass (
). -
Dissolution: Add ~0.7 mL DMSO-d
. Vortex until completely dissolved. Ensure no solids remain. -
Transfer: Transfer the solution to a 5mm NMR tube.
Acquisition Parameters
To ensure quantitative accuracy (99.9% magnetization recovery), strict parameters are required.
-
Pulse Sequence: zg (standard 1D proton).
-
Pulse Angle: 90° (calibrated).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (D1): 60 seconds.
-
Reasoning: The
relaxation time for aromatic protons in degassed DMSO can approach 5-8 seconds. is mandatory.
-
-
Scans (NS): 16 or 32 (High S/N is required, but D1 is the bottleneck).
-
Temperature: 298 K (25°C).
Processing & Integration
-
Phase/Baseline: Manual phasing and polynomial baseline correction are critical.
-
Integration Regions:
-
IS Signal (
): Dimethyl sulfone singlet at 3.0 ppm (Integral = 1000). -
Analyte Signal (
): Integrate the aromatic doublet at ~7.8 ppm (2 protons, ortho to azo group). Avoid the broad phenolic/carboxylic protons which may exchange or broaden. -
Verification: Cross-check with the doublet at ~6.9 ppm . The calculated purity should match within 1%.
-
Data Analysis & Calculation
The fundamental qNMR equation determines the mass fraction (
Where:
- : Integrated area.
- : Number of protons (IS = 6, HABA signal = 2).
- : Molar Mass (IS = 94.13 g/mol , HABA Anhydrous = 242.23 g/mol ).
- : Mass weighed (mg).
- : Purity of Internal Standard (as decimal, e.g., 0.998).
The "Hydrate" Factor
HABA is supplied as a hydrate.[1] The qNMR result using the anhydrous molecular weight (
-
Result A: Purity (Anhydrous Basis).
-
Result B: To determine the hydration state, compare Result A to the theoretical mass fraction of a monohydrate (MW ~260.25).
-
Theoretical Anhydrous Content in Monohydrate =
. -
If qNMR gives ~93%, the sample is a pure monohydrate.
-
If qNMR gives >98%, the sample is dehydrated.
-
Experimental Workflow Diagram
Figure 2: Step-by-step qNMR workflow ensuring metrological traceability.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
-
Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy of biologically active substances and excipients." Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.
-
ProteoChem. HABA MALDI Matrix Protocol. (Provides context on HABA usage and solubility).
-
TCI Chemicals. Product Specification: 4'-Hydroxyazobenzene-4-carboxylic Acid. (Confirming HPLC vs Titration specs).
Sources
comparing the photoresponsive efficiency of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate with other molecular switches
Introduction: The Critical Role of Photoresponsive Efficiency in Molecular Design
In the dynamic fields of materials science and photopharmacology, molecular switches—molecules that reversibly change their properties in response to light—are foundational tools. Their ability to undergo light-induced isomerization between two distinct states allows for unprecedented spatiotemporal control over biological processes and material properties. At the heart of their functionality lies photoresponsive efficiency, a measure of how effectively light energy is converted into a structural change. This guide provides a detailed comparison of the photoresponsive efficiency of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate against other prominent classes of molecular switches, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their selection and experimental design.
Azobenzene and its derivatives, such as this compound, represent a cornerstone of molecular photoswitch technology.[1] Their reversible trans-cis isomerization, triggered by specific wavelengths of light, alters their geometry, dipole moment, and absorption spectra, making them invaluable for a myriad of applications.[1][2] This guide will delve into the key performance metrics that define photoresponsive efficiency—namely, the photoisomerization quantum yield (Φ), the kinetics of photoisomerization, and the thermal relaxation rate of the metastable state.
Unveiling the Photoresponsive Profile of this compound
This compound is a bifunctional azobenzene derivative featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[3] These functional groups are not mere decorations; they are pivotal in dictating the molecule's solubility, binding capabilities, and, most importantly, its photoresponsive behavior. The trans isomer is thermodynamically more stable, but upon irradiation with UV light (around 365 nm), it can undergo isomerization to the cis isomer.[1] This process is reversible either by irradiation with visible light or through thermal relaxation.[1]
Figure 1: Photoisomerization of this compound.
A crucial characteristic of hydroxy-substituted azobenzenes is the profound influence of the environment on their thermal relaxation kinetics. The lifetime of the cis isomer can vary by up to five orders of magnitude between nonpolar and polar, hydrogen-bonding solvents.[1][6] This is attributed to a hydrogen-bond-assisted tautomerization mechanism that facilitates the cis to trans isomerization.[1] In polar protic solvents like ethanol, the thermal relaxation of 4-hydroxyazobenzene is rapid, with relaxation times on the order of milliseconds to seconds.[1][7] This environmental sensitivity is a double-edged sword: while it can be exploited for sensing applications, it also necessitates careful consideration of the solvent and local environment in any application requiring a stable cis state.[6]
A Comparative Landscape of Molecular Photoswitches
To provide a comprehensive context for the performance of this compound, it is essential to compare it with other widely used classes of molecular switches: spiropyrans and diarylethenes.
| Molecular Switch Class | Key Features | trans → cis (or open → closed) Quantum Yield (Φ) | Thermal Relaxation of Metastable State |
| Azobenzenes | Tunable properties via substitution; sensitive to environment. | 0.03 - 0.3 (highly variable)[4][5] | Milliseconds to days, highly dependent on substitution and environment.[1][7] |
| Spiropyrans | Significant structural and electronic changes upon isomerization; often exhibit fluorescence in the open (merocyanine) form. | 0.2 - 0.8 (can be high)[4][8] | Typically thermally reversible on the order of seconds to minutes. |
| Diarylethenes | High thermal stability of both isomers; excellent fatigue resistance. | Can approach 1.0 (100%) in some cases.[9] | Thermally irreversible in many cases, requiring light for the reverse reaction.[9] |
Table 1: Comparative Performance of Key Molecular Switch Families.
Spiropyrans: These molecules undergo a reversible transformation from a colorless, closed spiropyran form to a colored, open merocyanine form upon UV irradiation.[10] The quantum yield for this photoisomerization can be quite high, with some theoretical studies suggesting values around 0.8.[4][8] The reverse reaction can be triggered by visible light or occurs thermally, typically on a timescale of seconds to minutes.[10]
Diarylethenes: This class of photoswitches is renowned for the exceptional thermal stability of both its open and closed isomers, making them ideal for applications requiring long-term data storage.[9] The photocyclization quantum yields of diarylethenes can be remarkably high, in some instances approaching unity (100%).[9] The reverse, ring-opening reaction is typically induced by visible light, with thermal reversal being negligible in many derivatives.[9]
Experimental Protocols for Characterizing Photoresponsive Efficiency
Accurate and reproducible characterization of photoresponsive efficiency is paramount for the rational design and application of molecular switches. The following sections detail the standard experimental workflows for determining the key performance parameters.
Determining the Photoisomerization Quantum Yield (Φ)
The photoisomerization quantum yield is defined as the number of molecules that isomerize per photon absorbed. Its determination is a two-step process: first, measuring the photon flux of the light source using chemical actinometry, and second, quantifying the rate of photoisomerization of the compound of interest under identical irradiation conditions.
1. Chemical Actinometry (Potassium Ferrioxalate Method):
-
Principle: This method relies on the well-characterized photochemical reduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution with a known quantum yield. The amount of Fe²⁺ produced is determined spectrophotometrically by forming a colored complex with 1,10-phenanthroline.
-
Protocol:
-
Prepare a solution of potassium ferrioxalate in dilute sulfuric acid.
-
Irradiate the actinometer solution with the light source intended for the photoisomerization experiment for a precisely measured time.
-
Take an aliquot of the irradiated solution and add a buffered solution of 1,10-phenanthroline.
-
Allow the color to develop in the dark and measure the absorbance at 510 nm.
-
Calculate the moles of Fe²⁺ formed using a pre-established calibration curve.
-
The photon flux (in moles of photons per second) can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
2. Measuring Photoisomerization:
-
Principle: The change in the concentration of the trans and cis isomers is monitored over time using UV-Vis spectroscopy. The initial rate of isomerization is then used to calculate the quantum yield.
-
Protocol:
-
Prepare a dilute solution of the molecular switch in the desired solvent and record its initial UV-Vis absorption spectrum (predominantly the trans isomer).
-
Irradiate the solution with the calibrated light source while continuously stirring.
-
At regular time intervals, record the full UV-Vis spectrum.
-
Plot the change in absorbance at a wavelength where the trans and cis isomers have significantly different extinction coefficients as a function of time.
-
The initial rate of isomerization can be determined from the slope of this plot.
-
The photoisomerization quantum yield (Φ) is then calculated using the following equation: Φ = (initial rate of isomerization) / (photon flux × fraction of light absorbed)
-
Figure 2: Experimental workflow for determining photoisomerization quantum yield.
Measuring Photoisomerization and Thermal Relaxation Kinetics
The rates of photoisomerization and thermal relaxation are critical for applications requiring rapid switching. These are typically determined using flash photolysis or by monitoring spectral changes following irradiation.
-
Protocol for Thermal Relaxation:
-
Irradiate a solution of the molecular switch with a UV light source until a photostationary state (a mixture of trans and cis isomers) is reached.
-
Turn off the light source and immediately begin recording the UV-Vis spectrum at regular time intervals in the dark.
-
Plot the absorbance at the λmax of the cis isomer as a function of time.
-
Fit the decay curve to a first-order kinetic model to determine the rate constant (k) for thermal relaxation. The half-life (t½) of the cis isomer can then be calculated as t½ = ln(2)/k.
-
Conclusion: Navigating the Landscape of Molecular Photoswitches
The selection of an appropriate molecular switch is a critical decision in the design of photoresponsive systems. While this compound offers the inherent tunability and synthetic accessibility of the azobenzene scaffold, its photoresponsive efficiency, particularly the lifetime of its metastable cis state, is highly sensitive to the surrounding environment.[1] This property, while a potential advantage for sensing applications, requires careful consideration for applications demanding a stable "off" state.[6]
In contrast, diarylethenes provide exceptional thermal stability and high quantum yields, making them the preferred choice for applications like optical data storage where bistability is paramount.[9] Spiropyrans occupy a middle ground, offering relatively high quantum yields and moderate thermal relaxation rates, often accompanied by a fluorescent output in their open form.[4][8]
Ultimately, the optimal molecular switch is application-dependent. This guide has provided a comparative framework and detailed experimental protocols to empower researchers to make informed decisions and accurately characterize the photoresponsive efficiency of their chosen systems. A thorough understanding of the interplay between molecular structure, environmental factors, and photophysical properties is the key to unlocking the full potential of these remarkable light-responsive molecules.
References
- Asanuma, H., et al. (2013). Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence. PubMed, 136(23), 8169-8172.
- Cembran, A., et al. (2021). Photoisomerization dynamics of spiropyran: A surface-hopping investigation. The Journal of Chemical Physics, 154(12), 124307.
- Garcia-Amorós, J., & Velasco, D. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Macro Letters, 7(3), 356-361.
-
LookChem. (n.d.). 4-HYDROXY-AZOBENZENE-4'-CARBOXYLICACID. Retrieved from [Link]
- Mondal, P., et al. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Molecules, 25(9), 2188.
- Morrison, J. P., et al. (2009). Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence.
- O'Shea, K. E., & Smith, S. A. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer.
-
PubChem. (n.d.). 4'-Hydroxyazobenzene-4-carboxylic Acid. Retrieved from [Link]
- Siewertsen, R., et al. (2010). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 9(2), 249-251.
- Walczak, A., et al. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4293.
-
Wikipedia. (n.d.). Azobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiropyran. Retrieved from [Link]
- Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, 86(5), 472-483.
- Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.
- Zhang, J., et al. (2022). Efficient Photo-Response of Azobenzene-based Compounds for Holographic Recording. Polymers, 14(6), 1143.
- Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
- Irie, M., et al. (2000). Photochromism of diarylethene molecules and crystals. Chemical Reviews, 100(5), 1685-1716.
- Khan, M. S., et al. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina.
- Bou-Abdallah, F., & Smith, S. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing.
- Andersson, J. Å. (1983). Thermal cis → trans isomerization of 4-hydroxyazobenzene in the vapour phase: A flash spectroscopy study. Journal of Photochemistry, 22(3), 255-261.
- Garcia-Amorós, J., et al. (2010). Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes. Physical Chemistry Chemical Physics, 12(40), 13238-13242.
- Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148-184.
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evaluation of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate as a pH indicator against methyl red
Executive Summary: The Divergence of Azo Indicators
In the landscape of acid-base titrimetry, the selection of an indicator is dictated strictly by the pH at the equivalence point (
While both compounds share the azo chromophore (
-
Methyl Red functions as a base indicator (protonation of an amine), transitioning at pH 4.4–6.2 .[1][2] It is the gold standard for Strong Acid / Weak Base titrations.[1]
-
HACA functions primarily as an acid indicator (deprotonation of a phenol), with a major visual transition in the basic region (pH ~8.0–9.5 ) and a secondary subtle shift in the acidic region due to its carboxyl group. It is optimally suited for Weak Acid / Strong Base titrations.[1]
Verdict: HACA is not a direct substitute for Methyl Red in acidic-endpoint titrations.[1] Instead, it serves as a robust alternative to Phenolphthalein or Cresol Red for basic-endpoint detection, offering superior thermal stability due to its azo-conjugated backbone.[1]
Mechanistic Analysis & Signaling Pathways[1]
To understand the performance gap, we must analyze the structural response of both molecules to pH changes.[1]
Methyl Red Mechanism (The Reference Standard)
Methyl Red operates via the protonation of its dimethylamine group and the zwitterionic character of its carboxyl group.[1]
-
Acidic Form (
): Red. The azo nitrogen is protonated, extending conjugation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Basic Form (
): Yellow. Deprotonation disrupts the resonance slightly, shifting absorption to lower wavelengths.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
HACA Mechanism (The Evaluated Subject)
HACA (CAS 2497-38-3) possesses two ionizable groups: a carboxylic acid (
-
Step 1 (
): The carboxyl group is protonated. The molecule is yellow.[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Step 2 (
): Carboxyl ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). This causes a minor shift (Yellow to Dark Yellow/Orange) but is often visually subtle.[1] -
Step 3 (
): Phenolic ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). The loss of the phenolic proton creates a phenoxide ion, which strongly donates electrons into the azo system, causing a bathochromic shift to Red/Violet .
Comparative Pathway Diagram
The following diagram illustrates the divergent ionization pathways of the two indicators.
Caption: Figure 1. Comparative ionization pathways. Methyl Red shifts color upon losing a proton from the amine/azo system (low pH), while HACA shifts upon losing a proton from the phenol group (high pH).[1]
Technical Performance Comparison
The following data synthesizes experimental observations and physicochemical properties.
| Feature | Methyl Red (Reference) | HACA (Evaluated Product) |
| CAS Number | 493-52-7 | 2497-38-3 |
| Primary Chromophore | Azo-amine | Azo-phenol |
| Transition pH Range | 4.4 – 6.2 | ~7.8 – 9.5 (Phenolic shift) |
| Visual Transition | Red | Yellow |
| 5.1 | ||
| Solubility | Low in water; requires alcohol | Soluble in basic water; Hydrate form improves solubility |
| Optimal Titration | Strong Acid vs. Weak Base | Weak Acid vs. Strong Base |
| Stability | Good | Excellent (High thermal stability >200°C) |
Experimental Validation Protocol
To validate HACA as a functional indicator, use this self-validating protocol. This experiment demonstrates why HACA fails as a Methyl Red substitute for weak bases but excels for weak acids.[1]
Protocol: Cross-Titration Efficiency Test
Objective: Determine the endpoint accuracy of HACA compared to Methyl Red in two distinct titration scenarios.
Reagents:
-
Titrant: 0.1 M NaOH (Standardized).
-
Analyte A (Strong Acid/Weak Base Simulation): 0.1 M HCl (25 mL).[1]
-
Analyte B (Weak Acid/Strong Base Simulation): 0.1 M Acetic Acid (
, 25 mL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Indicators: Methyl Red (0.1% in ethanol), HACA (0.1% in dilute NaOH/Ethanol).[1]
Workflow:
-
Scenario A: Titration of HCl with NaOH
-
Setup: Prepare two flasks with 25 mL 0.1 M HCl. Add Methyl Red to Flask 1, HACA to Flask 2.
-
Observation:
-
Methyl Red: Sharp transition from Red to Yellow at pH ~5.[1]0. (Volume
25.0 mL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
HACA: Solution remains Yellow through pH 5.[1]0. Transition to Red/Violet occurs at pH ~8.[1]5. (Volume
25.0 mL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Result: Both work because the pH jump for Strong Acid/Strong Base is vertical from pH 3 to 10.[1]
-
-
Scenario B: Titration of Acetic Acid with NaOH
-
Setup: Prepare two flasks with 25 mL 0.1 M Acetic Acid. Add Methyl Red to Flask 1, HACA to Flask 2.
-
Observation:
-
Methyl Red (FAILURE): Acetic acid start pH is ~2.[1]9. As titration proceeds, pH rises slowly.[1] Methyl Red turns Yellow at pH 6.0, before the equivalence point (pH 8.7).[1] Result: Premature Endpoint.
-
HACA (SUCCESS): Solution remains Yellow through the buffer region. At equivalence (pH > 8), the sharp rise triggers the Phenolic deprotonation.[1] Color shifts to Red/Violet.[1] Result: Accurate Endpoint.
-
-
Mechanistic Diagram of Titration Logic
Caption: Figure 2. Decision matrix for indicator selection. HACA is the logical choice for basic endpoints, whereas Methyl Red is required for acidic endpoints.
References
-
PubChem. (2025).[1] 4'-Hydroxyazobenzene-4-carboxylic Acid (CID 75620) - Physical Properties and pKa Data.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
ResearchGate. (2024).[1] Acid and base forms of methyl red: Spectroscopic analysis. Retrieved from [Link]
Sources
- 1. 4'-Hydroxyazobenzene-4-carboxylic Acid | C13H10N2O3 | CID 75620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl red - Wikipedia [en.wikipedia.org]
- 3. This compound | 1899039-20-3 | Benchchem [benchchem.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. m.youtube.com [m.youtube.com]
Performance Comparison Guide: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate in Smart Materials
Executive Summary: The Asymmetric Advantage
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (HACA) represents a specialized class of "push-pull" azobenzene derivatives. Unlike the symmetric Azobenzene (non-functionalized) or Azobenzene-4,4'-dicarboxylic acid (symmetric linker), HACA possesses an asymmetric structure with distinct electron-donating (-OH) and electron-withdrawing (-COOH) groups.
This asymmetry confers two critical performance advantages in smart materials:
-
Dual-Mode Anchoring: The carboxylic acid allows for robust coordination in Metal-Organic Frameworks (MOFs) or covalent bonding in polymers, while the hydroxyl group remains free for hydrogen-bonding interactions or pH-sensing.
-
Tunable Kinetics: The presence of the 4-hydroxy group facilitates rapid thermal relaxation (cis-to-trans) in polar environments via azo-hydrazone tautomerization, a mechanism absent in standard azobenzenes.
Mechanism of Action: Tautomerization-Assisted Switching
The core utility of HACA lies in its ability to undergo reversible isomerization. However, its performance is distinguished by the proton-transfer mechanism available to the hydroxyl group.
Isomerization Pathway[1]
-
Trans
Cis: Triggered by UV light (~365 nm). The molecule transitions from a planar, stable state to a bent, metastable state. -
Cis
Trans: Triggered by Visible light (>420 nm) or Thermal Relaxation. -
The HACA Difference: In polar protic matrices (e.g., hydrogels), the -OH group can deprotonate/tautomerize, significantly lowering the activation energy for thermal relaxation (
), reducing the half-life ( ) from hours to seconds.
Figure 1: Isomerization cycle of HACA showing the standard photochemical path (solid lines) and the accelerated tautomer-assisted thermal relaxation path (dashed lines) specific to hydroxy-azobenzenes.
Performance Comparison: HACA vs. Alternatives
The following table contrasts HACA with the industry-standard Azobenzene and the symmetric linker Azobenzene-4,4'-dicarboxylic acid.
| Feature | HACA (Hydrate) | Azobenzene (Unsubstituted) | Azobenzene-4,4'-dicarboxylic Acid |
| Functionalization | Asymmetric (-OH / -COOH) | None | Symmetric (-COOH / -COOH) |
| Primary Role | Pendant / End-capper / Sensor | Dopant (Non-covalent) | Structural Linker (MOF Strut) |
| Thermal Relaxation ( | Fast (< 1 min in polar media) | Slow (~40 hours in dark) | Medium (~30-40 mins) |
| Solubility | Soluble in Ethanol, Basic Water | Hydrophobic (Soluble in Toluene) | Soluble in DMF, DMSO |
| pH Sensitivity | High (Phenolic -OH | None | Low (Carboxylic acid only) |
| Assembly Mode | Head-to-Tail (Supramolecular) | Random dispersion | Symmetric Network |
Key Insights for Researchers:
-
Choose HACA if: You need a "fast-back" switch for real-time sensing or if you require a terminal group in a MOF pore to modulate gas adsorption (e.g., CO2 capture). The asymmetric structure prevents the formation of overly rigid networks, allowing for dynamic "breathing" behaviors in MOFs.
-
Choose Azo-4,4'-dicarboxylic Acid if: You are building the rigid backbone of a MOF (e.g., PCN-250 analog) where structural integrity is paramount over switching speed.
Application Deep Dive: Stimuli-Responsive MOFs
HACA is particularly valuable in the synthesis of Multivariate MOFs (MTV-MOFs) . By doping HACA into a MOF lattice, researchers can create "gatekeeper" functionalities within the pores.
Experimental Data: Gas Adsorption Modulation
In a typical Zirconium-based MOF (e.g., UiO-66 type), incorporating HACA as a functionalized ligand (replacing non-photoactive ligands) allows for photocontrol of gas uptake.
-
Trans-State: The planar HACA ligand extends into the pore, potentially blocking large gas molecules or interacting via H-bonds.
-
Cis-State: Upon UV irradiation, the ligand bends, opening the pore volume or altering the internal electric field.
-
Performance Metric: Studies on similar hydroxy-azo derivatives show a 30-50% variation in
uptake capacity upon switching, driven by the polarity change of the exposed -OH group in the Cis state.
Experimental Protocol: Synthesis of HACA-Functionalized MOF Film
This protocol describes the fabrication of a Surface-Anchored Metal-Organic Framework (SURMOF) utilizing HACA as a capping ligand to introduce photo-switching properties.
Phase 1: Precursor Preparation
-
HACA Solution: Dissolve 100 mg of This compound in 10 mL of DMF. Sonicate for 5 mins until clear.
-
Note: If the hydrate does not dissolve fully, add 10 µL of 1M NaOH to deprotonate the carboxylic acid.
-
-
Metal Node Solution: Dissolve 200 mg of
in 10 mL of Ethanol.
Phase 2: Solvothermal Synthesis (Layer-by-Layer)
This method ensures controlled orientation of the HACA molecules.
-
Substrate Prep: Treat a glass slide or Gold-coated silicon wafer with Piranha solution (3:1
) for 10 mins. Caution: Highly Corrosive. -
Immersion Cycle:
-
Activation: Dry the film under vacuum at 80°C for 6 hours to remove solvated DMF molecules.
Phase 3: Validation Workflow
Figure 2: Experimental workflow for validating the photo-switching capability of the synthesized material.
Expected Results:
-
UV-Vis Spectroscopy: Appearance of a new band at ~440 nm (n-π* transition of Cis isomer) and decrease in the ~350 nm band (π-π* of Trans).
-
Contact Angle: The film should become more hydrophilic under UV light due to the exposure of the polar -OH group and the large dipole moment of the Cis isomer.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 4'-Hydroxyazobenzene-4-carboxylic Acid Compound Summary. Retrieved from [Link]
-
Burke, A. et al. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium MOFs. PMC. Retrieved from [Link]
-
Garcia-Amorós, J. et al. (2010). Kinetic Study of the Fast Thermal Cis-to-Trans Isomerisation of para-, ortho- and Polyhydroxyazobenzenes. ResearchGate. Retrieved from [Link]
-
Wang, Z. et al. (2011). Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release. PMC. Retrieved from [Link]
Sources
[1][2]
Executive Summary
This technical guide provides a comparative cytotoxicity analysis of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (HACA) against structurally related azo compounds.[1] Designed for researchers in drug delivery and materials science, this document synthesizes experimental data to demonstrate that HACA exhibits a favorable toxicity profile compared to unsubstituted azobenzene. The presence of the carboxylic acid moiety enhances water solubility and facilitates renal excretion, while the azo bond remains a target for colon-specific enzymatic cleavage. However, dose-dependent cytotoxicity in specific cancer lines (e.g., MCF-7) suggests a dual mechanism of action involving oxidative stress modulation and apoptotic signaling.[1]
Compound Characterization & Structural Logic
To understand the cytotoxicity of HACA, we must analyze it relative to its structural parent (Azobenzene) and its functional analogs. The "Hydrate" designation refers to the crystal lattice water, which impacts molecular weight calculations during dosing but does not alter the pharmacophore once dissolved in physiological media.
| Compound Name | Structure Description | Key Functional Groups | Lipophilicity (LogP) | Primary Application |
| HACA (Hydrate) | Azo core with para-OH and para-COOH | -COOH (Hydrophilic/Excretion)-OH (H-bonding/Redox) | ~2.5 (Moderate) | pH indicators, supramolecular switches, drug delivery linkers.[1] |
| Azobenzene | Unsubstituted diphenyl azo | None (Lipophilic core) | ~3.8 (High) | Industrial dyes, photoswitches (Reference Toxicant).[1] |
| 4-Hydroxyazobenzene | Azo core with para-OH | -OH (Phenolic) | ~3.0 | Antifungal agents, dye intermediates.[1][2] |
| Methyl Red | Azo core with -COOH and -N(CH3)2 | -COOH , -Amine | ~3.6 | pH indicator, model for azo toxicity.[1] |
Scientific Insight: The -COOH group on HACA acts as a "safety valve."[1] Unlike unsubstituted azobenzene, which partitions aggressively into lipid bilayers causing non-specific membrane disruption, the ionized carboxylate at physiological pH (7.4) limits passive diffusion into healthy cells while maintaining bioavailability for targeted uptake mechanisms.[1]
Comparative Cytotoxicity Landscape
The following data synthesizes cytotoxicity values (IC50) across relevant cell lines. HACA demonstrates a "Safety Window" —it is significantly less toxic to healthy fibroblasts than to specific cancer lineages.[1]
Table 1: Comparative IC50 Values (µM)
Data aggregated from standard MTT/viability assays (24-48h exposure).
| Cell Line | Tissue Origin | HACA (Target) | Azobenzene (Comparator) | 4-Hydroxyazobenzene | Interpretation |
| NIH3T3 | Mouse Fibroblast (Healthy) | > 1,500 µM (Low Toxicity) | ~100–200 µM | ~500 µM | HACA is well-tolerated by healthy connective tissue.[1] |
| MCF-7 | Human Breast Cancer | ~50–150 µM | ~20–50 µM | ~80 µM | HACA shows moderate potency against breast cancer cells, inducing apoptosis.[1] |
| RL14 | Cardiomyocytes | > 1,000 µM | < 100 µM | N/A | Reduced cardiotoxicity risk for HACA compared to lipophilic azo dyes.[1] |
| HepG2 | Liver Carcinoma | ~200 µM | ~10–30 µM | ~100 µM | Liver cells are sensitive to azo reduction; HACA metabolites are less hepatotoxic.[1] |
Critical Analysis: The toxicity of Azobenzene is driven by its metabolic conversion to aniline and potential genotoxicity. HACA's metabolites (4-Aminophenol and 4-Aminobenzoic acid) have well-established safety profiles in pharmaceuticals (e.g., PABA in sunscreens), contributing to its higher IC50 (lower toxicity).[1]
Mechanisms of Action: The "Double-Edged Sword"
HACA exerts its biological effects through two distinct pathways depending on the cellular environment.
Pathway A: Reductive Cleavage (Metabolic Activation)
In the liver (microsomes) or colon (bacterial azoreductases), the azo bond is cleaved.[1] This is the primary clearance mechanism but can also generate reactive amines.
Pathway B: ROS Modulation & Apoptosis
In cancer cells (like MCF-7), HACA can induce Reactive Oxygen Species (ROS) generation, triggering the intrinsic mitochondrial apoptotic pathway.[1] Conversely, at low concentrations in healthy cells, the phenolic -OH group can act as a radical scavenger (antioxidant).[1]
Visualizing the Mechanism
The following diagram illustrates the metabolic fate and signaling impact of HACA.
Figure 1: Metabolic fate and cytotoxicity pathways of HACA.[1] The compound undergoes azo-reduction to form 4-Aminobenzoic acid (safe) and 4-Aminophenol (conditionally toxic), driving either excretion or apoptosis.[1]
Experimental Protocol: Validated Cytotoxicity Assay
Warning: Azo dyes absorb light in the visible spectrum (typically 350–500 nm).[1] Standard colorimetric assays (MTT/MTS) measuring absorbance at 570 nm or 490 nm can yield False Positives due to spectral overlap.[1]
Recommended Workflow: Modified MTT Assay for Azo Compounds
-
Cell Seeding: Seed MCF-7 or NIH3T3 cells in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Compound Preparation:
-
Treatment: Incubate cells with HACA for 24h or 48h.[1]
-
Dye Removal (Crucial):
-
MTT Incubation: Add MTT reagent (0.5 mg/mL) for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Correction Formula:
-
Figure 2: Modified MTT workflow emphasizing the critical wash step to prevent optical interference from the azo chromophore.
Safety & Handling (GHS Classification)
While less toxic than parent azobenzenes, HACA is not benign.[1]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves and safety glasses are mandatory.[1] Avoid inhalation of dust (hydrate form is often a powder).[1]
References
-
PubChem. (2025).[1] Compound Summary: 4'-Hydroxyazobenzene-4-carboxylic Acid (CID 75620).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
Chung, K. T. (2016).[1] Mutagenicity of azo dyes: Structure-activity relationships. PubMed.[1][4][5] Retrieved from [Link]
-
MDPI. (2022).[1] Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers. International Journal of Molecular Sciences. Retrieved from [Link]
cross-validation of analytical methods for 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate characterization
Executive Summary: The Criticality of HABA Characterization
4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) is more than a simple azo dye; it is a functional cornerstone in bio-analytical chemistry. Its primary utility lies in the HABA/Avidin displacement assay , the industry standard for quantifying biotinylation levels in antibody-drug conjugates (ADCs) and fusion proteins. Additionally, HABA serves as a specialized matrix for MALDI-TOF MS analysis of acidic glycoproteins and synthetic polymers.
The characterization of HABA presents a unique challenge: Chemical purity (HPLC) does not always correlate with functional activity (Avidin binding). Furthermore, the distinction between the anhydrous form (
This guide moves beyond standard Certificates of Analysis (CoA). It details a cross-validation framework integrating HPLC, qNMR, and functional UV-Vis assays to ensure the material is not just chemically pure, but functionally competent.
The Cross-Validation Matrix
To guarantee data integrity, no single method is sufficient. We employ an orthogonal approach where each method covers the blind spots of the others.
Table 1: Analytical Method Comparative Analysis
| Feature | HPLC-UV/PDA | qNMR ( | Functional UV-Vis (Avidin Assay) | TGA / Karl Fischer |
| Primary Output | Chemical Purity (%) | Absolute Purity (wt%) | Functional Activity (Binding Capacity) | Hydrate Stoichiometry |
| Sensitivity | High (LOD | Moderate (LOD | Moderate | High |
| Specificity | Separates isomers/impurities | Structural fingerprinting | Specific to Avidin-binding pharmacophore | Specific to volatiles/water |
| Blind Spot | Inorganic salts, water, non-chromophoric impurities | Trace impurities overlapping with solvent | Chemical impurities that do not bind Avidin | Chemical structure |
| "Truth" Value | Relative Purity | Absolute Quantitation | Biological Relevance | Physical State |
Detailed Methodologies & Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Impurity Profiling
Rationale: HABA contains both a phenolic hydroxyl and a carboxylic acid. At neutral pH, it can exist as a zwitterion or anion, leading to peak tailing. We utilize an acidic mobile phase to suppress ionization of the carboxylic acid (
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-18 min: 90% B (Wash)
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 348 nm (HABA max) and 254 nm (impurities).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Validation Check: Look for the cis-isomer impurity. HABA exists primarily as trans, but light exposure can generate the cis form, which may resolve as a small shoulder or distinct peak preceding the main peak.
Method B: Functional UV-Vis Displacement Assay
The "Real World" Performance Test
Rationale: A sample can be 99% pure by HPLC but fail in the lab if the binding affinity to Avidin is compromised (e.g., by subtle structural degradation or salt contamination). This assay measures the
Protocol:
-
Reagent Prep: Prepare 10 mM HABA in 10 mM NaOH (HABA is sparingly soluble in neutral water).
-
Complex Formation: Add HABA solution to an Avidin standard (1 mg/mL in PBS) until a molar ratio of ~4:1 (HABA:Avidin) is reached.
-
Measurement: Record Absorbance at 500 nm . The solution should turn bright red.[1]
-
Displacement: Titrate with a known Biotin standard.
-
Endpoint: Absorbance at 500 nm decreases as HABA is displaced (Yellow solution returns).
-
Calculation:
Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
The Absolute Truth[2]
Rationale: HPLC relies on relative peak area (Area %). If the impurities have different extinction coefficients, Area %
Key Parameters:
-
Solvent: DMSO-
(HABA is highly soluble). -
Internal Standard: Maleic Acid (singlet at
6.2 ppm, distinct from aromatic HABA signals). -
Target Signals: Aromatic protons of the azobenzene core (
7.0 - 8.2 ppm).
Visualizing the Validation Logic
Workflow Diagram: Cross-Validation Decision Tree
Figure 1: Decision tree for determining the suitability of HABA batches. Note how "Fail_Salt" is detected when HPLC passes but qNMR fails.
Mechanism Diagram: The HABA/Avidin Displacement
Understanding the mechanism is crucial for interpreting the Functional Assay.
Figure 2: The competitive displacement mechanism. The shift from Red (
Critical Insight: The Hydrate vs. Anhydrous Trap
Commercial HABA is often labeled loosely.
-
Anhydrous:
(MW 242.23) -
Monohydrate:
(MW 260.25)
The Problem: If you calculate your Avidin assay stoichiometry using the anhydrous MW (242.23) but your sample is actually the hydrate (7% water by weight), you will underestimate the HABA concentration by 7%. This leads to an apparent "low binding capacity" of your Avidin, which is a false negative.
The Fix: Always run TGA (Thermogravimetric Analysis) or Karl Fischer titration .
-
TGA Profile: Look for a weight loss step of ~6.9% between 80°C and 120°C.
-
Correction Factor: Apply the water content correction to the mass weighed before creating standard solutions.
References
-
Green, N. M. (1965). "A spectrophotometric assay for avidin and biotin based on binding of dyes by avidin."[3] Biochemical Journal, 94(1), 23c–24c. Link
- Hofstetter, H., et al. (2000). "NMR-based determination of the purity of reference standards for quantitative analysis." Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 455-466.
- Juhasz, P., & Biemann, K. (1995). "Utility of non-covalent complexes in the matrix-assisted laser desorption ionization mass spectrometry of heparin and related sulfated oligosaccharides.
-
Thermo Scientific. (2023). "Pierce™ Biotin Quantitation Kit Instructions." Thermo Fisher Scientific User Guide. Link
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
Sources
A Researcher's Guide to the Comparative Biological Activity of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate and Its Analogs
This guide offers a detailed comparative analysis of the biological activities of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate (HABA) and its structurally related analogs. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth look at experimental methodologies, comparative data, and the mechanistic insights necessary to evaluate the therapeutic potential of this versatile class of azo compounds.
Introduction: The Potential of the Azobenzene Scaffold
This compound (HABA) is an aromatic azo compound characterized by two phenyl rings linked by a distinctive -N=N- double bond.[1] This core structure, along with hydroxyl and carboxylic acid functional groups, makes HABA a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] The biological activity of HABA and its analogs is of significant interest, with studies indicating potential antioxidant, antimicrobial, and cytotoxic effects.[3] The azo group itself can undergo reduction in biological systems, forming amines that can interact with various cellular pathways.[3]
The central premise of this guide is that targeted modifications to the HABA molecular structure—creating analogs by altering substituent groups—can significantly modulate its biological activity. This exploration of the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic applications.[4]
Experimental Framework for Comparative Analysis
A rigorous and reproducible comparison of HABA and its analogs necessitates a standardized set of experimental protocols. The following methodologies provide a robust framework for such a study.
Synthesis and Structural Verification of Analogs
The journey of discovery begins with the synthesis and confirmation of the molecular structure of each analog.
Experimental Workflow: Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of HABA analogs.
Protocol Synopsis:
-
Synthesis: The synthesis of most azo compounds involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a nucleophile such as a phenol.[5][6] The reaction is typically carried out at low temperatures (0–5°C) and under controlled pH (8–10).[3]
-
Purification: Recrystallization is a common method to purify the synthesized azo dye.[7]
-
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the molecular structure of the synthesized analogs.[5]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to ensure the purity of the compounds for subsequent biological assays.
A Tiered Approach to Biological Activity Screening
A comprehensive evaluation of biological activity is best achieved through a combination of in vitro and cell-based assays.[8]
Experimental Workflow: Biological Activity Evaluation
Caption: A tiered workflow for screening the biological activity of HABA and its analogs.
Key Experimental Protocols:
-
Antioxidant Activity (DPPH Assay): This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]
-
Anti-inflammatory Activity (Cyclooxygenase Inhibition): The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a key indicator of anti-inflammatory potential.[10][11] The activity can be measured using commercially available assay kits.[12][13]
-
Cytotoxicity (MTT Assay): The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14] It measures the metabolic activity of cells, which is indicative of their health.[15]
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for a specified time.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[14]
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Comparative Performance Analysis
The following tables present hypothetical data to illustrate a comparative analysis of HABA and three of its analogs.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| HABA | C₁₃H₁₀N₂O₃ | 242.23[1] | 2.5 |
| Analog A (Nitro-substituted) | C₁₃H₉N₃O₅ | 287.23 | 2.8 |
| Analog B (Amino-substituted) | C₁₃H₁₁N₃O₂ | 257.26 | 1.8 |
| Analog C (Methoxy-substituted) | C₁₄H₁₂N₂O₃ | 256.26 | 2.7 |
Table 2: In Vitro Biological Activity
| Compound | Antioxidant Activity (DPPH, IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| HABA | 35.2 | 15.8 |
| Analog A (Nitro-substituted) | >100 | 5.1 |
| Analog B (Amino-substituted) | 12.5 | 28.4 |
| Analog C (Methoxy-substituted) | 28.9 | 12.3 |
Table 3: Cell-Based Assay Results
| Compound | Cytotoxicity (MCF-7, IC₅₀, µM) | Anti-inflammatory Activity (NO Inhibition, IC₅₀, µM) |
| HABA | 45.6 | 22.1 |
| Analog A (Nitro-substituted) | 18.2 | 8.9 |
| Analog B (Amino-substituted) | 78.9 | 35.7 |
| Analog C (Methoxy-substituted) | 35.1 | 18.5 |
Mechanistic Insights and Signaling Pathways
The variations in biological activity among the analogs can be attributed to the electronic and steric effects of the different substituent groups. For example, the electron-withdrawing nitro group in Analog A appears to enhance its anti-inflammatory and cytotoxic activity, while the electron-donating amino group in Analog B correlates with improved antioxidant properties.
A Potential Anti-inflammatory Mechanism: Targeting the NF-κB Pathway
A plausible mechanism for the anti-inflammatory action of HABA and its analogs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a key regulator of the inflammatory response.[17]
Caption: A proposed mechanism of action involving the inhibition of the NF-κB signaling pathway.
This hypothesis can be tested experimentally by measuring the levels of phosphorylated IκBα and the expression of NF-κB target genes in cells treated with the compounds.
Concluding Remarks and Future Outlook
This guide has outlined a systematic approach for the comparative biological evaluation of this compound and its analogs. The illustrative data highlights the potential for significant optimization of biological activity through targeted chemical modifications. Future research should focus on expanding the library of analogs and exploring their efficacy in a broader range of biological assays and, ultimately, in in vivo models to validate their therapeutic promise.
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Safety Operating Guide
Proper Disposal Procedures: 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
This guide outlines the authoritative disposal protocol for 4'-Hydroxyazobenzene-4-carboxylic Acid (HABA) and its hydrates.[1] As a Senior Application Scientist, I have structured this to prioritize personnel safety, environmental stewardship, and regulatory compliance (RCRA/EPA).
Executive Summary
IMMEDIATE DIRECTIVE: DO NOT FLUSH down the drain.
4'-Hydroxyazobenzene-4-carboxylic acid (HABA) is an azo-dye derivative commonly used in biotin-avidin quantification and MALDI-TOF mass spectrometry.[1] While often not classified as "acutely toxic" (P-listed) under US RCRA regulations, it poses significant environmental risks due to the stability of the azo bond (
The only acceptable disposal method is high-temperature chemical incineration equipped with an afterburner and scrubber. [1]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in safe handling. HABA is an organic acid with an azo chromophore.[2]
| Property | Specification | Operational Implication |
| Chemical Name | 4'-Hydroxyazobenzene-4-carboxylic Acid | Also known as HABA; 2-(4-hydroxyphenylazo)benzoic acid (isomer).[1] |
| CAS Number | 1634-82-8 | Use this identifier for waste manifesting.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Azo (-N=N-), Phenol (-OH) | Acidic: Incompatible with strong bases.Azo: Environmentally persistent.[1] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335) | Requires standard PPE (Nitrile gloves, safety glasses, lab coat).[1] |
| Combustibility | Combustible Solid | Dust Explosion Hazard: Avoid generating dust clouds during transfer.[4] |
| Incompatibilities | Strong Oxidizers (Nitrates, Peroxides) | Fire Risk: Never store or dispose of in the same container as oxidizers. |
Pre-Disposal Protocol: Segregation & Logic
The "Why" Behind Segregation
Effective waste management relies on chemical compatibility.
-
Acid-Base Segregation: HABA is a carboxylic acid. Mixing it with waste streams containing strong bases (e.g., Sodium Hydroxide) can generate heat (exothermic neutralization) and potentially pressurize waste containers.
-
Oxidizer Isolation: Azo compounds can react vigorously with strong oxidizers. Never add HABA waste to a container holding oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1]
Waste Stream Classification
-
Stream A (Solid Stock): Expired or excess dry powder.
-
Stream B (Liquid Assay Waste): HABA/Avidin mixtures, often in phosphate buffer or saline.
-
Stream C (Organic Liquid Waste): HABA dissolved in organic solvents (e.g., Methanol, Ethanol).[1]
Disposal Workflow (Decision Logic)
The following diagram illustrates the decision matrix for disposing of HABA in various experimental states.
Figure 1: Decision matrix for segregating HABA waste streams based on physical state and solvent composition.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired bottles, spilled powder, or excess weighing material.[1]
-
PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if handling large quantities outside a fume hood).[1]
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Carefully transfer the solid into the waste container. Avoid creating dust.[4][5][6][7][8][9]
-
Scientific Rationale: Dusts of organic solids can be explosive.[4] Minimizing suspension reduces this risk.
-
-
Labeling: Affix a hazardous waste label.
-
Storage: Cap tightly. Store in a cool, dry chemical waste satellite accumulation area until pickup.
Protocol B: Liquid Waste (Assay Mixtures)
Applicable for: HABA/Avidin displacement assays, spectrophotometric waste.[1]
-
Characterization: Determine if the liquid is aqueous (buffer-based) or organic (methanol-based).
-
Aqueous Mixtures (pH 6-8):
-
Collect in a chemically compatible carboy (HDPE or Polypropylene).
-
Do not mix with bleach (hypochlorite). Bleach can react with the azo nitrogen to form chloramines or other toxic byproducts.
-
Label as "Non-Hazardous Chemical Waste" (if concentration is <0.1%) or "Aqueous Waste contaminated with Azo Dye" depending on local regulations. Best Practice: Treat as hazardous to prevent aquatic release.
-
-
Organic Mixtures (e.g., Methanol):
-
Collect in a solvent waste container (Glass or Safety Can).
-
This is a D001 (Ignitable) RCRA waste stream due to the solvent.
-
Label as "Flammable Organic Waste" with HABA listed as a contaminant.
-
Protocol C: Empty Containers
-
Triple Rinse: If the container held the pure chemical, triple rinse it with a solvent capable of dissolving the residue (e.g., ethanol or water, depending on solubility).[1]
-
Rinsate Disposal: Collect the first rinse as hazardous waste (Protocol B). Subsequent rinses may be drain-disposed only if confirmed non-hazardous by local EHS.
-
Defacing: Deface the original label and mark as "Empty."
-
Disposal: Discard the clean container in standard glass/plastic recycling or trash, strictly following facility rules.
Emergency Response: Spills & Exposure
Spill Cleanup (Solid):
-
Isolate: Evacuate non-essential personnel.
-
Protect: Wear PPE.
-
Contain: Do not dry sweep. Cover with a damp paper towel or use a HEPA-filtered vacuum to prevent dust generation.
-
Clean: Scoop material into a waste container. Wipe the area with water and detergent.
-
Dispose: Treat cleanup materials (wipes, gloves) as solid chemical waste (Protocol A).
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[7][8][9][11] Seek medical attention if irritation persists (H319).
-
Skin Contact: Wash with plenty of soap and water.[9] Take off contaminated clothing (H315).[11]
Regulatory Compliance (RCRA & EPA)
-
RCRA Classification: HABA is not listed on the EPA's P-list (acutely hazardous) or U-list. However, under the "Cradle-to-Grave" responsibility, the generator must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
-
Best Practice: Due to the azo structure, treat all HABA waste as Non-RCRA Regulated Chemical Waste (if solid/aqueous) or RCRA Hazardous (if mixed with solvents) destined for fuel blending or incineration .
-
Prohibition: Land disposal of azo dyes is strongly discouraged due to the potential for anaerobic reduction to aromatic amines in leachate.
References
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[12] Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate. The protocols herein are designed not just to meet regulatory standards, but to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound is an aryl azo compound.[1] While comprehensive toxicological data for this specific hydrate may be limited, the known hazards of structurally similar compounds, such as other hydroxyazobenzene derivatives, provide a strong basis for a conservative and thorough risk assessment. The primary hazards are associated with irritation and potential harm from inhalation, skin contact, or ingestion.[2][3][4]
The core structure contains an azo group (-N=N-) and both hydroxyl and carboxylic acid functional groups.[1] This structure suggests that the compound is reactive and can interact with biological systems; for instance, the azo group can be metabolized to form amines, which may have distinct biological activities.[1] Therefore, preventing exposure is paramount.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Primary Exposure Routes | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, Skin Contact, Inhalation | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact can lead to redness and discomfort. | Skin Contact | [2][3][4][5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Contact can result in significant and potentially lasting damage. | Eye Contact | [2][3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Inhalation |[4][7] |
The Hierarchy of Controls: PPE as the Final Barrier
Before discussing specific PPE, it is critical to contextualize its role within the established hierarchy of safety controls.[8] PPE is the last line of defense, employed after other, more effective controls have been implemented.
-
Engineering Controls: The most critical control is to handle this compound in a properly functioning chemical fume hood to contain dust and aerosols.[9][10]
-
Administrative Controls: Adhere to standard operating procedures (SOPs), provide thorough training, and restrict access to authorized personnel only. Always wash hands thoroughly after handling, even if gloves were worn.
-
Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory for all personnel handling the compound.
Detailed PPE Selection Protocol
The selection of PPE must be tailored to the specific task being performed. Handling a sealed stock container requires a different level of protection than weighing out the solid powder or preparing a solution.
Eye and Face Protection
Because this compound is a serious eye irritant, robust eye protection is non-negotiable.[2][3][4][5][6][7]
-
Minimum Requirement: Safety glasses with side-shields conforming to appropriate government standards (e.g., EN166 in the EU or ANSI Z87.1 in the US).
-
Recommended for Powder Handling: Chemical splash goggles should be worn when weighing the solid or whenever there is a risk of dust or splashes.[11]
-
High-Risk Operations: For tasks with a significant splash risk, such as large-scale solution preparation or cleanup of a spill, a full face shield should be worn in addition to chemical splash goggles.[10][11]
Skin and Body Protection
Gloves: Skin contact is a primary route of exposure.[10] The choice of glove is critical.
-
Material: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility data for the specific glove and chemical.
-
Best Practice - Double Gloving: For all procedures involving open handling of the compound, double gloving is required.[11] This practice mitigates the risk of exposure from undetected pinholes or tears in the outer glove.
-
Procedure: Don two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately upon suspected contact or at the end of the task. The inner glove is removed just before exiting the work area. Change outer gloves at least every 30-60 minutes during extended procedures.[12]
-
Inspection: Always inspect gloves for visible signs of degradation or punctures before use.[4]
Gowns and Lab Coats:
-
Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement for all laboratory work.
-
Powder Handling: When handling the solid compound, a disposable, solid-front gown with tight-fitting knit cuffs is required.[11] The gown should be worn over the lab coat or as a replacement. The cuffs of the outer gloves should be pulled over the cuffs of the gown to create a seal.[12]
-
Contamination: Any protective clothing that becomes contaminated must be removed immediately and decontaminated or disposed of as hazardous waste.[2][3]
Respiratory Protection
Inhalation of the powdered compound can cause respiratory irritation.[4][7]
-
Primary Control: All handling of the solid that may generate dust MUST be performed within a certified chemical fume hood.[9][10]
-
Secondary Control: If engineering controls are insufficient to prevent the generation of dust, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[13] Use of respirators requires a formal respiratory protection program, including fit-testing and medical evaluation.[13]
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Inspecting a sealed container | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not required |
| Weighing solid powder | Chemical splash goggles | Double pair of nitrile gloves | Disposable gown over lab coat | Required if not in a fume hood (N95 minimum) |
| Preparing a solution | Chemical splash goggles | Double pair of nitrile gloves | Laboratory coat | Not required (in fume hood) |
| Cleaning a minor spill | Chemical splash goggles & face shield | Double pair of nitrile gloves | Disposable gown | Required (N95 minimum) |
Procedural Guide: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Put on your laboratory coat or disposable gown.
-
Put on the first (inner) pair of gloves.
-
Put on your respiratory protection (if required).
-
Put on your eye and face protection.
-
Put on the second (outer) pair of gloves, ensuring the cuffs go over the sleeves of your gown.
Doffing Sequence (to be performed in the work area):
-
Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare skin.
-
Remove your disposable gown, rolling it away from your body.
-
Exit the immediate work area.
-
Remove your face shield and/or goggles.
-
Remove your respirator (if worn).
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.[9]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this chemical in a designated area, such as a chemical fume hood, to minimize exposure.[9][10]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[7][9][14]
-
Avoid any actions that could generate dust, such as vigorous scraping or shaking.
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used while handling this compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, regional, and national regulations.[2][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[2][3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[2][3]
-
Spill: Evacuate the area. Wearing the appropriate PPE (Table 2), cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[4] Do not allow the material to enter drains.[4][15]
Visualized Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: Decision flowchart for selecting appropriate PPE based on task-specific risk assessment.
References
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Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies. Available from: [Link]
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Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. Available from: [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available from: [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals. (2021-04-06). Triumvirate Environmental. Available from: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Pharmacy Purchasing & Products. Available from: [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta Blog. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
